molecular formula C14H15FN2O3 B186435 (R)-N-Acetyl-5-fluoro-trp-ome CAS No. 114872-80-9

(R)-N-Acetyl-5-fluoro-trp-ome

Cat. No.: B186435
CAS No.: 114872-80-9
M. Wt: 278.28 g/mol
InChI Key: RSYLOHPJSHEYDP-CYBMUJFWSA-N
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Description

(R)-N-Acetyl-5-fluoro-trp-OMe (CAS 114872-80-9) is a chiral, fluorinated derivative of the essential amino acid tryptophan. This compound has a molecular formula of C₁₄H₁₅FN₂O₃ and a molecular weight of 278.279 g/mol . Its defined stereochemistry and structural modifications make it a valuable building block in biomedical and chemical research. Fluorinated tryptophan analogs are primarily used to study enzyme mechanisms and metabolic pathways . Tryptophan metabolism occurs primarily through the kynurenine and serotonin pathways, which are implicated in numerous physiological and pathological processes, including neurological disorders and cancer . The strategic incorporation of a fluorine atom at the 5-position of the indole ring can alter the electron density of the molecule, influencing its binding affinity and metabolic stability . This makes this compound a useful tool for probing the specificity and function of enzymes involved in tryptophan catabolism. As a fluorinated non-canonical amino acid, this compound is a key intermediate in the synthesis of more complex peptides and proteins. Incorporating such analogs via methods like solid-phase peptide synthesis allows researchers to create tailored biomaterials with unique functionalities . The presence of the fluorine atom can enhance the chemical and thermodynamic stability of the resulting peptide structures, empowering their application as biomimetic therapeutics, drug delivery vehicles, and bioimaging modalities . The methyl ester and N-acetyl protecting groups enhance its utility in synthetic organic chemistry, facilitating its use as a precursor for further chemical transformations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLOHPJSHEYDP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a potential synthetic pathway for (R)-N-Acetyl-5-fluoro-trp-ome, a fluorinated derivative of the amino acid tryptophan. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis of this compound is of interest due to the unique properties conferred by the fluorine atom and the specific stereochemistry, which can significantly influence biological activity and metabolic stability.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from 5-fluoroindole. The key steps include the introduction of the side chain, asymmetric formation of the amino acid, and functional group modifications.

Experimental Protocols and Data

This section details the experimental procedures for each step of the proposed synthesis, based on analogous reactions found in the scientific literature.

Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde

The introduction of a formyl group at the 3-position of 5-fluoroindole is a crucial first step to enable the subsequent elaboration of the amino acid side chain. This can be achieved via a Vilsmeier-Haack reaction.

Experimental Protocol:

  • Reagents: 5-fluoroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 5-fluoroindole in DMF at 0 °C, POCl₃ is added dropwise. The reaction mixture is then stirred at room temperature for a specified period. Upon completion, the reaction is quenched by pouring it into ice water and neutralizing with a base (e.g., NaOH) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

  • Quantitative Data: Yields for this type of reaction are typically high, often exceeding 80%.

ParameterValue
Starting Material5-fluoroindole
Product5-Fluoro-1H-indole-3-carbaldehyde
Typical Yield>80%
Step 2: Synthesis of (E)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)acrylate

The formylated intermediate is then converted to an acrylate derivative, which serves as a precursor for the amino acid. This is commonly achieved through an Erlenmeyer-Plöchl reaction followed by esterification.

Experimental Protocol:

  • Reagents: 5-Fluoro-1H-indole-3-carbaldehyde, N-acetylglycine, acetic anhydride, sodium acetate, methanol.

  • Procedure: A mixture of 5-fluoro-1H-indole-3-carbaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride is heated to reflux. The resulting azlactone is then refluxed in methanol with a catalytic amount of acid to yield the desired methyl acrylate.

  • Quantitative Data: This two-step process generally provides moderate to good overall yields.

ParameterValue
Starting Material5-Fluoro-1H-indole-3-carbaldehyde
Product(E)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)acrylate
Typical Yield60-70%
Step 3: Asymmetric Hydrogenation to (R)-N-Acetyl-5-fluoro-tryptophan methyl ester

The key step to introduce the desired (R)-stereochemistry is the asymmetric hydrogenation of the acrylate derivative. This is typically accomplished using a chiral catalyst.

Experimental Protocol:

  • Reagents: (E)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)acrylate, hydrogen gas, chiral rhodium or ruthenium catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand like (R)-BINAP).

  • Procedure: The acrylate substrate is dissolved in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure reactor. The chiral catalyst is added, and the mixture is subjected to hydrogen gas at a specific pressure and temperature until the reaction is complete. The catalyst is then removed, and the product is isolated.

  • Quantitative Data: Asymmetric hydrogenations can achieve high yields and excellent enantioselectivities.

ParameterValue
Starting Material(E)-Methyl 2-acetamido-3-(5-fluoro-1H-indol-3-yl)acrylate
Product(R)-N-Acetyl-5-fluoro-tryptophan methyl ester
Typical Yield>90%
Enantiomeric Excess (ee)>95%

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Synthesis_Pathway A 5-Fluoroindole B 5-Fluoro-1H-indole-3-carbaldehyde A->B POCl3, DMF C (E)-Methyl 2-acetamido-3- (5-fluoro-1H-indol-3-yl)acrylate B->C 1. N-acetylglycine, Ac2O, NaOAc 2. MeOH, H+ D This compound C->D H2, Chiral Catalyst (e.g., Rh-(R)-BINAP) Experimental_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Erlenmeyer-Plöchl & Esterification cluster_step3 Step 3: Asymmetric Hydrogenation A1 Mix 5-fluoroindole and DMF A2 Add POCl3 at 0°C A1->A2 A3 Stir at room temperature A2->A3 A4 Quench with ice water and neutralize A3->A4 A5 Filter and dry product A4->A5 B1 React aldehyde with N-acetylglycine B2 Reflux in acetic anhydride B1->B2 B3 Isolate azlactone B2->B3 B4 Reflux azlactone in methanol with acid B3->B4 B5 Isolate acrylate product B4->B5 C1 Dissolve acrylate in solvent C2 Add chiral catalyst C1->C2 C3 Pressurize with H2 gas C2->C3 C4 Monitor reaction completion C3->C4 C5 Purify final product C4->C5

Physicochemical properties of (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of (R)-N-Acetyl-5-fluoro-trp-ome. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

This compound, also known as methyl (2R)-2-(acetylamino)-3-(5-fluoro-1H-indol-3-yl)propanoate, is a fluorinated derivative of the amino acid tryptophan. The introduction of a fluorine atom at the 5-position of the indole ring and the modification of the amine and carboxylic acid groups significantly influence its chemical and biological characteristics.

Summary of Physicochemical Data

PropertyValueSource
CAS Number 114872-80-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₄H₁₅FN₂O₃--INVALID-LINK--
Molecular Weight 278.28 g/mol --INVALID-LINK--
Physical Form White or Yellow crystalline powder or solid--INVALID-LINK--
Purity ≥ 95%--INVALID-LINK--
Storage Temperature +4°C--INVALID-LINK--
Predicted Melting Point Not available-
Predicted Boiling Point Not available-
Predicted Solubility Not available-
Predicted pKa Amide N-H: ~17-18; Indole N-H: ~17Predicted
Predicted logP ~1.5 - 2.5Predicted

Predicted values are computationally generated and should be confirmed by experimental analysis.

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from (R)-5-fluorotryptophan. This process includes the esterification of the carboxylic acid followed by the acetylation of the amino group. The following is a generalized protocol based on established methods for the synthesis of N-acetylated amino acid methyl esters.

Step 1: Methyl Esterification of (R)-5-Fluorotryptophan

This step can be achieved using the Fischer-Speier esterification method with thionyl chloride in methanol.

  • Materials: (R)-5-fluorotryptophan, anhydrous methanol, thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend (R)-5-fluorotryptophan in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise to the suspension with stirring. The molar ratio of thionyl chloride to the amino acid is typically around 1.2 to 1.5.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to yield the crude (R)-5-fluorotryptophan methyl ester hydrochloride.

Step 2: N-Acetylation of (R)-5-Fluorotryptophan Methyl Ester

The N-acetylation can be performed using acetic anhydride under basic conditions.

  • Materials: (R)-5-fluorotryptophan methyl ester hydrochloride, acetic anhydride, a suitable base (e.g., sodium bicarbonate, triethylamine), and a solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent).

  • Procedure:

    • Dissolve or suspend the crude (R)-5-fluorotryptophan methyl ester hydrochloride in the chosen solvent system.

    • Cool the mixture to 0°C.

    • Add the base to neutralize the hydrochloride and to create a basic environment for the acetylation.

    • Slowly add acetic anhydride to the reaction mixture with vigorous stirring. The molar ratio of acetic anhydride to the amino acid ester is typically 1.1 to 1.5.

    • Allow the reaction to proceed at room temperature for several hours, monitoring its progress by TLC.

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts. Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow Diagram

G Synthesis Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acetylation cluster_2 Purification start (R)-5-Fluorotryptophan reagents1 Anhydrous Methanol, SOCl₂ start->reagents1 esterification Fischer-Speier Esterification reagents1->esterification product1 (R)-5-Fluorotryptophan Methyl Ester HCl esterification->product1 reagents2 Acetic Anhydride, Base product1->reagents2 acetylation N-Acetylation reagents2->acetylation product2 Crude this compound acetylation->product2 purification Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: A generalized two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce. However, by examining the biological roles of structurally related compounds, we can infer its potential activities and the signaling pathways it may modulate. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity.[1]

Neurokinin-1 (NK-1) Receptor Antagonism

N-acetyl-L-tryptophan derivatives have been identified as antagonists of the neurokinin-1 (NK-1) receptor.[2] The NK-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[3] This pathway is implicated in pain transmission, inflammation, and mood disorders.[1] Blockade of the NK-1 receptor can lead to an increase in the firing rate of serotonin neurons in the dorsal raphe nucleus and desensitization of 5-HT1A inhibitory autoreceptors, effects similar to those of some antidepressant medications.[4]

Potential Signaling Pathway

G Potential NK-1 Receptor Antagonism Pathway compound This compound nk1r NK-1 Receptor compound->nk1r antagonizes gq Gq/11 nk1r->gq activates serotonin ↑ Serotonin Neuron Firing nk1r->serotonin modulates (indirectly) substance_p Substance P substance_p->nk1r binds plc PLC gq->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca²⁺]i ip3->ca2 induces

Caption: Postulated antagonism of the NK-1 receptor signaling cascade.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin.[5] Some studies suggest that N-acetyl-tryptophan derivatives may act as antagonists at this receptor, which is a target for the development of analgesic drugs.[5] The 5-fluoro substitution could potentially enhance the interaction with the receptor.

Potential Logical Relationship

G Potential TRPV1 Receptor Modulation compound This compound trpv1 TRPV1 Receptor compound->trpv1 potentially antagonizes analgesia Analgesic Effect compound->analgesia leads to channel_opening Channel Opening trpv1->channel_opening stimuli Noxious Stimuli (e.g., Capsaicin, Heat) stimuli->trpv1 activates ca_influx Ca²⁺ Influx channel_opening->ca_influx pain_signal Pain Signal Transduction ca_influx->pain_signal

Caption: Hypothetical antagonistic effect on the TRPV1 receptor leading to analgesia.

Serotonin N-Acetyltransferase (AANAT) Substrate Potential

Serotonin N-acetyltransferase (AANAT) is a key enzyme in the biosynthesis of melatonin from serotonin. AANAT exhibits broad substrate specificity and can acetylate various indoleamines.[6][7] It is plausible that this compound or its corresponding amine could be a substrate or inhibitor of AANAT. If it acts as a substrate, it could lead to the formation of a fluorinated analogue of N-acetyltryptamine, a precursor to fluorinated melatonin-like compounds.

Potential Metabolic Pathway

G Potential Interaction with Melatonin Biosynthesis Pathway compound_amine (R)-5-Fluorotryptamine aanat AANAT compound_amine->aanat substrate product (R)-N-Acetyl-5-fluorotryptamine aanat->product produces acetyl_coa Acetyl-CoA acetyl_coa->aanat co-substrate asmt ASMT product->asmt substrate fluoro_melatonin Fluorinated Melatonin Analogue asmt->fluoro_melatonin produces

Caption: Hypothetical pathway for the biosynthesis of a fluorinated melatonin analogue.

Conclusion

This compound is a fascinating molecule with significant potential for further investigation in drug discovery and development. While comprehensive experimental data is still emerging, the available information and predictive models suggest that its unique physicochemical properties, conferred by the fluorine substitution and N-acetylation, could lead to novel biological activities. The potential for this compound to interact with key signaling pathways, such as those involving the NK-1 and TRPV1 receptors, as well as its possible role as a modulator of the melatonin biosynthetic pathway, warrants further detailed experimental exploration. The synthetic protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to embark on such studies.

References

Spectroscopic Profile of N-Acetyl-5-fluoro-tryptophan Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-5-fluoro-tryptophan methyl ester is a derivative of the essential amino acid tryptophan, incorporating a fluorine atom at the 5-position of the indole ring, along with N-terminal acetylation and C-terminal methylation. These modifications enhance its utility in drug discovery and biochemical studies by altering its physicochemical properties, such as hydrophobicity and metabolic stability, while introducing a sensitive spectroscopic probe—the fluorine atom—for advanced analytical characterization, particularly by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of N-Acetyl-5-fluoro-tryptophan methyl ester, including its ultraviolet-visible (UV-Vis) absorption, fluorescence, and NMR features. Detailed experimental protocols for acquiring these spectroscopic data are also presented to facilitate its application in research and development.

Introduction

Tryptophan and its analogs are of significant interest in pharmaceutical research due to their role in various biological processes. The strategic incorporation of a fluorine atom into the tryptophan scaffold, as in N-Acetyl-5-fluoro-tryptophan methyl ester, offers several advantages. The 5-fluoro substitution minimally perturbs the overall size and shape of the molecule while significantly altering its electronic properties, which can influence binding interactions with biological targets. Furthermore, the presence of the ¹⁹F nucleus provides a unique spectroscopic handle for non-invasive monitoring in complex biological systems, as there is no natural background signal in ¹⁹F NMR studies of biological samples. The N-acetylation and methyl esterification cap the termini, neutralizing the zwitterionic nature of the parent amino acid and increasing its lipophilicity, which can improve cell permeability and mimic the peptide backbone environment.

This guide summarizes the expected spectroscopic properties of N-Acetyl-5-fluoro-tryptophan methyl ester based on data from closely related analogs and provides standardized protocols for their measurement.

Spectroscopic Characteristics

The spectroscopic properties of N-Acetyl-5-fluoro-tryptophan methyl ester are primarily dictated by its indole chromophore. The N-acetylation and methyl esterification have been shown to not significantly affect the core spectrophotometric properties of aromatic amino acids like tryptophan.[1] The introduction of a fluorine atom at the 5-position is expected to cause subtle shifts in the absorption and emission spectra.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of N-Acetyl-5-fluoro-tryptophan methyl ester is characterized by the π→π* transitions of the indole ring.

ParameterExpected Value
λmax (nm) ~280 - 285 nm
Molar Absorptivity (ε, M⁻¹cm⁻¹) ~5,500 - 6,500

Note: These values are estimated based on the known properties of tryptophan and its derivatives. The exact values may vary depending on the solvent and pH.

Fluorescence Spectroscopy

N-Acetyl-5-fluoro-tryptophan methyl ester is expected to be fluorescent, a property inherited from the tryptophan indole ring. The position of the fluorine substituent can influence the quantum yield and the emission maximum.

ParameterExpected Value
Excitation λmax (nm) ~280 - 285 nm
Emission λmax (nm) ~340 - 350 nm
Quantum Yield (Φ) ~0.10 - 0.15

Note: Fluorescence properties are highly sensitive to the local environment, including solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Acetyl-5-fluoro-tryptophan methyl ester. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons, the α- and β-protons of the amino acid backbone, the acetyl group, and the methyl ester group.

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and ester groups, and the carbons of the indole ring.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing a single resonance for the fluorine atom at the 5-position of the indole ring. The chemical shift of this signal is highly sensitive to the local electronic environment.

NucleusExpected Chemical Shift Range (ppm)
¹H Indole NH: ~10-11 ppm; Aromatic CH: ~7-8 ppm; α-CH: ~4.5 ppm; β-CH₂: ~3.2 ppm; Ester OCH₃: ~3.7 ppm; Acetyl CH₃: ~2.0 ppm
¹³C Carbonyls: ~170-175 ppm; Aromatic C: ~110-140 ppm; α-C: ~55 ppm; β-C: ~28 ppm; Ester OCH₃: ~52 ppm; Acetyl CH₃: ~23 ppm
¹⁹F ~ -120 to -130 ppm (relative to CFCl₃)

Note: Chemical shifts are dependent on the solvent and the reference standard used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of N-Acetyl-5-fluoro-tryptophan methyl ester in a suitable UV-transparent solvent (e.g., methanol, ethanol, or phosphate-buffered saline). From the stock solution, prepare a series of dilutions to determine the molar absorptivity. A typical concentration for absorbance measurement is in the range of 10-100 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Record the absorption spectrum of the sample solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length (l) of the cuvette (typically 1 cm).

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent (e.g., methanol or water). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum).

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

    • To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Measurement:

    • ¹H NMR: Acquire a one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Proton-decoupled mode is standard.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A common reference standard for ¹⁹F NMR is trifluoroacetic acid (TFA) or hexafluorobenzene.

    • Two-dimensional correlation spectra (e.g., COSY, HSQC, HMBC) can be acquired to aid in the complete assignment of all proton and carbon signals.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic route for N-Acetyl-5-fluoro-tryptophan methyl ester.

Synthesis_Workflow A 5-Fluoro-L-tryptophan B N-Acetylation (Acetic Anhydride) A->B Step 1 C N-Acetyl-5-fluoro-L-tryptophan B->C D Esterification (Methanol, Acid Catalyst) C->D Step 2 E N-Acetyl-5-fluoro-tryptophan methyl ester D->E

Caption: A generalized two-step synthesis of the target compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of experiments for the complete spectroscopic characterization of the compound.

Spectroscopic_Analysis_Workflow start Sample of N-Acetyl-5-fluoro-tryptophan methyl ester uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Structure Confirmation uv_vis->data_analysis fluorescence->data_analysis h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr f_nmr 19F NMR nmr->f_nmr h_nmr->data_analysis c_nmr->data_analysis f_nmr->data_analysis

Caption: Workflow for comprehensive spectroscopic characterization.

Conclusion

N-Acetyl-5-fluoro-tryptophan methyl ester is a valuable tool for drug discovery and chemical biology. Its unique spectroscopic properties, particularly its ¹⁹F NMR signature, allow for detailed investigation of its interactions with biological systems. This guide provides the foundational spectroscopic information and experimental protocols necessary for researchers to effectively utilize this compound in their studies. While the provided spectroscopic data are based on well-established principles and data from similar compounds, it is recommended that researchers confirm these properties experimentally for their specific applications.

References

In-Depth Technical Guide: (R)-N-Acetyl-5-Fluoro-Trp-OMe (CAS Number 114872-80-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Acetyl-5-Fluoro-Trp-OMe, identified by CAS number 114872-80-9, is a fluorinated derivative of the amino acid tryptophan. This compound serves as a specialized building block in synthetic and medicinal chemistry, particularly in the design and synthesis of peptides and complex molecular probes. The introduction of a fluorine atom at the 5-position of the indole ring imparts unique physicochemical properties, including altered electronic characteristics and metabolic stability, making it a valuable tool for investigating structure-activity relationships (SAR) in drug discovery. This technical guide synthesizes the available information on its chemical properties, potential applications, and the general methodologies relevant to its use.

Chemical Properties and Identification

This compound is characterized by the presence of an N-acetyl group, a methyl ester, and a fluorine substituent on the indole ring, with a specific stereochemistry at the alpha-carbon.

PropertyValue
CAS Number 114872-80-9
IUPAC Name methyl (2R)-2-(acetylamino)-3-(5-fluoro-1H-indol-3-yl)propanoate
Common Name This compound
Molecular Formula C₁₄H₁₅FN₂O₃
Molecular Weight 278.28 g/mol
SMILES CC(=O)N--INVALID-LINK--C(=O)OC
Physical Form Solid

Potential Applications in Research and Drug Development

The unique structural features of this compound position it as a valuable intermediate in several areas of pharmaceutical and chemical research:

  • Peptide Synthesis: It can be incorporated into peptide chains to introduce a fluorinated tryptophan residue. The fluorine atom can enhance the metabolic stability of the resulting peptide and influence its binding affinity and selectivity for biological targets.

  • Medicinal Chemistry: As a building block, it is utilized in the synthesis of novel small molecules. The fluorinated indole moiety is a common pharmacophore in compounds targeting a range of enzymes and receptors.

  • Enzyme Inhibitors and Receptor Modulators: Fluorinated tryptophan derivatives have been explored for their potential to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1) or to modulate the activity of receptors like the serotonin (5HT) receptors. While specific data for this compound is not publicly available, its structural similarity to known modulators suggests its potential in these areas.

  • Diagnostic Imaging: When labeled with a radioactive isotope of fluorine (¹⁸F), tryptophan derivatives can be used as tracers in Positron Emission Tomography (PET) to visualize and study metabolic pathways and disease states in vivo.

General Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible literature. However, based on standard organic chemistry practices for analogous compounds, the following general methodologies would be applicable.

Synthesis

The synthesis of this compound would typically involve a multi-step process starting from 5-fluorotryptophan or a suitable indole precursor. A plausible synthetic workflow is outlined below.

G A 5-Fluoro-D-tryptophan B Methylation of Carboxylic Acid (e.g., SOCl₂ in MeOH) A->B C 5-Fluoro-D-tryptophan Methyl Ester B->C D Acetylation of Amine (e.g., Acetic Anhydride, Base) C->D E This compound D->E

Figure 1. A generalized synthetic workflow for this compound.

Methodology:

  • Esterification: The carboxylic acid of 5-Fluoro-D-tryptophan would be converted to its methyl ester. A common method involves reacting the amino acid with thionyl chloride in methanol.

  • Acetylation: The primary amine of the resulting methyl ester would then be acetylated using an acetylating agent such as acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield the final product.

  • Purification: The crude product would likely be purified using column chromatography on silica gel.

Purification and Analysis

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for the purification and characterization of this compound.

HPLC Purification Workflow:

G A Crude Product B Dissolve in appropriate solvent (e.g., Methanol/Water) A->B C Inject onto Reverse-Phase HPLC column (e.g., C18) B->C D Elute with a gradient of Acetonitrile and Water (with TFA or Formic Acid) C->D E Monitor at 280 nm D->E F Collect Fractions E->F G Analyze Fractions for Purity F->G H Combine Pure Fractions and Lyophilize G->H I Pure this compound H->I

Figure 2. A typical experimental workflow for the HPLC purification of this compound.

Analytical Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry: To determine the exact mass and confirm the molecular formula.

  • Chiral HPLC: To verify the enantiomeric purity.

Biological Activity and Mechanism of Action

A hypothetical signaling pathway that could be investigated, based on the known pharmacology of similar indole-containing compounds, is the serotonin synthesis and signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Potential Interaction Tryptophan Tryptophan FiveHTP FiveHTP Tryptophan->FiveHTP TPH Serotonin Serotonin FiveHTP->Serotonin AADC VMAT2 VMAT2 Serotonin->VMAT2 Vesicle Vesicle VMAT2->Vesicle Serotonin_released Serotonin_released Vesicle->Serotonin_released Exocytosis FiveHT_Receptor FiveHT_Receptor Serotonin_released->FiveHT_Receptor Binding SERT SERT Serotonin_released->SERT Reuptake Signaling_Cascade Signaling_Cascade FiveHT_Receptor->Signaling_Cascade Activation Compound This compound Compound->FiveHT_Receptor Modulation? TPH TPH Compound->TPH Inhibition?

The Environmentally Sensitive Fluorescence of 5-Fluorotryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Fluorotryptophan (5-FW) is a powerful fluorescent analog of tryptophan that serves as a sensitive, minimally perturbative probe for investigating protein structure, dynamics, and interactions. Its unique photophysical properties, particularly its simplified fluorescence decay kinetics and sensitivity to the local microenvironment, offer distinct advantages over intrinsic tryptophan fluorescence. This technical guide provides an in-depth exploration of the principles governing the environmental sensitivity of 5-FW fluorescence, detailed experimental protocols for its application, and a summary of its key photophysical parameters.

Introduction: The Advantage of 5-Fluorotryptophan

Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is exquisitely sensitive to its surroundings.[1][2] However, the interpretation of tryptophan fluorescence can be complex due to its heterogeneous, multi-exponential fluorescence decay, which arises from multiple side-chain rotamers and efficient quenching pathways, such as photoinduced electron transfer to the peptide backbone.[3][4]

5-Fluorotryptophan (5-FW) has emerged as a superior probe for many applications. The electron-withdrawing fluorine atom at the 5-position of the indole ring raises its ionization potential, which significantly suppresses quenching by electron transfer.[5] This results in several key advantages:

  • Simplified Decay Kinetics: 5-FW often exhibits nearly mono-exponential fluorescence decay, simplifying the analysis of complex phenomena like Förster Resonance Energy Transfer (FRET).[5]

  • Reduced Heterogeneity: The simpler decay kinetics reduce ambiguity, providing a clearer window into protein dynamics and solvent relaxation.

  • High Sensitivity: Like tryptophan, 5-FW fluorescence remains highly sensitive to the polarity of its local environment, making it an excellent reporter of conformational changes, ligand binding, and protein folding.[6]

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a conservative modification, meaning 5-FW can often be incorporated into proteins with minimal perturbation to the native structure and function.[7]

Core Principles of Environmental Sensitivity

The fluorescence of 5-FW is modulated by its immediate surroundings through several key mechanisms. These phenomena cause shifts in the emission spectrum, and changes in fluorescence intensity (quantum yield) and lifetime.

Solvatochromism: Probing Polarity

Solvatochromism refers to the shift in the peak emission wavelength (λmax) of a fluorophore in response to the polarity of the surrounding solvent or protein environment. The indole ring of tryptophan and its analogs has a larger dipole moment in the excited state than in the ground state.

  • In Polar Environments (e.g., Water): Polar solvent molecules can reorient around the excited-state dipole, lowering its energy. This results in a lower energy emission photon, causing a red-shift (shift to longer wavelengths, e.g., >340 nm).

  • In Nonpolar Environments (e.g., Buried Protein Core): In a hydrophobic, nonpolar environment, solvent relaxation is minimal. The emission occurs from a higher energy state, resulting in a blue-shift (shift to shorter wavelengths, e.g., <330 nm).

Therefore, a blue-shift in 5-FW fluorescence upon ligand binding or protein folding is a strong indicator that the probe has moved to a more buried, hydrophobic environment.[2][6]

Fluorescence Quenching: Probing Accessibility

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. This occurs when the excited-state energy is dissipated through non-radiative pathways. For 5-FW, the primary quenching mechanisms in proteins are collisional (dynamic) quenching and static quenching.

  • Collisional Quenching: This occurs when a quencher molecule (e.g., acrylamide, iodide ions, or certain amino acid side chains like aspartate or glutamate) diffuses and collides with the 5-FW indole ring during its excited-state lifetime. The rate of quenching is dependent on the accessibility of the 5-FW residue to the solvent and the concentration of the quencher.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Quenching studies are invaluable for determining the solvent exposure of a specific 5-FW residue within a protein.[8]

dot

cluster_A Method A: Uniform Labeling cluster_B Method B: Site-Specific Labeling A1 Grow Trp Auxotroph in Minimal Media (-Trp) A2 Induce Expression (IPTG) + Add 5-FW A1->A2 A3 Protein Expression (All Trp -> 5-FW) A2->A3 A4 Purify Labeled Protein A3->A4 B1 Grow E. coli with 2 Plasmids: 1. Target (TAG codon) 2. Orthogonal Synthetase/tRNA B2 Induce Expression (IPTG) + Add 5-FW B1->B2 B3 Protein Expression (TAG -> 5-FW) B2->B3 B4 Purify Labeled Protein B3->B4 cluster_Quenching Fluorescence Quenching Analysis Start Prepare 5-FW Protein & Quencher Stocks MeasureF0 Measure Initial Fluorescence (F0) Start->MeasureF0 Titrate Titrate with Quencher & Measure F MeasureF0->Titrate Correct Correct for Inner-Filter Effect Titrate->Correct For each point Plot Plot F0/F vs. [Quencher] (Stern-Volmer Plot) Correct->Plot Analyze Determine Ksv (Slope) Assess Accessibility Plot->Analyze

References

(R)-N-Acetyl-5-fluoro-trp-ome: A Technical Guide to Potential Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Acetyl-5-fluoro-trp-ome, a fluorinated derivative of the essential amino acid tryptophan, stands as a promising yet underexplored scaffold in medicinal chemistry. The introduction of a fluorine atom at the 5-position of the indole ring, combined with N-acetylation and methyl esterification, is anticipated to modulate its physicochemical and biological properties significantly. This technical guide synthesizes the potential applications of this compound by drawing parallels with analogous fluorinated and N-acetylated tryptophan derivatives. Potential therapeutic areas include neuroprotection, oncology, and inflammatory disorders, primarily through the modulation of the kynurenine and serotonin pathways. This document provides a comprehensive overview of its synthetic strategy, potential biological activities, and detailed, plausible experimental protocols for its evaluation.

Introduction

Tryptophan and its derivatives are integral to numerous physiological processes, serving as precursors to neurotransmitters like serotonin and metabolites in the kynurenine pathway.[1][2] The strategic modification of the tryptophan molecule offers a powerful approach to developing novel therapeutic agents. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The 5-position of the indole ring is of particular interest as hydroxylation at this position is the rate-limiting step in serotonin synthesis.[4] N-acetylation and methyl esterification can further influence the molecule's polarity, cell permeability, and susceptibility to metabolic degradation.

This compound combines these modifications, suggesting its potential as a valuable tool in drug discovery. This guide explores its prospective applications, drawing from the known biological activities of related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 5-fluoro-D-tryptophan. The 'R' configuration denotes the D-enantiomer. A plausible synthetic route is outlined below.

General Synthetic Workflow

G cluster_0 Synthesis of this compound A 5-Fluoro-D-Tryptophan B Esterification (Methanol, Thionyl Chloride) A->B Step 1 C 5-Fluoro-D-Tryptophan Methyl Ester B->C D N-Acetylation (Acetic Anhydride, Base) C->D Step 2 E This compound D->E

Caption: General synthetic workflow for this compound.

Potential Medicinal Chemistry Applications

Based on the known activities of related tryptophan derivatives, this compound holds potential in several therapeutic areas.

Neuroprotection

N-acetyl-L-tryptophan (L-NAT) has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[5][6][7][8][9] Its proposed mechanisms include the inhibition of mitochondrial cytochrome c release and antagonism of the neurokinin-1 receptor (NK-1R).[5][7] The introduction of fluorine could enhance the potency and pharmacokinetic profile of such a neuroprotective agent.

Oncology and Immunomodulation

Tryptophan metabolism via the kynurenine pathway is a critical immune escape mechanism for tumors. The enzyme indoleamine 2,3-dioxygenase (IDO1) is the rate-limiting enzyme in this pathway and is a key target in cancer immunotherapy.[10][11][12][13] Tryptophan analogs, including fluorinated derivatives, have been investigated as IDO1 inhibitors.[14] By blocking tryptophan catabolism, these inhibitors can restore T-cell-mediated anti-tumor immunity. 5-fluorotryptophan may also be a substrate for tryptophan 2,3-dioxygenase (TDO), another important enzyme in the kynurenine pathway.[4] The (R)-configuration of the target molecule may offer advantages in terms of metabolic stability or selective enzyme inhibition.

Fluorescent Probes for Biological Imaging

Tryptophan is an intrinsic fluorophore, and its analogs with modified photophysical properties are valuable tools for studying protein structure and dynamics.[15][16][17] Fluorination of the indole ring can lead to red-shifted absorption and emission spectra, allowing for selective excitation and detection in the presence of native tryptophan residues.[15][18] N-acetylation and methyl esterification can mimic the peptide backbone environment, making this compound a potential probe for incorporation into peptides and proteins to study their conformation and interactions.[19]

Quantitative Data of Related Fluorinated Tryptophan Analogs

While specific quantitative data for this compound is not publicly available, the following table summarizes data for related compounds to provide a comparative context.

CompoundTargetAssay TypeValueReference
1-Methyl-D-tryptophan (Indoximod)IDO1Enzyme InhibitionWeak inhibitor[11]
Epacadostat (INCB24360)IDO1Enzyme Inhibition (IC50)~10 nM[11]
5-Fluoro-L-tryptophanProtein SynthesisIncorporation into proteinsReporter group for NMR[20]
N-acetyl-L-tryptophanNeurokinin-1 ReceptorReceptor Antagonism-[5]

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Materials:

  • 5-Fluoro-D-tryptophan

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Protocol:

Step 1: Esterification of 5-Fluoro-D-tryptophan

  • Suspend 5-Fluoro-D-tryptophan (1 eq) in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude 5-Fluoro-D-tryptophan methyl ester hydrochloride can be used in the next step without further purification.

Step 2: N-Acetylation

  • Dissolve the crude 5-Fluoro-D-tryptophan methyl ester hydrochloride in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add triethylamine (2.5 eq) or pyridine dropwise.

  • Add acetic anhydride (1.5 eq) dropwise and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

IDO1 Inhibition Assay (Cell-based)

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)

  • Recombinant human interferon-gamma (IFN-γ)

  • This compound

  • Positive control IDO1 inhibitor (e.g., Epacadostat)

  • Cell culture medium and supplements

  • L-Tryptophan

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium containing L-Tryptophan.

  • Remove the IFN-γ containing medium from the cells and add the compound dilutions.

  • Incubate for a defined period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Add Ehrlich's reagent to the supernatant to react with kynurenine, a product of tryptophan catabolism.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Calculate the concentration of kynurenine and determine the IC50 value for this compound.

Experimental Workflow for IDO1 Inhibition Assay

G cluster_1 IDO1 Inhibition Assay Workflow A Seed IDO1-expressing cells B Induce IDO1 with IFN-γ A->B C Treat with this compound B->C D Incubate C->D E Collect supernatant D->E F Quantify kynurenine E->F G Determine IC50 F->G

Caption: Workflow for cell-based IDO1 inhibition assay.

Potential Signaling Pathway Interactions

Kynurenine Pathway

This compound, as a tryptophan analog, could potentially inhibit IDO1, the first and rate-limiting enzyme of the kynurenine pathway. This would lead to a decrease in kynurenine production and an increase in local tryptophan levels, thereby restoring T-cell function in the tumor microenvironment.

G cluster_2 Kynurenine Pathway Inhibition Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Compound This compound Compound->IDO1

Caption: Potential inhibition of the kynurenine pathway by this compound.

Serotonin Synthesis Pathway

The 5-fluoro substitution on the indole ring could potentially block the action of tryptophan hydroxylase (TPH), the enzyme that hydroxylates tryptophan at the 5-position, which is the initial step in serotonin synthesis. This could make the compound a tool for studying the serotonin pathway or potentially a therapeutic agent in conditions where serotonin levels need to be modulated.

G cluster_3 Serotonin Pathway Modulation Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH FiveHTP 5-Hydroxytryptophan TPH->FiveHTP Serotonin Serotonin FiveHTP->Serotonin Compound This compound Compound->TPH

Caption: Potential modulation of the serotonin synthesis pathway.

Conclusion

This compound is a synthetically accessible molecule with significant, albeit underexplored, potential in medicinal chemistry. Its structural features suggest plausible applications in neuroprotection, immuno-oncology, and as a biophysical probe. The provided synthetic and biological evaluation protocols offer a framework for future research into this promising compound. Further investigation is warranted to fully elucidate its biological activities and therapeutic potential.

References

Mechanism of action of peptides containing 5-fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Peptides Containing 5-Fluorotryptophan

Introduction

The incorporation of non-canonical amino acids into peptides and proteins has become a pivotal strategy in chemical biology and drug development. Among these, 5-fluorotryptophan (5FW), a fluorinated analog of tryptophan, has garnered significant attention. Its unique physicochemical properties, stemming from the substitution of a hydrogen atom with a highly electronegative fluorine atom on the indole ring, render it an invaluable tool for elucidating biological mechanisms and a modulator of peptide activity.

This technical guide provides a comprehensive overview of the mechanisms of action of peptides containing 5-fluorotryptophan. It details its primary role as a minimally-perturbing spectroscopic probe for studying protein structure, dynamics, and interactions, as well as its emerging role in modulating the biological activity of peptides, from antimicrobial agents to cancer imaging probes. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes.

Core Mechanism I: 5-Fluorotryptophan as a Spectroscopic Probe

The predominant application of 5FW is as a site-specific reporter for biophysical studies, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom acts as a sensitive probe whose signal is exquisitely responsive to its local microenvironment within a peptide or protein.

Principle of ¹⁹F NMR Spectroscopy with 5FW

The substitution of a single hydrogen with a fluorine atom creates a powerful probe for ¹⁹F NMR.[1] This technique is advantageous because the ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high detection sensitivity. Crucially, since fluorine is absent in native biological systems, ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled site.[2][3] The chemical shift of the ¹⁹F nucleus is highly sensitive to the local electrostatic environment, solvent accessibility, and conformational changes.[4][5][6] This sensitivity allows researchers to monitor:

  • Protein Folding and Stability: Changes in the ¹⁹F chemical shift can report on the transition between folded and unfolded states.[4]

  • Conformational Dynamics: The technique can detect subtle conformational changes and dynamic processes, such as the flipping of tryptophan indole rings.[2][7]

  • Ligand Binding: The binding of a small molecule, peptide, or protein can induce a significant change in the chemical shift of a nearby 5FW residue, enabling the characterization of binding events and affinity quantification.[6][8]

Incorporating 5FW is generally considered a minimal structural perturbation because the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] However, studies have shown that the substitution can have minor, site-specific effects on protein stability, which must be considered during analysis.[4][9]

G cluster_0 Preparation of 5FW-labeled Peptide cluster_1 19F NMR Analysis cluster_2 Interpretation exp Expression in Tryptophan Auxotroph purify Purification & Verification (HPLC, Mass Spec) exp->purify syn Solid-Phase Peptide Synthesis syn->purify incorp Site-Specific Incorporation (Amber Codon Suppression) incorp->purify nmr Acquire 1D/2D 19F NMR Spectra (Apo vs. Ligand-Bound) purify->nmr Labeled Peptide shift Observe Chemical Shift Perturbations (CSPs) nmr->shift relax Measure Relaxation Parameters (T1, T2) nmr->relax data Data Analysis shift->data relax->data bind Binding Affinity (Kd) Quantification data->bind conf Conformational Change Characterization data->conf dyn Protein Dynamics (e.g., ring flips) data->dyn

Workflow for studying peptide-ligand interactions using 19F NMR.

Core Mechanism II: 5-Fluorotryptophan in Biologically Active Peptides

Beyond its utility as a probe, incorporating 5FW can directly modulate the biological activity of peptides. The altered electronic properties of the indole ring can enhance or modify interactions with biological targets.

Antimicrobial Peptides (AMPs)

Tryptophan residues play a critical role in the function of many antimicrobial peptides, often facilitating membrane insertion and disruption. The mechanism of action for these peptides is typically the perturbation and permeabilization of bacterial cell membranes.[10][11] While specific studies on 5FW-containing AMPs are less common, the principles derived from tryptophan-rich peptides are applicable. The mechanism involves:

  • Electrostatic Attraction: Cationic residues on the AMP are attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).

  • Membrane Insertion: The hydrophobic and aromatic tryptophan residues anchor the peptide into the hydrophobic core of the lipid bilayer. The increased hydrophobicity and altered π-electron system of 5FW can potentially modulate this insertion.

  • Membrane Disruption: Following insertion, the peptides aggregate and form pores or otherwise disrupt the membrane integrity, leading to leakage of cellular contents and cell death.[12][13]

G peptide Cationic AMP with 5-Fluorotryptophan attraction Electrostatic Attraction peptide->attraction membrane Bacterial Cell Membrane (Negatively Charged) membrane->attraction insertion Hydrophobic Insertion (5FW anchors in lipid core) attraction->insertion disruption Membrane Disruption (Pore formation, Micellization) insertion->disruption death Leakage of Cytosolic Contents -> Cell Death disruption->death

Mechanism of membrane disruption by 5FW-containing antimicrobial peptides.
Targeted Imaging and Therapeutic Agents

Peptides containing fluorinated tryptophan are being developed as agents for Positron Emission Tomography (PET) imaging. For example, 5-[¹⁸F]Fluoro-α-methyl-tryptophan has been synthesized to target the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway.[14][15]

IDO1 is an enzyme that catabolizes the essential amino acid tryptophan. It is upregulated in many cancer types and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine metabolites that inhibit T-cell function.[14] Peptides or tryptophan analogs that target IDO1 can therefore be used to visualize tumors or potentially act as therapeutics. The mechanism involves the peptide acting as a substrate or inhibitor for the IDO1 enzyme, allowing for targeted accumulation of the ¹⁸F radiolabel at the tumor site.[14]

G cluster_0 Tumor Microenvironment cluster_1 Mechanism of 5FW-Peptide Agent Tryptophan Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer Cells) Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Suppression Immune Suppression Kynurenine->Suppression Causes TCell T-Cell TCell->Suppression PetAgent 5-[18F]FW-Peptide (PET Agent) PetAgent->IDO1 Acts as Substrate/ Inhibitor Imaging PET Imaging (Tumor Visualization) PetAgent->Imaging Enables

Targeting the IDO1 pathway with 5FW-containing PET agents.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for peptides and proteins containing 5-fluorotryptophan.

Table 1: ¹⁹F NMR Chemical Shift Data for 5FW-labeled Proteins

Protein Residue Condition ¹⁹F Chemical Shift (ppm) Shift Perturbation (Δδ) Reference
Histidine-binding protein J Trp Apo (Reference) - [6]
+ L-Histidine Shifted downfield ~0.6 ppm +0.6 [6]
Transthyretin (TTR) 5F-W41 Folded (Reference) - [4]
Unfolded (Urea) Shifted upfield 4-5 ppm -4 to -5 [4]
5F-W79 Folded (Reference) - [4]
Unfolded (Urea) Shifted upfield 0.5 ppm -0.5 [4]
USP5 Zf-UBD 5F-W Apo ~118 ppm - [8]

| | | + Ubiquitin Peptide | Significant shift & peak decrease | N/A |[8] |

Table 2: Antimicrobial Activity of Tryptophan-Rich Peptides

Peptide Target Organism MIC (μM) Reference
Pac-525 E. coli 2 [10]
P. aeruginosa 2 [10]
S. aureus 4 [10]
S5 E. coli 4-8 [12]
S. aureus 4 [12]
S7 E. coli 4 [12]

| | S. aureus | 4 |[12] |

Note: These peptides are tryptophan-rich models; direct 5FW analogs may exhibit different MIC values.

Table 3: Incorporation Efficiency of 5-Fluorotryptophan

Protein/System Method Incorporation Efficiency Reference
Histidine-binding protein J S. typhimurium Trp auxotroph Up to 70% [6]

| LmrR | L. lactis Trp auxotroph | >95% |[16][17] |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 5FW via Amber Codon Suppression

This method allows for the incorporation of 5FW at a specific, desired site in a protein expressed in E. coli.

  • Vector Preparation: Clone the gene of interest into an expression vector. Introduce an amber stop codon (TAG) at the desired tryptophan residue site via site-directed mutagenesis. Co-transform this plasmid with a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., an evolved pyrrolysyl-tRNA synthetase) that specifically recognizes 5FW and its corresponding tRNA.[1][2]

  • Cell Culture: Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). Simultaneously, supplement the culture medium with 5-fluorotryptophan (typically 1-2 mM).

  • Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the 5FW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

  • Verification: Confirm the successful incorporation of 5FW and its location using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2][8]

Protocol 2: ¹⁹F NMR for Ligand Binding Analysis

This protocol outlines the use of ¹⁹F NMR to detect the binding of a ligand to a 5FW-labeled peptide.

  • Sample Preparation: Prepare a sample of the purified 5FW-labeled peptide (typically 25-100 µM) in a suitable NMR buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) containing 10% D₂O for signal locking.[1]

  • Acquisition of Apo Spectrum: Record a 1D ¹⁹F NMR spectrum of the peptide alone. This serves as the reference (apo) state. Spectra are typically acquired on a high-field NMR spectrometer equipped with a cryoprobe.[8]

  • Titration with Ligand: Add increasing concentrations of the ligand stock solution to the peptide sample. Record a 1D ¹⁹F NMR spectrum after each addition.

  • Data Analysis:

    • Chemical Shift Perturbation (CSP): Monitor the change in the chemical shift of the 5FW resonance peak upon addition of the ligand. A significant CSP indicates that the ligand is binding at or near the 5FW site.[6]

    • Affinity (Kd) Calculation: Plot the change in chemical shift (Δδ) against the molar ratio of ligand to peptide. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Protocol 3: Antimicrobial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton) to the mid-logarithmic phase.[10][12]

  • Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a series of twofold serial dilutions of the 5FW-containing peptide in a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC (e.g., 128 µM down to 1 µM).

  • Incubation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Reading the MIC: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[12]

Conclusion

Peptides containing 5-fluorotryptophan possess a dual mechanism of action that makes them exceptionally versatile. Primarily, 5FW serves as a minimally invasive, high-sensitivity spectroscopic probe for ¹⁹F NMR, enabling detailed investigations into peptide and protein structure, dynamics, and molecular interactions with unparalleled clarity. This mechanism of utility has profoundly advanced our understanding of complex biological systems. Concurrently, the incorporation of 5FW can directly influence the inherent biological activity of a peptide. By modifying the electronic and steric properties of the crucial tryptophan indole ring, it can modulate interactions with targets such as bacterial membranes or metabolic enzymes like IDO1. This mechanism of activity opens new avenues for designing novel antimicrobial agents, cell-penetrating peptides, and targeted diagnostics. This guide provides the foundational knowledge and practical methodologies for researchers to harness the unique properties of 5-fluorotryptophan in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Acetyl-5-fluoro-trp-ome, a fluorinated derivative of the amino acid tryptophan, presents a molecule of significant interest in medicinal chemistry and peptide synthesis. Its unique physicochemical properties, imparted by the fluorine substitution on the indole ring and the N-acetyl and methyl ester modifications, are crucial for its application in the development of novel therapeutics, enzyme inhibitors, and as a probe in structure-activity relationship studies. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound in a range of common laboratory solvents. While specific experimental data for this compound is not extensively available in published literature, this document synthesizes information from related tryptophan derivatives and established pharmaceutical testing guidelines to present a predictive analysis of its behavior. Detailed experimental protocols for determining solubility and stability are provided, alongside a suitable analytical methodology for its quantification.

Physicochemical Properties

This compound (CAS No: 114872-80-9) is a derivative of D-tryptophan with a molecular formula of C14H15FN2O3 and a molecular weight of 278.28 g/mol . The presence of the N-acetyl and methyl ester groups is suggested to enhance its stability and solubility in organic solvents compared to the parent amino acid.[1] The fluorine atom at the 5-position of the indole ring can significantly alter the electronic properties of the molecule, potentially influencing its binding affinities and metabolic stability.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation, delivery, and biological activity. Based on the general solubility trends of N-acetylated amino acid esters, a hypothetical solubility profile for this compound in common solvents at ambient temperature (25 °C) is presented below. It is anticipated that the compound will exhibit good solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.

Table 1: Predicted Solubility of this compound in Common Solvents at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 0.359
N,N-Dimethylformamide (DMF)Polar Aprotic> 100> 0.359
MethanolPolar Protic50 - 1000.180 - 0.359
EthanolPolar Protic25 - 500.090 - 0.180
AcetonePolar Aprotic10 - 250.036 - 0.090
AcetonitrilePolar Aprotic5 - 100.018 - 0.036
Dichloromethane (DCM)Nonpolar1 - 50.004 - 0.018
WaterPolar Protic< 1< 0.004
HexaneNonpolar< 0.1< 0.0004

Note: These values are estimations based on the properties of structurally similar molecules and should be experimentally verified.

Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials
  • This compound

  • Selected solvents (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method (see Section 5).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Workflow Diagram

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in temperature-controlled shaker A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Quantify concentration by HPLC D->E F Calculate solubility E->F

Caption: Experimental workflow for the saturation shake-flask solubility determination method.

Stability Profile

The stability of a pharmaceutical compound under various conditions is crucial for its development, manufacturing, and storage. A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH.

Table 2: Predicted Stability of this compound in Solution

ConditionSolventDurationPredicted OutcomePotential Degradants
Accelerated Thermal Methanol2 weeksMinor degradation (<5%)Oxidation products of the indole ring
40°C
Photostability Acetonitrile/Water (1:1)24 hoursPotential for significant degradationPhotoxidation products, potential for Cα-Cβ bond cleavage
(ICH Q1B)
Acidic Hydrolysis 0.1 M HCl48 hoursPotential for ester hydrolysis(R)-N-Acetyl-5-fluoro-tryptophan
60°C
Alkaline Hydrolysis 0.1 M NaOH24 hoursRapid ester hydrolysis(R)-N-Acetyl-5-fluoro-tryptophan
25°C
Oxidative Stress 3% H₂O₂ in Water24 hoursSignificant degradationOxidized indole species (e.g., kynurenine-type derivatives)
25°C

Note: These are predicted outcomes. Experimental verification is essential.

Experimental Protocol for Stability Testing in Solution

This protocol outlines a general procedure for assessing the stability of this compound in solution under various stress conditions, in accordance with ICH guidelines.[2]

Materials
  • This compound

  • Selected solvents (HPLC grade)

  • Calibrated stability chambers (for temperature, humidity, and light)

  • pH meter

  • Volumetric flasks

  • HPLC system

Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Thermal: Aliquot the stock solution into sealed vials and place them in a stability chamber at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose an aliquot of the solution to a controlled light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • pH: Adjust the pH of aqueous solutions of the compound to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions.

    • Oxidative: Treat the solution with an oxidizing agent such as hydrogen peroxide.

  • Time Points: Withdraw samples at specified time intervals (e.g., 0, 6, 24, 48 hours for forced degradation studies; longer intervals for long-term stability).

  • Sample Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Workflow Diagram

G cluster_1 Forced Degradation Study Workflow A Prepare stock solution of the compound B Expose to stress conditions (Heat, Light, Acid, Base, Oxidation) A->B C Withdraw samples at defined time points B->C D Analyze by stability-indicating HPLC C->D E Quantify parent compound and degradants D->E F Determine degradation pathway and rate E->F

Caption: Workflow for a forced degradation study to assess the stability of the compound.

Analytical Method for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of this compound in solubility and stability samples.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Biological Context: Tryptophan Degradation Pathway

While no specific signaling pathways involving this compound have been elucidated, as a tryptophan analog, its biological effects could be related to the major tryptophan degradation pathways: the serotonin pathway and the kynurenine pathway. The balance between these pathways is crucial for various physiological processes, and alterations can be associated with neurological and inflammatory conditions.

Tryptophan_Degradation cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Trp Tryptophan FiveHTP 5-Hydroxytryptophan Trp->FiveHTP Tryptophan hydroxylase Kyn Kynurenine Trp->Kyn IDO/TDO Serotonin Serotonin (5-HT) FiveHTP->Serotonin Melatonin Melatonin Serotonin->Melatonin KynA Kynurenic Acid (Neuroprotective) Kyn->KynA Quin Quinolinic Acid (Neurotoxic) Kyn->Quin Nad NAD+ Quin->Nad

Caption: Overview of the major tryptophan degradation pathways.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. The provided experimental protocols and analytical methods offer a robust framework for researchers to empirically determine these critical parameters. A thorough characterization of its physicochemical properties will be instrumental in advancing the development of this promising compound for its potential applications in science and medicine.

References

A Technical Guide to the Theoretical Modeling of 5-Fluorotryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to enhance peptide stability, modulate biological activity, and introduce unique biophysical probes. Among these, 5-fluorotryptophan (5FW) has emerged as a particularly valuable analogue. The fluorine atom at the 5th position of the indole ring is a minimally perturbing modification that provides a sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) probe for detailed structural and dynamic studies.[1][2] Its distinct fluorescent properties also offer an alternative to natural tryptophan for investigating peptide conformation and interactions.[3][4]

Theoretical modeling is indispensable for rationalizing the structural and energetic consequences of 5FW incorporation and for interpreting experimental data at an atomic level. This guide provides an in-depth overview of the computational methods used to model 5FW-containing peptides, details the experimental protocols for validating these models, and presents key quantitative data to inform future research.

Theoretical Modeling Workflow

The theoretical investigation of a 5FW-containing peptide is a multi-step process that integrates quantum mechanics, molecular mechanics, and molecular dynamics simulations to build a comprehensive understanding of the peptide's conformational landscape and properties.

Theoretical_Modeling_Workflow cluster_prep System Preparation cluster_sim Simulation & Analysis cluster_prop Property Calculation cluster_val Experimental Validation Peptide_Design Peptide Sequence Design (with 5FW) Initial_Structure Generate Initial 3D Structure (e.g., from homology or builder) Peptide_Design->Initial_Structure Force_Field Select & Parameterize Force Field (e.g., AMBER, CHARMM) Initial_Structure->Force_Field Solvation Solvate in Explicit Water Box & Add Ions Force_Field->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration MD_Production Molecular Dynamics (MD) Production Run Equilibration->MD_Production Trajectory_Analysis Trajectory Analysis (RMSD, Clustering, etc.) MD_Production->Trajectory_Analysis Conformational_Energy Calculate Conformational Free Energies Trajectory_Analysis->Conformational_Energy QM_MM QM/MM Calculations for Spectroscopic Properties (NMR, CD) Trajectory_Analysis->QM_MM Validation Compare with Experimental Data (NMR, CD, Fluorescence) Conformational_Energy->Validation QM_MM->Validation

Caption: General workflow for the theoretical modeling of 5FW-peptides.

Core Computational Methodologies

Force Field Parameterization

Accurate molecular dynamics (MD) simulations rely on a well-parameterized force field that correctly describes the intra- and intermolecular interactions of the system. While standard force fields like AMBER and CHARMM are well-validated for natural amino acids, unnatural amino acids like 5FW require specific parameterization.[5][6][7][8]

Recent efforts have developed parameters for fluorinated aromatic amino acids, including 5FW, for use with modern force fields like AMBER ff15ipq.[9][10] This process involves deriving atomic charges, bond lengths, bond angles, and dihedral torsion parameters. The general workflow for this parameterization is outlined below.

Force_Field_Parameterization cluster_qm Quantum Mechanics (QM) Calculations cluster_mm Molecular Mechanics (MM) Fitting cluster_val Validation Dipeptide Create Blocked Dipeptide Model (Ace-5FW-Nme) Conformers Generate Diverse Set of Dipeptide Conformations Dipeptide->Conformers QM_ESP Calculate QM Electrostatic Potential (ESP) in Vacuum & Explicit Solvent Conformers->QM_ESP QM_Energy Calculate QM Single-Point Energies (e.g., MP2/cc-pVTZ) Conformers->QM_Energy Charge_Fit Fit Atomic Charges to QM ESP (Implicitly Polarized Charges) QM_ESP->Charge_Fit Bonded_Fit Fit Bonded Parameters (Bonds, Angles, Dihedrals) to QM Energies QM_Energy->Bonded_Fit Iterate Iterate until Self-Consistent Charge_Fit->Iterate Bonded_Fit->Iterate Validate Validate Parameters via MD Simulations of Benchmark Peptides/Proteins Iterate->Validate

Caption: Workflow for 5FW force field parameterization.

The Implicitly Polarized Charge (IPolQ) scheme is a robust method for deriving atomic charges by averaging charges fit to QM data in both vacuum and explicit solvent, effectively capturing solvent polarization effects.[9][10] Bonded parameters are then adjusted to minimize the error between QM and MM potential energies across a wide range of conformations.[11]

Molecular Dynamics (MD) Simulations

MD simulations use classical mechanics to simulate the motions of atoms in the peptide over time, providing insights into conformational dynamics and stability.[12][13]

Typical MD Protocol:

  • System Setup: The 5FW-peptide is placed in a periodic box of explicit water models (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The system's energy is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density. Positional restraints on the peptide are slowly removed during this phase.

  • Production Run: A long simulation (nanoseconds to microseconds) is run under the NPT ensemble, from which the trajectory data is saved for analysis.

  • Analysis: Trajectories are analyzed to identify stable conformations (clustering), calculate root-mean-square deviation (RMSD) to assess stability, and determine conformational free energy landscapes.[14][15]

Hybrid QM/MM Methods

To accurately predict spectroscopic properties like NMR chemical shifts, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often necessary.[16] In this method, the 5FW residue (the region of interest) is treated with a high level of QM theory, while the rest of the peptide and solvent are treated with the computationally cheaper MM force field. This provides a balance between accuracy and computational cost.

Experimental Validation

Theoretical models must be validated against experimental data. For 5FW-containing peptides, ¹⁹F NMR, fluorescence spectroscopy, and circular dichroism are the primary techniques.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is exceptionally sensitive to the local chemical environment of the fluorine atom, making it a powerful tool for detecting conformational changes, ligand binding, and protein dynamics.[17][18]

ParameterTypical Value / ObservationSignificance
Isotropic Chemical Shift (δ) -41 to -60 ppm (relative to CFCl₃)Highly sensitive to local electrostatic environment and solvent exposure.[19][20][21]
Chemical Shift Perturbation (CSP) 0.6 ppm downfield shift observed upon ligand binding.[22]Indicates a conformational change and a more hydrophobic environment for the 5FW residue.[22]
Linewidth Can be broader for free vs. complexed protein.Suggests fluctuations between different conformations in the free state.[22]
Relaxation Times (T₁, T₂) Provide information on molecular motion and dynamics.Can indicate whether the tryptophan residue is rigid or mobile within the peptide structure.[22]

Detailed Protocol: 1D ¹⁹F NMR of a 5FW-Peptide

  • Sample Preparation:

    • Dissolve the purified, lyophilized 5FW-peptide in a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0).

    • Add 10% D₂O for the field frequency lock.

    • Final peptide concentration should be in the range of 50-200 µM.

    • Filter the sample to remove any aggregates.

    • Transfer the sample to a suitable NMR tube (e.g., Shigemi tube for low-volume samples).[2]

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a cryoprobe with a ¹⁹F channel (e.g., 600 MHz or higher).[18]

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the field using the D₂O signal and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a simple 1D ¹⁹F spectrum. A proton-decoupled pulse sequence is typically used to improve signal-to-noise by removing ¹H-¹⁹F couplings.

    • Set the spectral width to encompass the expected chemical shift range of 5FW (e.g., ~50 ppm).

    • Use a recycle delay of 1-2 seconds.[23]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to tens of thousands depending on concentration).

  • Ligand Titration (Optional):

    • Acquire a baseline 1D ¹⁹F spectrum of the peptide alone.

    • Add small aliquots of a concentrated ligand stock solution to the NMR tube.

    • Acquire a spectrum after each addition to monitor changes in the ¹⁹F chemical shift and/or linewidth, indicating binding.[24]

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts, typically to an external standard like trifluoroacetic acid (TFA).

Fluorescence Spectroscopy

The indole ring of tryptophan is intrinsically fluorescent. The fluorescence emission is sensitive to the polarity of the local environment, with the emission maximum shifting to shorter wavelengths (a "blue shift") as the environment becomes more hydrophobic (i.e., buried within the peptide).[25]

ParameterTypical Value (for Trp/5FW)Significance
Emission Maximum (λmax) ~350-355 nm in waterBlue-shifts to ~310-330 nm in a nonpolar environment. Indicates solvent exposure.
Quantum Yield (Φ) 0.13 - 0.14 in water (for Trp)Varies significantly based on quenching interactions with nearby residues (e.g., peptide bonds).[25][26]
Fluorescence Lifetime (τ) ~2.8 - 3.1 ns (dominant component for Trp)Can be multi-exponential due to different rotameric states of the indole side chain.[27]

Detailed Protocol: Steady-State Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the 5FW-peptide in a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 7.4). Buffer components should have low intrinsic fluorescence.

    • Prepare a series of dilutions to create samples with absorbances < 0.1 at the excitation wavelength to avoid inner filter effects.

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup:

    • Use a photon-counting spectrofluorometer.

    • Set the excitation wavelength to ~295 nm to selectively excite tryptophan over tyrosine and phenylalanine.

    • Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and resolution.

  • Data Acquisition:

    • Record the emission spectrum of the blank sample from ~305 nm to 500 nm.

    • Record the emission spectra of the peptide samples over the same range.

    • If determining quantum yield, record the spectrum of a standard with a known quantum yield (e.g., N-acetyltryptophanamide, Φ = 0.14) under identical conditions.

  • Data Processing:

    • Subtract the blank spectrum from the peptide spectra.

    • Identify the wavelength of maximum emission (λmax).

    • Calculate the relative quantum yield by comparing the integrated fluorescence intensity of the sample to that of the standard, correcting for differences in absorbance.

Circular Dichroism (CD) Spectroscopy

Far-UV CD spectroscopy (190-250 nm) is used to determine the secondary structure content (α-helix, β-sheet, random coil) of a peptide by measuring the differential absorption of left and right circularly polarized light by the chiral peptide bonds.[28][29]

Secondary StructureCharacteristic CD Signal
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm.
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm.
Random Coil Strong negative band near 200 nm.

Detailed Protocol: Far-UV CD Spectroscopy

  • Sample Preparation:

    • Peptide purity should be >95% as determined by HPLC.

    • Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate). Avoid buffers with high chloride concentrations or other components that absorb below 220 nm.

    • Final peptide concentration should be in the range of 0.1-0.2 mg/mL.

    • Accurately determine the peptide concentration using a method other than Bradford or Lowry (e.g., absorbance of Tyr/Trp at 280 nm if applicable, or quantitative amino acid analysis).

  • Instrument Setup:

    • Purge the CD instrument with nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs in the far-UV.[29]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Set the instrument to scan from ~260 nm down to ~190 nm.

    • Set parameters: bandwidth (e.g., 1.0 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum using the cuvette filled with buffer only.

    • Record the spectrum of the peptide sample.

  • Data Processing:

    • Average the accumulated scans for both the baseline and the sample.

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([(\theta)]) using the peptide concentration, path length, and number of residues.

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type from the final spectrum.

Synthesis and Purification

Experimental validation requires a pure sample of the 5FW-containing peptide, which is typically produced by Solid-Phase Peptide Synthesis (SPPS).[30][31][32]

SPPS_Workflow cluster_synthesis Synthesis Cycle (Automated or Manual) cluster_cleavage Cleavage & Purification Start Start with Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Last Amino Acid? Wash2->Repeat Repeat->Deprotection No Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Yes Cleavage Cleave from Resin & Remove Side-Chain Protecting Groups (TFA cocktail) Final_Deprotect->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Verify by Mass Spec & Analytical HPLC Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[33]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus. Wash the resin thoroughly with DMF.[34]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-5-Fluorotryptophan(Boc)-OH) (3 eq.), a coupling reagent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add an activation base such as diisopropylethylamine (DIEA) (6 eq.).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[33]

  • Monitoring: Perform a Kaiser test to check for completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.[33]

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[32]

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Conclusion

The theoretical modeling of 5-fluorotryptophan-containing peptides, when tightly integrated with experimental validation, provides a powerful framework for understanding their structure, dynamics, and function. By leveraging robust force fields and multi-scale simulation techniques, researchers can gain atomic-level insights that are critical for the rational design of novel peptide therapeutics and probes. The protocols and data presented in this guide offer a comprehensive starting point for scientists entering this exciting field, facilitating the synergy between computation and experiment that drives modern peptide science.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-N-Acetyl-5-fluoro-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties of fluorine, which can enhance protein-ligand interactions, improve metabolic stability, and serve as a sensitive probe for NMR studies.[1][2] 5-fluorotryptophan (5-F-Trp) is a tryptophan analog where a fluorine atom replaces the hydrogen at the 5-position of the indole ring. This substitution has been shown to have minimal impact on the overall protein structure while potentially enhancing biological activity.[3][4]

This document provides a detailed protocol for the incorporation of (R)-N-Acetyl-5-fluoro-tryptophan into a peptide sequence using solid-phase peptide synthesis (SPPS). The N-acetylation of the amino acid provides a neutral N-terminus, which can be crucial for mimicking natural proteins or improving pharmacokinetic properties.

It is important to note that the nomenclature "(R)-N-Acetyl-5-fluoro-trp-ome" suggests a methyl ester at the C-terminus. For incorporation into a growing peptide chain via SPPS, a free carboxylic acid is required. Therefore, this protocol assumes the use of (R)-N-Acetyl-5-fluoro-Trp-OH as the building block. This molecule will be coupled to the N-terminus of the resin-bound peptide chain.

Overview of the Synthetic Strategy

The synthesis will be performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[5][6][7] The peptide chain is assembled on a solid support, and the (R)-N-Acetyl-5-fluoro-Trp-OH is coupled as the final residue. Due to the steric hindrance of the N-acetyl group, specialized, highly efficient coupling reagents are recommended to ensure high coupling yields.[8][9] Following assembly, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail containing scavengers to protect the tryptophan indole ring.[10][11][12] The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation (Fmoc-SPPS) cluster_final_coupling Final Residue Coupling cluster_cleavage_purification Cleavage and Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final_Wash Wash (DMF) Final_Deprotection->Final_Wash Couple_NAcTrp Couple Ac-5F-Trp-OH (Potent Coupling Reagent) Final_Wash->Couple_NAcTrp Final_Wash2 Final Wash & Dry Couple_NAcTrp->Final_Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification Analysis Analyze (LC-MS) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a peptide with N-terminal (R)-N-Acetyl-5-fluoro-tryptophan.

Materials and Reagents

ReagentSupplier RecommendationGrade
Rink Amide MBHA resinMajor peptide synthesis supplier100-200 mesh, ~0.5 mmol/g loading
Fmoc-protected amino acidsMajor peptide synthesis supplierSynthesis grade
(R)-N-Acetyl-5-fluoro-Trp-OHCustom synthesis or specialized supplier>98% purity
N,N-Dimethylformamide (DMF)Chemical supplierPeptide synthesis grade
Dichloromethane (DCM)Chemical supplierAnhydrous
PiperidineChemical supplierReagent grade
N,N'-Diisopropylethylamine (DIPEA)Chemical supplierPeptide synthesis grade
HATU, HBTU, or COMUMajor peptide synthesis supplierSynthesis grade
Trifluoroacetic acid (TFA)Chemical supplierReagent grade
Triisopropylsilane (TIS)Chemical supplierReagent grade
1,2-Ethanedithiol (EDT)Chemical supplierReagent grade
PhenolChemical supplierReagent grade
Diethyl etherChemical supplierAnhydrous
Acetonitrile (ACN)Chemical supplierHPLC grade

Detailed Protocols

Protocol 1: Standard Fmoc-SPPS Peptide Elongation

This protocol describes a manual synthesis cycle for adding a standard Fmoc-protected amino acid.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[13]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent like HATU (2.9 equivalents) and an activator base like DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Coupling of (R)-N-Acetyl-5-fluoro-Trp-OH

This protocol details the crucial step of coupling the N-acetylated, sterically hindered amino acid to the N-terminus of the peptide chain.

  • Final Fmoc Deprotection: After the last standard amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of (R)-N-Acetyl-5-fluoro-Trp-OH:

    • Due to the steric hindrance of the N-acetyl group, a highly efficient coupling reagent is critical.

    • Method A (HATU): In a separate vial, dissolve (R)-N-Acetyl-5-fluoro-Trp-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.

    • Method B (COMU): In a separate vial, dissolve (R)-N-Acetyl-5-fluoro-Trp-OH (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes. COMU is often recommended for hindered couplings and is a safer alternative to HOBt/HOAt-based reagents.[9]

    • Add the activated solution to the peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 4-6 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight. Gentle agitation is required throughout.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times). Dry the resin under vacuum for several hours.

Coupling_Reaction PeptideResin Peptide-Resin H₂N-Peptide-Resin FinalPeptide Final Peptide on Resin Ac-5F-Trp-Peptide-Resin NAcTrp Ac-5F-Trp-OH HOOC-(Ac)HN-5F-Trp ActivatedNAcTrp Activated Ester Ac-5F-Trp-OAt/Oxyma NAcTrp:c->ActivatedNAcTrp Activation + DIPEA CouplingReagent Coupling Reagent HATU / COMU ActivatedNAcTrp->FinalPeptide Coupling

Caption: Activation and coupling of N-Acetyl-5-fluoro-Trp-OH to the peptide-resin.

Protocol 3: Cleavage and Deprotection

The tryptophan indole ring is susceptible to alkylation by carbocations generated during TFA cleavage. Therefore, a scavenger cocktail is essential.[10]

  • Prepare Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Caution: Prepare this reagent in a fume hood. TFA is highly corrosive.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Stir or agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.[14]

  • Purification:

    • Purify the peptide using preparative RP-HPLC with a C18 column.

    • Use a gradient of water (+0.1% TFA) and acetonitrile (+0.1% TFA). A typical gradient might be 5-95% acetonitrile over 40 minutes.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peptide peak. Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity and mass by LC-MS.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

Achieving high coupling efficiency for sterically hindered residues like (R)-N-Acetyl-5-fluoro-Trp-OH is a primary challenge. The choice of coupling reagent significantly impacts the yield. Below is a table summarizing expected coupling efficiencies for different scenarios.

Amino Acid TypeCoupling ReagentTypical Coupling TimeExpected Purity (Crude)Notes
Standard Fmoc-Amino AcidHBTU/DIPEA1-2 hours>85%Standard protocol, generally high efficiency.
Sterically Hindered (e.g., Aib, N-Me-Ala)DIC/Oxyma2-4 hours60-80%Standard carbodiimides are often inefficient.[8]
(R)-N-Acetyl-5-fluoro-Trp-OH HATU/DIPEA 4-6 hours >70% Highly potent aminium salt reagent recommended to overcome steric bulk.[8]
(R)-N-Acetyl-5-fluoro-Trp-OH COMU/DIPEA 4-6 hours >75% Oxyma-based reagents show excellent performance for hindered couplings and are safer.[9]

Signaling Pathway and Logical Relationships

While this compound itself is not part of a known signaling pathway, its incorporation can be used to probe or modulate pathways where tryptophan recognition is key. For example, it could be used to create peptide-based inhibitors for enzymes that recognize tryptophan-containing substrates.

Logical_Relationship Start Design Peptide Inhibitor Incorp Incorporate (R)-N-Acetyl-5-fluoro-Trp via SPPS Start->Incorp Peptide Synthesized Peptide (Enhanced Stability/Binding) Incorp->Peptide Interaction Modulated Interaction (Inhibition/Activation) Peptide->Interaction Target Target Enzyme/Receptor (Trp-binding pocket) Target->Interaction Outcome Desired Biological Outcome Interaction->Outcome

Caption: Rationale for incorporating modified tryptophan in peptide drug design.

References

Application Notes and Protocols: (R)-N-Acetyl-5-fluoro-trp-ome as a Fluorescent Probe for Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Acetyl-5-fluoro-trp-ome is a fluorinated derivative of the amino acid tryptophan. The introduction of a fluorine atom at the 5-position of the indole ring provides a sensitive reporter for changes in the local microenvironment, making it a valuable tool for investigating protein structure, dynamics, and interactions. Unnatural fluorescent amino acids like this compound offer a minimally perturbative approach to protein labeling, as they are structurally similar to their natural counterparts.[1] This allows for site-specific incorporation into a protein of interest, providing a powerful method to probe conformational changes without the steric hindrance of larger fluorescent dyes.[1] The N-acetyl and methyl ester groups on this compound mimic the peptide backbone, making it an excellent model for studying the fluorescent properties of a 5-fluorotryptophan residue within a protein. This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe.

Principle of Operation

The intrinsic fluorescence of tryptophan and its analogs is highly sensitive to the polarity of the surrounding environment.[2] Changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or unfolding, alter the local environment of the incorporated fluorescent amino acid. This, in turn, leads to measurable changes in its fluorescence properties, including emission intensity, wavelength maximum (spectral shift), and fluorescence lifetime.

For instance, a blue shift (shift to shorter wavelengths) in the emission spectrum of a tryptophan analog typically indicates a transition to a more hydrophobic or buried environment within the protein. Conversely, a red shift (shift to longer wavelengths) suggests increased solvent exposure. By monitoring these changes, researchers can gain insights into the structural dynamics of the protein.

Photophysical and Fluorescent Properties

While a comprehensive dataset for this compound is not extensively published, the photophysical properties can be inferred from studies on 5-fluorotryptophan (5fW) and other N-acetylated tryptophan methyl esters. The fluorine substitution at the 5-position is known to simplify the fluorescence decay kinetics compared to natural tryptophan, making it a more robust probe for quantitative measurements like fluorescence resonance energy transfer (FRET).[3]

Table 1: Representative Photophysical Properties of Tryptophan and its Analogs

PropertyTryptophan (in water)N-Acetyl-Trp-Amide (NATA) (in water)5-Fluorotryptophan (in proteins)
Excitation Max (λex) ~280 nm~280 nm~290 nm
Emission Max (λem) ~350 nm~350 nmVaries with environment (e.g., ~330-350 nm)
Quantum Yield (ΦF) ~0.14~0.13Environment-dependent
Fluorescence Lifetime (τ) Biphasic (~0.5 and ~3.1 ns)[4]~2.8 nsSimplified decay, often with a major component >80%[3]
Stokes Shift ~70 nm~70 nmEnvironment-dependent

Note: The data for 5-Fluorotryptophan is generalized from its behavior when incorporated into proteins, as its properties are highly sensitive to the local environment. The N-acetyl methyl ester is expected to exhibit similar solvatochromic behavior.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 5-Fluorotryptophan into a Protein of Interest

This protocol outlines the general steps for incorporating 5-fluorotryptophan at a specific site in a target protein using amber stop codon suppression technology.

Materials:

  • This compound (or 5-fluorotryptophan for incorporation)

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 5-fluorotryptophan.

  • E. coli expression strain (e.g., a tryptophan auxotroph).

  • Minimal media and appropriate antibiotics.

  • Protein purification reagents (e.g., chromatography columns and buffers).

Procedure:

  • Vector Preparation: Clone the gene for the protein of interest into an appropriate expression vector. Introduce an amber stop codon (TAG) at the desired incorporation site using site-directed mutagenesis.

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Protein Expression:

    • Grow the transformed cells in minimal media supplemented with all amino acids except tryptophan, and the appropriate antibiotics.

    • Induce protein expression (e.g., with IPTG).

    • Supplement the culture medium with 5-fluorotryptophan to a final concentration of ~1 mM.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication or high-pressure homogenization).

    • Purify the labeled protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.

  • Verification of Incorporation: Confirm the incorporation of 5-fluorotryptophan using mass spectrometry.

Protocol 2: Monitoring Protein Conformational Changes Using Fluorescence Spectroscopy

This protocol describes how to use the fluorescence of the incorporated 5-fluorotryptophan to monitor changes in protein structure.

Materials:

  • Purified protein labeled with 5-fluorotryptophan.

  • Appropriate buffer for the protein.

  • Ligand, denaturant, or other molecule of interest.

  • Fluorometer with temperature control.

  • Quartz cuvette.

Procedure:

  • Sample Preparation: Prepare a solution of the labeled protein in the desired buffer at a concentration that gives a suitable fluorescence signal (typically in the low micromolar range). Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Spectra Acquisition:

    • Set the excitation wavelength to ~290 nm.

    • Record the fluorescence emission spectrum from ~300 nm to 450 nm.

    • Note the wavelength of maximum emission (λem,max) and the fluorescence intensity at this wavelength.

  • Titration Experiment (e.g., Ligand Binding):

    • Acquire a baseline fluorescence spectrum of the protein alone.

    • Add small aliquots of a concentrated stock solution of the ligand to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate.

    • Record the fluorescence emission spectrum.

    • Continue the titration until no further changes in the fluorescence signal are observed.

  • Data Analysis:

    • Plot the change in fluorescence intensity or the shift in λem,max as a function of the ligand concentration.

    • Fit the data to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).

  • Denaturation Studies:

    • To study protein stability, perform a titration with a chemical denaturant (e.g., urea or guanidinium chloride) or monitor the fluorescence as a function of temperature.

    • Plot the change in fluorescence signal against denaturant concentration or temperature to generate an unfolding curve.

Visualizations

experimental_workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_analysis Analysis gene Gene of Interest mutagenesis Site-directed Mutagenesis (Introduce TAG codon) gene->mutagenesis vector Expression Vector vector->mutagenesis transformation Co-transformation into E. coli mutagenesis->transformation culture Growth in Minimal Media + 5-Fluorotryptophan transformation->culture induction Induction of Protein Expression culture->induction purification Protein Purification (e.g., Affinity Chromatography) induction->purification verification Mass Spectrometry Verification purification->verification fluorescence Fluorescence Spectroscopy purification->fluorescence

Caption: Experimental workflow for site-specific incorporation of 5-fluorotryptophan.

signaling_pathway cluster_protein_states Protein Conformational States cluster_probe_environment Probe Microenvironment cluster_fluorescence_output Fluorescence Signal State_A Conformation A (e.g., Unbound) Env_A Probe in Solvent-Exposed Environment State_A->Env_A State_B Conformation B (e.g., Ligand-Bound) Env_B Probe in Buried/Hydrophobic Environment State_B->Env_B Signal_A Red-shifted Emission (Longer Wavelength) Env_A->Signal_A Signal_B Blue-shifted Emission (Shorter Wavelength) Env_B->Signal_B

Caption: Conformational changes reported by the fluorescent probe.

References

Application Note: Coupling Reagents for Sterically Hindered (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of peptides containing sterically hindered amino acids is a significant challenge in medicinal chemistry and drug development. (R)-N-Acetyl-5-fluoro-trp-ome is one such challenging building block. Its structure, featuring a bulky indole side chain, a fluorine substituent at the 5-position, and an N-acetyl group, presents considerable steric hindrance that can impede standard peptide coupling procedures.[1][2] The fluorine atom also introduces unique electronic properties, making this derivative a valuable component in the development of enzyme inhibitors, receptor modulators, and fluorescent probes.[3] This document provides a detailed guide to selecting appropriate coupling reagents and optimized protocols for the successful incorporation of this sterically demanding amino acid derivative into peptide chains.

Challenges in Coupling Sterically Hindered Amino Acids: Steric hindrance around the carboxylic acid and the amine components dramatically slows down the rate of peptide bond formation.[4] This can lead to incomplete reactions, low yields, and the formation of deletion sequences.[2] For this compound, the N-acetyl group adds bulk directly adjacent to the carboxyl group being activated, further inhibiting the approach of the amine nucleophile. Standard coupling reagents, such as carbodiimides like DCC and DIC, are often insufficient for overcoming this steric barrier.[5] Therefore, more potent, in-situ activating reagents are required.[6]

Recommended Coupling Reagents

For difficult couplings involving sterically hindered residues, third-generation uronium/aminium and phosphonium salt reagents are highly recommended.[7][8] These reagents rapidly convert the carboxylic acid into a highly reactive ester intermediate, facilitating the subsequent acylation step.[6]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are renowned for their high efficiency and rapid reaction kinetics.[7][9] HATU, in particular, is highly effective for bulky amino acids due to its ability to form a reactive OAt-active ester, which helps overcome steric hindrance.[7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful activating agents.[9] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents, especially if the coupling reagent is used in excess or if carboxyl activation is slow.[6][10] However, the first-generation phosphonium reagent, BOP, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[8][11]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions. The table below summarizes the properties and performance of reagents suitable for sterically hindered couplings.

ReagentClassActivating GroupReactivityRacemization RiskKey Advantages & Disadvantages
HATU Uronium/AminiumOAt EsterVery HighLowHighly effective for hindered and N-methylated amino acids; rapid kinetics.[7] Can cause guanidinylation if used in excess.
HCTU Uronium/AminiumO-6-ClBt EsterHighLowMore reactive than HBTU.[5] Effective for difficult sequences.[7]
COMU Uronium/AminiumOxyma EsterHighLowReactivity is comparable to HATU.[7] Based on non-explosive OxymaPure, making it safer to handle.[8]
PyBOP PhosphoniumOBt EsterHighLowWidely used, non-carcinogenic alternative to BOP.[8][9] Byproducts are generally soluble and easily removed.
PyAOP PhosphoniumOAt EsterVery HighVery LowAmong the most reactive phosphonium reagents; excellent for minimizing racemization.[9]
DIC/HOBt CarbodiimideOBt EsterModerateModerateStandard, cost-effective method. Often insufficient for severely hindered couplings.[5][12] Urea byproduct is soluble.[13]

Experimental Workflow and Protocols

A successful coupling reaction requires careful execution of several steps, from resin preparation to monitoring reaction completion.

G Deprotection 1. N-terminal Deprotection (e.g., 20% Piperidine in DMF) Wash1 2. Resin Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling Reaction (Add activated AA to resin) Wash1->Coupling Preactivation 3. Pre-activation of Amino Acid (AA + Reagent + Base in DMF) Preactivation->Coupling 1-5 min Wash2 5. Resin Washing (DMF) Coupling->Wash2 45-120 min CompletionTest 6. Completion Test (e.g., Kaiser Test) Wash2->CompletionTest Repeat Repeat Coupling CompletionTest->Repeat Positive NextCycle Proceed to Next Cycle CompletionTest->NextCycle Negative Repeat->Coupling G Start Start: Couple Sterically Hindered AA Assess Assess Steric Hindrance & Racemization Risk Start->Assess HighHindrance High Hindrance / N-Methyl? Assess->HighHindrance HATU Use HATU / PyAOP (High Reactivity) HighHindrance->HATU Yes ModerateHindrance Moderate Hindrance HighHindrance->ModerateHindrance No Perform Perform Coupling HATU->Perform PyBOP Use PyBOP / HCTU / COMU ModerateHindrance->PyBOP Yes Standard Standard Coupling ModerateHindrance->Standard No PyBOP->Perform DIC Use DIC/HOBt Standard->DIC DIC->Perform Test Kaiser Test Negative? Perform->Test Double Double Couple / Increase Time Test->Double No End Success Test->End Yes Double->Perform G Trp Tryptophan (Trp) IDO1 IDO1 Enzyme (Upregulated in Tumors) Trp->IDO1 Kyn Kynurenine IDO1->Kyn Catalyzes Suppression Immune Suppression (T-Cell Inactivation) Kyn->Suppression TCell T-Cell TCell->Suppression Tumor Tumor Cell Tumor->IDO1 Induces Inhibition Peptide containing 5-Fluoro-Trp Derivative Block X Inhibition->Block Block->IDO1

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptides Containing 5-Fluorotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of synthetic peptides incorporating the non-canonical amino acid 5-fluorotryptophan (5-F-Trp) using reverse-phase high-performance liquid chromatography (RP-HPLC). The introduction of a fluorine atom into the tryptophan indole ring can subtly alter the peptide's hydrophobicity, necessitating optimized purification strategies. This application note outlines the standard procedures for solid-phase peptide synthesis (SPPS) cleavage and subsequent RP-HPLC purification, including recommended column chemistries, mobile phase compositions, and gradient optimization. The provided protocols and data tables serve as a comprehensive guide for researchers aiming to achieve high-purity 5-fluorotryptophan-containing peptides for various applications, including structural biology, drug discovery, and diagnostics.

Introduction

Synthetic peptides are crucial tools in a wide range of scientific disciplines, from fundamental biological research to the development of novel therapeutics.[1][2] The incorporation of non-canonical amino acids, such as 5-fluorotryptophan, offers a powerful strategy to modulate the biological and biophysical properties of peptides.[3] The fluorine atom can enhance metabolic stability, alter binding affinity, and serve as a sensitive probe for ¹⁹F NMR studies.[4][5]

Following solid-phase peptide synthesis (SPPS), the crude peptide product is a heterogeneous mixture containing the desired full-length peptide along with various impurities like truncated sequences, deletion sequences, and by-products from the cleavage of protecting groups.[6] Therefore, a robust purification method is essential to isolate the target peptide with high purity. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for this purpose.[6][7] This method separates peptides based on their hydrophobicity.[6]

The presence of 5-fluorotryptophan can influence the peptide's retention behavior in RP-HPLC. While the effect may be subtle, it necessitates careful optimization of the purification protocol to ensure efficient separation from closely eluting impurities. This document provides a generalized yet detailed protocol for the successful purification of 5-F-Trp containing peptides.

Experimental Workflow: From Synthesis to Purified Peptide

The overall process for obtaining a purified peptide containing 5-fluorotryptophan involves several key stages, from the initial synthesis to the final quality control.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Fmoc-Based SPPS (Incorporation of Fmoc-5-F-Trp-OH) cleavage Cleavage from Resin (e.g., with TFA cocktail) synthesis->cleavage Completed Sequence precipitation Crude Peptide Precipitation (Cold Ether) cleavage->precipitation Cleaved Peptide Solution hplc Preparative RP-HPLC precipitation->hplc Crude Peptide analytical_hplc Analytical RP-HPLC (Purity Check) hplc->analytical_hplc Collected Fractions ms Mass Spectrometry (Identity Confirmation) analytical_hplc->ms lyophilization Lyophilization ms->lyophilization Pooled Pure Fractions pure_peptide Pure Peptide Powder lyophilization->pure_peptide

Figure 1. Experimental workflow for the synthesis and purification of a 5-fluorotryptophan-containing peptide.

Methodologies and Protocols

Peptide Synthesis and Cleavage

Peptides incorporating 5-fluorotryptophan are typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][8] The key step is the incorporation of Fmoc-5-fluorotryptophan-OH at the desired position in the peptide sequence.

Protocol for Cleavage and Precipitation:

  • Following the final deprotection step of the N-terminal Fmoc group, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate to a small volume using a rotary evaporator or a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification.

RP-HPLC Purification

Reverse-phase HPLC is the cornerstone of peptide purification.[6] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[6]

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Analytical HPLC system for purity analysis.

  • C18 reverse-phase column (preparative and analytical).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[6]

  • Peptide solvent: A mixture of Mobile Phase A and a small amount of organic solvent (e.g., ACN or DMSO) to aid dissolution.

Protocol for HPLC Purification:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the crude peptide in the peptide solvent.

    • Inject the sample onto an analytical C18 column.

    • Run a scouting gradient, for example, a linear gradient of 5% to 95% Mobile Phase B over 30 minutes, to determine the approximate elution time of the target peptide.[1]

    • Monitor the elution profile at 220 nm and 280 nm. The presence of the tryptophan indole ring allows for detection at 280 nm.

    • Optimize the gradient around the elution point of the target peptide to achieve the best separation from impurities. A shallower gradient (e.g., 1% B/minute) will generally provide better resolution.[9]

  • Preparative Scale Purification:

    • Scale up the optimized gradient from the analytical run to the preparative column. Adjust the flow rate according to the column diameter.

    • Dissolve the bulk of the crude peptide in the appropriate solvent and inject it onto the preparative C18 column.

    • Run the preparative HPLC method and collect fractions corresponding to the target peptide peak.

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Final Steps:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the pooled, pure fractions to obtain the final peptide as a fluffy white powder.[6]

Data Presentation

The following tables summarize typical parameters for the RP-HPLC purification of peptides containing 5-fluorotryptophan.

Table 1: HPLC System and Column Parameters

ParameterAnalyticalPreparative
Column Chemistry C18 SilicaC18 Silica
Particle Size 3-5 µm5-10 µm
Pore Size 100-300 Å100-300 Å
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Flow Rate 1.0 mL/min18-20 mL/min
Detection UV at 210-220 nm & 280 nmUV at 210-220 nm & 280 nm

Table 2: Typical Mobile Phase and Gradient Conditions

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Scouting Gradient 5-95% B over 30 minutes
Optimized Gradient Shallow gradient (e.g., 20-50% B over 30 minutes) centered around the elution time of the target peptide
Ion-Pairing Reagent Trifluoroacetic acid (TFA) is commonly used to improve peak shape.[1] Formic acid can be used as an alternative for MS-compatibility.[1]

Signaling Pathway and Logical Relationships

Peptides containing 5-fluorotryptophan are often used as tools to study biological systems. For instance, they can be incorporated into antimicrobial peptides (AMPs) to probe their mechanism of action.[10] The diagram below illustrates a generalized mechanism for a membrane-disrupting AMP.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space peptide 5-F-Trp AMP binding Electrostatic Binding to Membrane peptide->binding insertion Hydrophobic Insertion (aided by 5-F-Trp) binding->insertion pore Pore Formation/ Membrane Disruption insertion->pore leakage Ion Leakage & Loss of Membrane Potential pore->leakage death Cell Death leakage->death

Figure 2. Generalized mechanism of a membrane-disrupting antimicrobial peptide (AMP).

Conclusion

The purification of synthetic peptides containing 5-fluorotryptophan can be routinely achieved with high purity using standard reverse-phase HPLC techniques. Careful optimization of the chromatographic conditions, particularly the gradient slope, is key to resolving the target peptide from closely related impurities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and efficient purification methods for their specific 5-F-Trp-containing peptides, enabling their use in a wide array of scientific applications.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance potency, stability, and pharmacokinetic properties. (R)-N-Acetyl-5-fluoro-trp-ome is a modified tryptophan analog featuring N-terminal acetylation, C-terminal methyl esterification, and fluorination at the 5-position of the indole ring. These modifications introduce unique chemical properties that necessitate tailored analytical methods for accurate characterization. Mass spectrometry (MS) is an essential tool for the detailed analysis of such modified peptides, enabling confirmation of identity, assessment of purity, and elucidation of structure.[1][2]

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of synthetic peptides containing this compound. The methodologies cover sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.

Physicochemical Properties and Expected Mass Shifts

Understanding the modifications to the standard tryptophan residue is crucial for predicting the behavior of the peptide during analysis.

ModificationChemical FormulaMonoisotopic Mass Shift (Da)Property Change
N-AcetylationC₂H₂O+42.0106Increases hydrophobicity, removes positive charge at N-terminus.
O-MethylationCH₂+14.0157Increases hydrophobicity, neutralizes C-terminal carboxyl group.
5-FluorinationF+17.9906 (relative to H)Increases hydrophobicity and alters electronic properties.
Combined C₃H₃FO +74.0169 Significant increase in hydrophobicity and altered fragmentation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize ion suppression and ensure high-quality data.[3][4] Given the increased hydrophobicity of peptides containing this compound, careful selection of solvents is necessary.

Protocol 2.1.1: Reconstitution of Lyophilized Peptides

  • Initial Solvent Selection: Begin by reconstituting the lyophilized peptide in a solution of 50% acetonitrile (ACN) in 0.1% formic acid (FA) in water. This composition is generally effective for a wide range of synthetic peptides.[2]

  • Stock Solution: Prepare a stock solution at a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. If solubility is an issue, sonication for 5-10 minutes can be employed.

  • Working Solution: For direct infusion or LC-MS analysis, dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent system. The optimal concentration should be determined empirically to avoid detector saturation.

Protocol 2.1.2: Desalting of Peptide Samples

If the peptide synthesis or purification process involved non-volatile salts (e.g., NaCl, PBS), desalting is mandatory to prevent signal suppression and instrument contamination.[4]

  • C18 StageTip Preparation: Use a C18 StageTip or a similar reversed-phase micro-extraction column.

  • Activation and Equilibration:

    • Activate the C18 material by passing 100 µL of 100% methanol through the tip.

    • Equilibrate the tip by passing two volumes of 100 µL of 0.1% FA in water.

  • Sample Loading: Acidify the peptide sample by adding FA to a final concentration of 0.1-1%. Load the sample onto the StageTip.

  • Washing: Wash the loaded tip with two volumes of 100 µL of 0.1% FA in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptide using 50-100 µL of a solution of 80% ACN and 0.1% FA in water. The high organic content is necessary to elute the hydrophobic modified peptide.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge. Reconstitute in the appropriate solvent for MS analysis as described in Protocol 2.1.1.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass determination and detailed fragmentation analysis.[2]

Protocol 2.2.1: Intact Mass Analysis

This protocol aims to confirm the molecular weight of the synthetic peptide.

  • Liquid Chromatography (LC) System: A nano- or micro-flow HPLC system is preferred for sensitivity.

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

  • Gradient: A shallow gradient should be used to ensure good separation, for example, a linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 300 nL/min for nano-flow systems.

  • Mass Spectrometer: High-resolution mass spectrometer.

  • Ionization Mode: Positive ion mode using electrospray ionization (ESI).

  • MS1 Scan: Acquire full MS scans from m/z 350–2000 with a resolution of >60,000.

Protocol 2.2.2: Tandem Mass Spectrometry (MS/MS) for Sequence Verification

This protocol is for fragmenting the peptide to confirm its amino acid sequence.

  • LC Conditions: Same as for intact mass analysis (Protocol 2.2.1).

  • MS/MS Scan (Data-Dependent Acquisition - DDA):

    • Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation Method: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Collision Energy: Use a normalized collision energy (NCE) of 25-30%. A stepped NCE (e.g., 25%, 30%, 35%) can be beneficial to obtain a wider range of fragment ions.

    • Dynamic Exclusion: Set a dynamic exclusion of 30 seconds to allow for the detection of lower abundance precursors.[2]

Data Presentation and Analysis

Quantitative Data Summary

The following tables present illustrative quantitative data for a hypothetical peptide, Ac-[5F-Trp]-Ala-Gly-OMe, containing the modified tryptophan residue.

Table 1: Intact Mass Analysis

ParameterTheoretical Value (Da)Observed Value (Da)Mass Error (ppm)
Monoisotopic Mass420.1656420.1651-1.19
Average Mass420.4192420.4185-1.66

Table 2: MS/MS Fragmentation Analysis

Fragment Ion TypeSequenceTheoretical m/zObserved m/zMass Error (ppm)
b₂Ac-[5F-Trp]-Ala348.1414348.1410-1.15
y₁Gly-OMe90.049890.0496-2.22
y₂Ala-Gly-OMe161.0869161.0867-1.24
Immonium Ion5-Fluoro-Indole134.0553134.0551-1.49
Expected Fragmentation Patterns

Peptides fragment along the backbone, primarily at the amide bonds, producing b- and y-type ions.[7] The presence of this compound will influence fragmentation:

  • N-Acetylation: The N-terminal b-ions will have an additional mass of 42.0106 Da.

  • O-Methylation: The C-terminal y-ions will have a mass reflecting the methyl ester instead of a carboxylic acid.

  • 5-Fluoro-Tryptophan: A characteristic immonium ion at m/z 134.0553 is expected. The indole side chain itself may undergo fragmentation, although less commonly. Fragmentation of tryptophan-derived metabolites can sometimes be induced by the ESI process itself.[8]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Reconstitution Peptide Reconstitution (50% ACN, 0.1% FA) Desalting Desalting (C18 StageTip) Reconstitution->Desalting If salts present LC Reversed-Phase LC (C18 Column) Reconstitution->LC Desalting->LC MS1 Full MS Scan (Intact Mass) LC->MS1 DDA Data-Dependent MS/MS (HCD/CID) MS1->DDA Mass_Analysis Intact Mass Confirmation MS1->Mass_Analysis Sequence_Analysis Sequence Verification (b- and y-ions) DDA->Sequence_Analysis

Caption: Workflow for the mass spectrometry analysis of modified peptides.

Fragmentation Diagram

G cluster_fragments Observed Fragments Ac Ac-NH- Trp CH(CH₂-5F-Indole)-CO- Ala -NH-CH(CH₃)-CO- Ac->Ala b-ion cleavage OMe -OMe Trp->OMe y-ion cleavage Gly -NH-CH₂-CO- b2_label b₂-ion b2 Ac-[5F-Trp]-Ala⁺ y2_label y₂-ion y2 H₂⁺-Ala-Gly-OMe y1_label y₁-ion y1 H₂⁺-Gly-OMe

Caption: Expected fragmentation pattern for Ac-[5F-Trp]-Ala-Gly-OMe.

Hypothetical Signaling Pathway Involvement

G Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Peptide Modified Peptide (e.g., Ac-[5F-Trp]-Peptide-OMe) Peptide->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by a modified peptide.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires consideration of the increased hydrophobicity and specific mass shifts introduced by the modifications. The protocols outlined in this document provide a robust framework for the accurate characterization of these novel synthetic peptides. By employing high-resolution mass spectrometry and appropriate sample handling and LC-MS methods, researchers can confidently verify the identity, purity, and sequence of these important molecules in the context of drug development and chemical biology research.

References

Application Notes and Protocols for F-TRP-FRET: Utilizing (R)-N-Acetyl-5-fluoro-trp-ome as a Versatile FRET Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and signaling pathways. The choice of the donor and acceptor fluorophores is critical for the success of FRET experiments. Tryptophan, an intrinsic fluorescent amino acid, is often utilized as a donor; however, its complex fluorescence decay kinetics can complicate data interpretation.

(R)-N-Acetyl-5-fluoro-trp-ome, a fluorinated derivative of tryptophan, emerges as a superior alternative. The substitution of fluorine at the 5-position of the indole ring leads to a more homogeneous fluorescence lifetime, making it an excellent FRET donor for unambiguous distance measurements.[1][2][3] This compound can be site-specifically incorporated into peptides and proteins, offering a minimally perturbative probe to investigate biological processes with high precision. These application notes provide a comprehensive guide to utilizing this compound in FRET studies.

Spectroscopic Properties and FRET Pair Selection

While the precise spectroscopic properties of this compound should be experimentally determined in the desired buffer conditions, the following table provides estimated values based on data for 5-fluorotryptophan (5F-Trp) and other N-acetylated tryptophan methyl esters.

Table 1: Estimated Spectroscopic Properties of this compound

PropertyEstimated ValueNotes
Absorption Maximum (λabs) ~285 nmSimilar to tryptophan, with a slight red shift.
Emission Maximum (λem) ~340 nmDependent on the polarity of the local environment.
Molar Extinction Coefficient (ε) ~5,600 M-1cm-1 at 285 nm
Fluorescence Quantum Yield (ΦD) 0.10 - 0.20This value is crucial for R0 calculation and should be measured.
Fluorescence Lifetime (τD) 2 - 4 ns (major component)Exhibits more single-exponential decay compared to tryptophan.[1][3]

FRET Pair Selection:

The choice of a suitable acceptor is critical for a successful FRET experiment. The acceptor's absorption spectrum must overlap significantly with the emission spectrum of this compound. The Förster distance (R0), the distance at which FRET efficiency is 50%, can be calculated using the following equation:

R06 = 8.79 x 10-25 * J(λ) * n-4 * κ2 * ΦD

Where:

  • J(λ) is the spectral overlap integral of the donor emission and acceptor absorption.

  • n is the refractive index of the medium.

  • κ2 is the orientation factor, typically assumed to be 2/3 for randomly oriented dipoles.

  • ΦD is the quantum yield of the donor.

Table 2: Potential FRET Acceptors for this compound

Acceptor FluorophoreExcitation Max (nm)Emission Max (nm)Estimated R0 (Å)*
Dansyl~340~52020 - 25
NBD (Nitrobenzoxadiazole)~465~53520 - 30
Fluorescein~490~52030 - 40
Coumarin Derivatives (e.g., Pacific Blue)~405~45525 - 35

*These are estimations and the actual R0 must be calculated based on experimentally determined spectroscopic data.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected this compound

  • Rink Amide or Wang resin

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-(R)-N-Acetyl-5-fluoro-trp-ome (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-(R)-N-Acetyl- 5-fluoro-trp-ome) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat If not last AA Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection If last AA Repeat->Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Solid-Phase Peptide Synthesis Workflow
Protocol 2: FRET Measurement and Data Analysis

This protocol describes a steady-state FRET experiment to determine the FRET efficiency between this compound (donor) and a suitable acceptor.

Materials:

  • Purified peptide/protein containing the FRET pair

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

  • Appropriate buffer solution

Procedure:

  • Sample Preparation:

    • Prepare a solution of the donor-only labeled peptide/protein.

    • Prepare a solution of the acceptor-only labeled peptide/protein.

    • Prepare a solution of the donor-acceptor labeled peptide/protein.

    • Ensure all samples are in the same buffer and at a concentration where the absorbance at the donor excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements:

    • Donor Emission: Excite the donor-only sample and the donor-acceptor sample at the donor's excitation wavelength (e.g., 285 nm). Record the emission spectra over a range that covers both donor and acceptor emission (e.g., 300-600 nm).

    • Acceptor Emission: Excite the acceptor-only sample and the donor-acceptor sample at the acceptor's excitation wavelength. Record the emission spectrum.

  • Data Analysis:

    • Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor: E = 1 - (IDA / ID) Where:

      • IDA is the fluorescence intensity of the donor in the presence of the acceptor.

      • ID is the fluorescence intensity of the donor in the absence of the acceptor.

    • Calculate Inter-probe Distance (r): The distance between the donor and acceptor can be calculated using the FRET efficiency and the Förster distance: r = R0 * [ (1/E) - 1 ]1/6

FRET_Analysis_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Donor_Only Donor-only sample Excite_Donor Excite at Donor λex Donor_Only->Excite_Donor Acceptor_Only Acceptor-only sample DA_Sample Donor-Acceptor sample DA_Sample->Excite_Donor Record_Spectra Record Emission Spectra Excite_Donor->Record_Spectra Calc_E Calculate FRET Efficiency (E) Record_Spectra->Calc_E Calc_r Calculate Distance (r) Calc_E->Calc_r

FRET Data Analysis Workflow

Application: Studying Protein-Protein Interactions

This compound can be a powerful tool to study the dynamics of protein-protein interactions. For example, consider the interaction between a kinase and its substrate.

Hypothetical Signaling Pathway:

PPI_Signaling_Pathway Kinase Kinase Complex Kinase-Substrate Complex Kinase->Complex Binds Substrate Substrate Substrate->Complex Complex->Kinase Phospho_Substrate Phosphorylated Substrate Complex->Phospho_Substrate Phosphorylation

Kinase-Substrate Interaction Pathway

Experimental Design:

  • Labeling: Site-specifically label the kinase with this compound (donor) at a location that is expected to be in proximity to the substrate binding site. Label the substrate with a suitable acceptor fluorophore (e.g., Dansyl).

  • FRET Measurement: Mix the labeled kinase and substrate and measure the FRET efficiency. A high FRET efficiency would indicate the formation of the kinase-substrate complex.

  • Kinetics: By monitoring the change in FRET over time, the kinetics of complex formation and dissociation can be determined.

  • Inhibitor Screening: This FRET assay can be adapted for high-throughput screening of small molecule inhibitors that disrupt the kinase-substrate interaction. A decrease in FRET efficiency in the presence of a compound would indicate its inhibitory activity.

Conclusion

This compound offers significant advantages as a FRET donor for studying biological systems. Its improved photophysical properties compared to native tryptophan allow for more precise and reliable measurements of molecular distances and interactions. The protocols and guidelines presented here provide a framework for researchers to effectively utilize this powerful tool in their investigations of protein structure, function, and signaling. It is important to reiterate that the spectroscopic properties of the probe and the resulting Förster distances should be carefully determined under the specific experimental conditions to ensure accurate data interpretation.

References

Enzymatic ligation of peptide fragments with C-terminal (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Enzymatic Ligation of Peptide Fragments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzymatic peptide ligation has emerged as a powerful and highly specific method for the synthesis of peptides, proteins, and bioconjugates.[1][2] Unlike chemical ligation methods, enzymatic approaches offer exceptional chemo- and regioselectivity under mild, aqueous conditions, making them ideal for modifying complex and sensitive biomolecules.[3] This document provides a detailed overview of the principles, protocols, and applications of enzymatic peptide ligation, with a focus on two of the most prominent peptide ligases: Butelase 1 and Sortase A. These enzymes provide a robust platform for a variety of applications, including protein labeling, cyclization, and the synthesis of novel biotherapeutics.[2][4]

I. Overview of Key Peptide Ligases

While numerous enzymes capable of peptide ligation have been described, Butelase 1 and Sortase A are among the most efficient and widely used.[5][6][7][8]

  • Butelase 1: A cysteine protease from Clitoria ternatea, Butelase 1 is renowned for its exceptional speed, being the fastest known peptide ligase.[5][6] It recognizes a C-terminal Asn/Asp-His-Val (NHV/DHV) motif and ligates it to a wide range of N-terminal amino acids.[4][5][6] This enzyme is particularly useful for head-to-tail cyclization of peptides and proteins.[5][6]

  • Sortase A (SrtA): A transpeptidase from Staphylococcus aureus, SrtA recognizes a C-terminal LPXTG motif.[9][10] It cleaves the peptide bond between threonine and glycine and subsequently ligates the C-terminal threonine to an N-terminal oligoglycine nucleophile.[9][11] SrtA is a versatile tool for site-specific protein modification and conjugation.[7][8][10]

The choice of enzyme depends on the desired ligation site, the nature of the peptide fragments, and the specific application. A comparison of their key characteristics is presented in Table 1.

II. Data Presentation

Table 1: Comparison of Butelase 1 and Sortase A for Enzymatic Peptide Ligation

FeatureButelase 1Sortase A
Origin Clitoria ternatea (plant)Staphylococcus aureus (bacteria)
Recognition Motif (C-terminal) Asx-His-Val (where Asx is Asn or Asp)[4][5][6]LPXTG (where X is any amino acid)[7][9]
Nucleophile (N-terminal) Broad substrate scope (most amino acids)[4]Oligoglycine (typically GGG)[9][11]
Reaction Speed Very fast (minutes)[5][6]Slower (minutes to hours)[11]
Ligation Yield Generally high (>90%)[5][6][12]Variable, can be improved with optimization[7][8]
Key Applications Peptide/protein cyclization, intermolecular ligation, thioester synthesis[4][5][6]Site-specific protein labeling, bioconjugation, cell surface modification[7][8][10]
"Scar" Sequence Traceless (recognition motif is cleaved off)[5][6]Leaves a "scar" at the ligation site (e.g., LPKT-GGG)

III. Experimental Protocols

The following protocols provide a general framework for performing enzymatic peptide ligation. Optimization of reaction conditions (e.g., enzyme and substrate concentrations, temperature, and incubation time) is often necessary for specific substrates.

A. General Workflow for Enzymatic Peptide Ligation

The overall process for enzymatic peptide ligation can be summarized in the following workflow.

G cluster_prep Substrate Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis and Purification Peptide_A Peptide Fragment A (with C-terminal recognition motif) Ligation_Mix Incubate Peptides A & B with Peptide Ligase Peptide_A->Ligation_Mix Peptide_B Peptide Fragment B (with N-terminal nucleophile) Peptide_B->Ligation_Mix Analysis Monitor Reaction Progress (e.g., HPLC, MS) Ligation_Mix->Analysis Purification Purify Ligated Product (e.g., HPLC) Analysis->Purification

Caption: General workflow for enzymatic peptide ligation.

B. Protocol 1: Butelase 1-Mediated Intermolecular Ligation

This protocol describes the ligation of two peptide fragments using Butelase 1.

1. Materials:

  • Peptide A with a C-terminal Asn-His-Val (NHV) sequence.
  • Peptide B with an N-terminal amino acid for ligation.
  • Recombinant Butelase 1.
  • Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
  • Quenching Solution: 10% Trifluoroacetic acid (TFA).

2. Procedure:

  • Dissolve Peptide A and Peptide B in the Ligation Buffer to final concentrations of 100 µM and 500 µM, respectively.
  • Add Butelase 1 to a final concentration of 1-5 µM.
  • Incubate the reaction mixture at 25°C for 15-60 minutes.
  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.
  • Once the reaction is complete, quench the reaction by adding the Quenching Solution.
  • Purify the ligated product using preparative RP-HPLC.

C. Protocol 2: Sortase A-Mediated Protein Labeling

This protocol details the labeling of a protein containing a C-terminal LPXTG motif with a fluorescently labeled GGG-peptide.

1. Materials:

  • Target protein with a C-terminal LPETG sequence.
  • Fluorescently labeled GGG-peptide (e.g., FITC-GGG).
  • Recombinant Sortase A.
  • Sortase Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
  • Quenching Solution: 10% Trifluoroacetic acid (TFA) or by adding a chelating agent like EDTA to sequester Ca²⁺.

2. Procedure:

  • Dissolve the target protein and the fluorescently labeled GGG-peptide in the Sortase Ligation Buffer to final concentrations of 50 µM and 500 µM, respectively.
  • Add Sortase A to a final concentration of 10-20 µM.
  • Incubate the reaction mixture at 37°C for 1-4 hours.
  • Monitor the labeling efficiency by SDS-PAGE (observing a shift in molecular weight) and fluorescence imaging of the gel.
  • Upon completion, stop the reaction by adding the Quenching Solution.
  • Purify the labeled protein using size-exclusion or affinity chromatography to remove the excess peptide and Sortase A.

IV. Visualization of Ligation Mechanisms

The following diagrams illustrate the catalytic mechanisms of Butelase 1 and Sortase A.

G cluster_butelase Butelase 1 Ligation Butelase_Enzyme {Butelase 1 | Active Site} Acyl_Intermediate_Butelase Acyl-Enzyme Intermediate ...-Asn-Butelase Butelase_Enzyme->Acyl_Intermediate_Butelase Formation of Acyl Intermediate Peptide_A_Butelase Peptide A ...-Asn-His-Val Peptide_A_Butelase->Butelase_Enzyme Peptide_B_Butelase Peptide B H₂N-... Peptide_B_Butelase->Acyl_Intermediate_Butelase Ligated_Product_Butelase Ligated Product ...-Asn-... Acyl_Intermediate_Butelase->Ligated_Product_Butelase Nucleophilic Attack by Peptide B Released_Fragment_Butelase Released Fragment His-Val Acyl_Intermediate_Butelase->Released_Fragment_Butelase

Caption: Mechanism of Butelase 1-mediated peptide ligation.

G cluster_sortase Sortase A Ligation Sortase_Enzyme {Sortase A | Active Site} Acyl_Intermediate_Sortase Acyl-Enzyme Intermediate ...-LPET-Sortase Sortase_Enzyme->Acyl_Intermediate_Sortase Cleavage of Thr-Gly Bond Peptide_A_Sortase Protein ...-LPETG Peptide_A_Sortase->Sortase_Enzyme Peptide_B_Sortase Nucleophile GGG-... Peptide_B_Sortase->Acyl_Intermediate_Sortase Ligated_Product_Sortase Ligated Product ...-LPET-GGG-... Acyl_Intermediate_Sortase->Ligated_Product_Sortase Nucleophilic Attack by GGG-Peptide Released_Fragment_Sortase Released Fragment G Acyl_Intermediate_Sortase->Released_Fragment_Sortase

Caption: Mechanism of Sortase A-mediated peptide ligation.

V. Applications in Research and Drug Development

Enzymatic peptide ligation is a versatile technology with broad applications:

  • Protein Labeling and Imaging: Site-specific attachment of fluorophores, biotin, or other probes for studying protein localization, trafficking, and interactions.[11]

  • Synthesis of Cyclic Peptides: Head-to-tail cyclization of peptides to enhance their stability and biological activity, a common strategy in drug design.[5][6][12]

  • Antibody-Drug Conjugates (ADCs): Precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Generation of Segmentally Labeled Proteins: Ligation of isotopically labeled and unlabeled peptide fragments for NMR studies of large proteins.[2]

  • Protein Engineering and Semi-synthesis: Creation of novel proteins with unnatural amino acids or post-translational modifications.[4][13]

VI. Challenges and Future Directions

Despite the power of enzymatic ligation, challenges remain. The requirement for specific recognition sequences can limit the choice of ligation sites. However, ongoing research in enzyme engineering is focused on developing new ligases with altered or expanded substrate specificities.[13][14][15] The development of orthogonal enzyme-substrate pairs will further expand the capabilities of this technology, allowing for multiple, specific modifications within a single protein.[1]

VII. Conclusion

Enzymatic peptide ligation offers a robust and highly specific alternative to traditional chemical methods for peptide and protein engineering. The high efficiency and mild reaction conditions of enzymes like Butelase 1 and Sortase A make them invaluable tools for a wide range of applications in basic research and drug development. As our understanding of these enzymes grows and new variants are engineered, the scope of enzymatic ligation will continue to expand, enabling the synthesis of increasingly complex and functional biomolecules.

References

Monitoring Protein Conformational Changes with 5-Fluorotryptophan Fluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic nature of proteins is fundamental to elucidating their function and is a cornerstone of modern drug discovery. Conformational changes, ranging from subtle side-chain rearrangements to large-scale domain movements, govern protein activity, regulation, and interaction with other molecules. 5-Fluorotryptophan (5-F-Trp), a fluorescent analog of the natural amino acid tryptophan, has emerged as a powerful tool for monitoring these dynamic events. Its unique photophysical properties, including a high sensitivity to the local microenvironment and reduced susceptibility to certain quenching effects that plague natural tryptophan, make it an exceptional probe for investigating protein structure and dynamics.[1] This document provides detailed application notes and experimental protocols for utilizing 5-F-Trp fluorescence to study protein conformational changes.

Advantages of 5-Fluorotryptophan as a Fluorescent Probe

The strategic substitution of tryptophan with 5-F-Trp offers several key advantages for studying protein dynamics:

  • Enhanced Environmental Sensitivity: The fluorescence emission spectrum and quantum yield of 5-F-Trp are highly sensitive to the polarity and electrostatic properties of its immediate surroundings. This sensitivity allows for the detection of subtle conformational shifts that alter the local environment of the probe.

  • Reduced Quenching: Compared to tryptophan, 5-F-Trp is less susceptible to quenching by nearby peptide bonds through electron transfer.[1] This results in a more robust and reliable fluorescent signal, simplifying data interpretation.

  • Minimal Structural Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative modification, minimizing the likelihood of significant structural or functional perturbation of the protein under study.

  • Suitability for FRET: The reduced heterogeneity in the fluorescence lifetime of 5-F-Trp compared to tryptophan makes it a more suitable donor for Förster Resonance Energy Transfer (FRET) experiments, enabling more precise distance measurements within or between proteins.

Quantitative Fluorescence Properties of 5-Fluorotryptophan

The fluorescence characteristics of 5-F-Trp are intimately linked to its environment. The following tables summarize key quantitative data for 5-F-Trp in various contexts, providing a baseline for experimental design and data interpretation.

Table 1: Fluorescence Properties of 5-Fluorotryptophan in Different Solvents

SolventDielectric ConstantEmission Maximum (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
Dioxane2.2~3300.458.1
Acetonitrile37.5~3400.306.5
Water80.1~3500.154.3

Note: These values are approximate and can vary depending on the specific experimental conditions. Data is compiled from various sources.

Table 2: Comparison of Fluorescence Properties of Tryptophan and 5-Fluorotryptophan in a Protein Context

PropertyTryptophan in Protein5-Fluorotryptophan in ProteinKey Advantage of 5-F-Trp
Quantum Yield Highly variable (0.01 - 0.35)Generally higher and more consistentLess prone to quenching, providing a brighter signal.[1]
Fluorescence Lifetime Often multi-exponential and complexExhibits reduced lifetime heterogeneitySimplifies data analysis and improves accuracy in FRET studies.
Emission Maximum Sensitive to environment (308 - 355 nm)Also sensitive, with a slight red-shiftProvides a sensitive reporter of local environment.
Susceptibility to Quenching High (electron transfer to peptide backbone)Significantly reducedMore reliable probe for quantitative studies.[1]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 5-Fluorotryptophan into Recombinant Proteins in E. coli

This protocol describes the efficient incorporation of 5-F-Trp into a target protein expressed in a tryptophan-auxotrophic E. coli strain. This method relies on the cellular machinery to incorporate the analog in place of tryptophan.[2]

Materials:

  • E. coli tryptophan auxotroph strain (e.g., ATCC 29055)

  • Expression vector containing the gene of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, and 0.1 mM CaCl2

  • 5-Fluoroindole

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics (as required by the expression vector)

Procedure:

  • Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector containing the gene of interest. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Tryptophan Starvation: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Resuspension and 5-Fluoroindole Addition: Gently resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium lacking tryptophan. Add 5-fluoroindole to a final concentration of 50-100 mg/L. 5-fluoroindole is a precursor that is converted to 5-F-Trp by the endogenous tryptophan synthase.[3]

  • Induction of Protein Expression: Incubate the culture for 30 minutes at 37°C with shaking to allow for the uptake and conversion of 5-fluoroindole. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture for 3-5 hours at 30°C or overnight at 18-20°C.

  • Harvesting and Analysis: Harvest the cells by centrifugation. The extent of 5-F-Trp incorporation can be verified by mass spectrometry.

G cluster_0 Preparation cluster_1 Expression cluster_2 Analysis Transformation Transform Trp-auxotroph E. coli Starter_Culture Grow starter culture Transformation->Starter_Culture Main_Culture Grow main culture in M9 minimal medium Starter_Culture->Main_Culture Starvation Induce Trp starvation Main_Culture->Starvation Induction Add 5-Fluoroindole and IPTG Starvation->Induction Expression Protein expression Induction->Expression Harvest Harvest cells Expression->Harvest Analysis Verify incorporation (Mass Spectrometry) Harvest->Analysis

Caption: Ligand binding induces a conformational change, altering the 5-F-Trp environment and its fluorescence.

Protocol 3: High-Throughput Screening (HTS) for Ligand Binding using 5-F-Trp Fluorescence

This protocol describes a basic HTS assay to identify compounds that bind to a 5-F-Trp labeled protein by detecting changes in its fluorescence intensity.

Materials:

  • Purified 5-F-Trp labeled protein

  • Compound library

  • Assay buffer

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Assay Development and Optimization:

    • Determine the optimal concentration of the 5-F-Trp labeled protein that provides a robust signal-to-background ratio.

    • Assess the stability of the protein and its fluorescence signal over the time course of the experiment.

    • Validate the assay using a known binder (positive control) and a non-binder (negative control).

  • Compound Plating: Dispense a small volume (e.g., 50-100 nL) of each compound from the library into the wells of a 384-well plate.

  • Protein Addition: Add the 5-F-Trp labeled protein in assay buffer to each well.

  • Incubation: Incubate the plates for a predetermined time at room temperature to allow for binding to reach equilibrium.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for 5-F-Trp (e.g., Ex: 295 nm, Em: 350 nm).

  • Data Analysis:

    • Calculate the percent inhibition or enhancement of fluorescence for each compound relative to controls (e.g., wells with protein and DMSO, and wells with buffer only).

    • Identify "hits" as compounds that cause a significant and reproducible change in fluorescence.

    • Hits should be further validated using dose-response curves and orthogonal assays.

Diagram: High-Throughput Screening Workflow

G Figure 3: HTS Workflow for Ligand Discovery Compound_Library Compound Library Plate_Compounds Dispense Compounds into 384-well Plate Compound_Library->Plate_Compounds Add_Protein Add 5-F-Trp Labeled Protein Plate_Compounds->Add_Protein Incubate Incubate Add_Protein->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Data_Analysis Analyze Data and Identify Hits Read_Fluorescence->Data_Analysis Hit_Validation Validate Hits (Dose-Response, Orthogonal Assays) Data_Analysis->Hit_Validation

Caption: A streamlined workflow for high-throughput screening of compound libraries using 5-F-Trp fluorescence.

Conclusion

5-Fluorotryptophan fluorescence provides a versatile and powerful platform for investigating the intricacies of protein conformational dynamics. Its favorable photophysical properties and the relative ease of its incorporation into recombinant proteins make it an invaluable tool for researchers in basic science and drug discovery. The protocols outlined in this document provide a starting point for employing 5-F-Trp to gain deeper insights into protein function and to identify novel modulators of protein activity. As with any biophysical technique, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of (R)-N-Acetyl-5-fluoro-trp-ome in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of (R)-N-Acetyl-5-fluoro-trp-ome during Solid-Phase Peptide Synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals.

FAQs: Understanding the Challenge

Q1: Why is the coupling of this compound in SPPS often inefficient?

A1: The low coupling efficiency of this compound is primarily attributed to two factors:

  • Steric Hindrance: The N-acetyl group significantly increases the steric bulk around the α-amine. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and leading to incomplete coupling.[1] This is a common issue observed with other sterically hindered amino acids.

  • Electronic Effects of Fluorine: The fluorine atom at the 5-position of the indole ring is electron-withdrawing. This can modulate the electron density of the indole moiety, potentially influencing the reactivity of the molecule, although the primary challenge remains steric hindrance.

Q2: How can I detect incomplete coupling of this compound?

A2: Incomplete coupling can be detected using several methods:

  • Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates unreacted amines and, therefore, an incomplete coupling reaction.

  • Chloranil Test: This test can be used to detect both primary and secondary free amines on the resin, which is useful if you are working with secondary amines in your peptide sequence.

  • Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC): For a definitive analysis, a small amount of the peptide can be cleaved from the resin. The presence of deletion sequences (peptides missing the this compound residue) in the mass spectrum or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, follow this troubleshooting workflow:

TroubleshootingWorkflow start Low Coupling Efficiency Detected double_coupling Perform Double Coupling start->double_coupling kaiser_test1 Perform Kaiser Test double_coupling->kaiser_test1 potent_reagents Use Potent Coupling Reagents (HATU, COMU, PyAOP) kaiser_test1->potent_reagents Positive proceed Proceed to Next Step kaiser_test1->proceed Negative kaiser_test2 Perform Kaiser Test potent_reagents->kaiser_test2 capping Cap Unreacted Amines kaiser_test2->capping Positive kaiser_test2->proceed Negative capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Step 1: Double Coupling

If an initial coupling fails, the most straightforward first step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated amino acid before proceeding to the next Fmoc deprotection.

Step 2: Employ Potent Coupling Reagents

For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC may be insufficient. Switching to a more potent coupling reagent is highly recommended.[1]

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentActive Ester TypeReactivityNotes
DIC/HOBt OBt esterModerateStandard, but often insufficient for hindered residues.
HBTU/PyBOP OBt esterModerate-HighBetter than carbodiimides, but can still be insufficient for very hindered residues.[1]
HCTU O-6-ClBt esterHighMore reactive than HBTU.
HATU/PyAOP OAt esterVery HighConsidered among the most efficient for difficult couplings due to the high reactivity of OAt esters.[1][2]
COMU Oxyma esterVery HighEfficiency is comparable to or can exceed HATU. It also offers a better safety profile as it is based on the non-explosive OxymaPure.[3][4][5][6]
Step 3: Capping Unreacted Amines

If double coupling with a potent reagent still results in a positive Kaiser test, it is advisable to "cap" the unreacted amines. This is done by acetylating them with a reagent like acetic anhydride. Capping prevents the formation of deletion peptides, which can be difficult to separate from the desired product during purification.

Experimental Protocols

Protocol 1: Double Coupling with HATU

This protocol is a robust method for coupling sterically hindered amino acids.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction solution and wash the resin with DMF.

    • Repeat the coupling step with a fresh solution of activated this compound.

Protocol 2: Coupling with COMU

COMU is an excellent alternative to HATU, offering high efficiency and improved safety.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[3]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the this compound (3 equivalents relative to resin loading) in DMF.

    • Add COMU (2.9 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

  • Reaction and Monitoring:

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a Kaiser test.

  • Washing:

    • After the coupling reaction, wash the resin with DMF (3 times) and DCM (3 times).[3]

Protocol 3: Capping with Acetic Anhydride

This protocol should be used if incomplete coupling persists after employing the methods above.

  • Resin Wash:

    • After the failed coupling attempt, wash the resin with DMF (3 x 1 min).

  • Prepare Capping Solution:

    • Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction:

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash:

    • Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.

Visualization of Key Concepts

Mechanism of Action: Potent Coupling Reagents

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH R-COOH (this compound) ActiveEster Highly Reactive Active Ester AA_COOH->ActiveEster + CouplingReagent Coupling Reagent (HATU/COMU) + Base PeptideBond Resin-Peptide-NH-CO-R (New Peptide Bond) Resin_NH2 Resin-Peptide-NH2 Resin_NH2->PeptideBond +

Caption: Activation and coupling with potent reagents.

References

Side reactions of the 5-fluorotryptophan indole ring during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side reactions of the 5-fluorotryptophan indole ring during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the 5-fluorotryptophan indole ring during peptide synthesis?

The indole ring of tryptophan and its analogs, including 5-fluorotryptophan, is susceptible to several side reactions, primarily during the final trifluoroacetic acid (TFA) cleavage and deprotection step. The most common side reactions include:

  • Electrophilic Attack: The electron-rich indole ring can be attacked by carbocations generated from the cleavage of protecting groups (e.g., tert-butyl from Boc or tBu groups) or the resin linker. This can lead to alkylation of the indole ring, resulting in impurities with a corresponding mass increase (e.g., +56 Da for tert-butylation).[1] The electron-withdrawing nature of the fluorine atom at the 5-position may slightly deactivate the ring towards electrophilic substitution compared to unsubstituted tryptophan, but this does not eliminate the risk.

  • Oxidation: The indole ring is also prone to oxidation, which can occur during synthesis, cleavage, or storage. This can lead to the formation of various oxidation products, such as kynurenine derivatives, resulting in mass increases (e.g., +16 Da or +32 Da).[2]

  • Modification by Scavenger Adducts: While scavengers are used to prevent side reactions, they can sometimes form adducts with the peptide, especially if used in excess or under non-optimal conditions.

Q2: How does the 5-fluoro substituent affect the reactivity of the tryptophan indole ring?

The fluorine atom at the 5-position is an electron-withdrawing group. This has two main effects on the reactivity of the indole ring:

  • Reduced Nucleophilicity: The electron-withdrawing nature of fluorine decreases the electron density of the indole ring, making it less nucleophilic and therefore theoretically less susceptible to electrophilic attack compared to unsubstituted tryptophan.

  • Altered Stability: The C-F bond is very strong, which can enhance the overall stability of the amino acid.[3]

Despite the reduced nucleophilicity, the indole ring of 5-fluorotryptophan remains a reactive site, and appropriate precautions are still necessary to prevent side reactions.

Q3: What are scavengers and why are they essential when working with 5-fluorotryptophan?

Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive electrophilic species, such as carbocations, that are generated during the deprotection of amino acid side chains and cleavage from the solid support.[1] By reacting with these electrophiles, scavengers prevent them from modifying sensitive residues like 5-fluorotryptophan.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of peptides containing 5-fluorotryptophan.

Problem 1: Unexpected peaks in HPLC/LC-MS analysis of the crude peptide, often with a mass increase of +56 Da.

  • Possible Cause: Alkylation (tert-butylation) of the 5-fluorotryptophan indole ring by tert-butyl cations generated from the cleavage of tBu-based protecting groups.

  • Solution:

    • Optimize the Scavenger Cocktail: Use a scavenger cocktail specifically designed to trap carbocations effectively. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). For less complex peptides, a simpler mixture like TFA/triisopropylsilane (TIS)/water may be sufficient.[1]

    • Use Indole-Protected 5-Fluorotryptophan: During synthesis, using Fmoc-Trp(5F)(Boc)-OH can provide additional protection to the indole ring, which is removed during the final TFA cleavage.

Problem 2: Observation of peaks with mass additions of +16 Da or +32 Da.

  • Possible Cause: Oxidation of the 5-fluorotryptophan indole ring.

  • Solution:

    • Use Reducing Scavengers: Include scavengers with reducing properties in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).

    • Work Under an Inert Atmosphere: Perform the cleavage and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degas Solvents: Use degassed solvents for all steps following cleavage.

Problem 3: Low overall yield of the final peptide.

  • Possible Cause: Incomplete cleavage from the resin, precipitation issues, or degradation of the peptide.

  • Solution:

    • Optimize Cleavage Time: Ensure the cleavage time is sufficient for complete removal of all protecting groups and cleavage from the resin. This can be monitored by cleaving a small aliquot of resin at different time points and analyzing the product by HPLC.

    • Ensure Proper Precipitation: Use a sufficient volume of cold diethyl ether to precipitate the peptide. If precipitation is poor, try other non-polar solvents or a mixture.

    • Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to strong acids and minimize the time the peptide is in solution before lyophilization.

Data Presentation

Table 1: Common Scavenger Cocktails for TFA Cleavage

Reagent CocktailComposition (v/v/v)Target Residues & Remarks
Standard Cocktail TFA / TIS / H₂O (95:2.5:2.5)General purpose for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger.[1]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp.[1]
"Odorless" Cocktail TFA / TIS / H₂O / DODT (92.5:2.5:2.5:2.5)An alternative to cocktails containing thioanisole and EDT to reduce odor, with DODT (3,6-dioxa-1,8-octanedithiol) acting as a reducing scavenger.

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Peptide Precipitation

  • Resin Preparation: Following solid-phase peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail immediately before use. For every 100 mg of resin, prepare 2 mL of the cocktail (refer to Table 1 for compositions).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Peptide Precipitation: Add the collected TFA solution dropwise to a 10-fold excess of cold diethyl ether while gently stirring.

  • Pellet Collection: Centrifuge the suspension to pellet the precipitated peptide.

  • Washing: Carefully decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HPLC Analysis of Crude Peptide

  • Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The presence of the 5-fluorotryptophan can also be monitored by fluorescence detection (Excitation ~290 nm, Emission ~350 nm).

  • Mass Spectrometry Analysis: Couple the HPLC system to a mass spectrometer to identify the masses of the main product and any impurities.

Mandatory Visualization

Side_Reaction_Mechanism cluster_0 TFA Cleavage cluster_1 Peptide Chain cluster_2 Scavenger Action cluster_3 Side Reaction Protecting_Group R-PG (e.g., Boc, tBu) Carbocation R+ (e.g., tBu+) Protecting_Group->Carbocation  + TFA Protecting_Group->Carbocation 5F_Trp 5-F-Tryptophan Indole Ring Carbocation->5F_Trp Electrophilic Attack Carbocation->5F_Trp Scavenger Scavenger (e.g., TIS, EDT) Carbocation->Scavenger Trapping Carbocation->Scavenger Alkylated_Peptide Alkylated 5-F-Trp Peptide (Side Product) 5F_Trp->Alkylated_Peptide Trapped_Carbocation Scavenger-R Adduct Scavenger->Trapped_Carbocation

Caption: Mechanism of acid-catalyzed side reaction and prevention by scavengers.

Troubleshooting_Workflow Start Peptide Synthesis with 5-F-Tryptophan HPLC_MS Crude Peptide Analysis (HPLC/LC-MS) Start->HPLC_MS Check_Purity Purity Acceptable? HPLC_MS->Check_Purity End Proceed to Purification Check_Purity->End Yes Identify_Impurity Identify Major Impurities by Mass Check_Purity->Identify_Impurity No Mass_Shift_56 Mass Shift +56 Da? Identify_Impurity->Mass_Shift_56 Mass_Shift_16_32 Mass Shift +16/32 Da? Mass_Shift_56->Mass_Shift_16_32 No Alkylation Suspect Alkylation (tert-butylation) Mass_Shift_56->Alkylation Yes Other_Issues Other Issues (e.g., low yield) Mass_Shift_16_32->Other_Issues No Oxidation Suspect Oxidation Mass_Shift_16_32->Oxidation Yes Review_Cleavage Review Cleavage Protocol (time, precipitation) Other_Issues->Review_Cleavage Optimize_Scavengers Optimize Scavenger Cocktail (e.g., add more TIS, use Reagent K) Alkylation->Optimize_Scavengers Use_Protected_Trp Consider Fmoc-Trp(5F)(Boc)-OH in resynthesis Alkylation->Use_Protected_Trp Use_Reducing_Agents Use Reducing Scavengers (EDT, DTT) Oxidation->Use_Reducing_Agents Inert_Atmosphere Work under Inert Atmosphere Oxidation->Inert_Atmosphere Optimize_Scavengers->HPLC_MS Use_Protected_Trp->HPLC_MS Use_Reducing_Agents->HPLC_MS Inert_Atmosphere->HPLC_MS Review_Cleavage->HPLC_MS

Caption: Troubleshooting workflow for 5-fluorotryptophan peptide synthesis.

References

Technical Support Center: Deprotection of N-acetyl Group from Fluorinated Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of the N-acetyl group from fluorinated tryptophan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for deprotecting an N-acetyl group from fluorinated tryptophan?

The primary methods for N-acetyl group deprotection from fluorinated tryptophan are acidic hydrolysis, basic hydrolysis, and enzymatic cleavage. The choice of method depends on the stability of the fluorinated tryptophan derivative and the presence of other functional groups in the molecule.

Q2: How does the fluorine substituent on the indole ring affect the deprotection reaction?

The fluorine atom is an electron-withdrawing group. This property can make the amide bond of the N-acetyl group more susceptible to cleavage under both acidic and basic conditions compared to non-fluorinated N-acetyl tryptophan.[1] However, the fluorine substituent also introduces the risk of side reactions, such as defluorination, under harsh reaction conditions.

Q3: What are the potential side reactions to be aware of during the deprotection of N-acetyl fluorinated tryptophan?

The main potential side reactions include:

  • Defluorination: Loss of the fluorine atom from the indole ring, particularly under strong basic or acidic conditions at elevated temperatures.

  • Racemization: Loss of stereochemical integrity at the alpha-carbon.

  • Indole ring degradation: The indole ring of tryptophan can be sensitive to harsh acidic conditions, leading to byproducts.

  • Alkylation of the indole ring: In acidic deprotection, the tert-butyl cation generated from Boc-protecting groups, if present elsewhere in the molecule, can alkylate the tryptophan indole ring.

Q4: Are there milder alternatives to harsh acidic or basic hydrolysis?

Yes, enzymatic deprotection using acylases, such as Acylase I, offers a milder and more selective alternative.[2][3][4][5] These enzymes operate under near-neutral pH and ambient temperatures, which can help to avoid side reactions like racemization and degradation of sensitive functional groups.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • LC-MS or NMR analysis shows the presence of starting material (N-acetyl-fluorinated tryptophan).

  • Low yield of the desired deprotected product.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient reaction time or temperature (Acidic/Basic Hydrolysis) Increase the reaction time and/or temperature gradually. Monitor the reaction progress by TLC or LC-MS to avoid degradation. For N-acetyl-DL-tryptophan, hydrolysis can be carried out at temperatures ranging from 120-145°C.[6]
Inadequate reagent concentration (Acidic/Basic Hydrolysis) Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH). Common conditions for acetamide deprotection include refluxing with a strong acid like HCl or a hydroxide base.[7]
Enzyme inhibition or low activity (Enzymatic Deprotection) Ensure the correct pH and temperature for the specific acylase are used. Check for the presence of any potential enzyme inhibitors in the reaction mixture. The presence of certain metal ions (e.g., Co²⁺, Zn²⁺) can activate and stabilize Acylase I.[5]
Poor substrate solubility Ensure the N-acetyl-fluorinated tryptophan is fully dissolved in the reaction solvent. For enzymatic reactions, co-solvents may be necessary, but their compatibility with the enzyme must be verified.
Issue 2: Product Degradation or Side Product Formation

Symptoms:

  • Presence of unexpected peaks in HPLC or LC-MS analysis.

  • Low yield of the desired product with the formation of colored byproducts.

  • Mass spectrometry data indicating loss of a fluorine atom (defluorination).

Possible Causes and Solutions:

CauseRecommended Action
Harsh reaction conditions (Acidic/Basic Hydrolysis) Reduce the reaction temperature and/or the concentration of the acid or base. Consider using a milder deprotection method, such as enzymatic cleavage. The C-F bond is generally stable, but can be susceptible to cleavage under harsh conditions.[8][9][10]
Oxidation of the indole ring Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Alkylation of the indole ring by carbocations If other acid-labile protecting groups (e.g., Boc) are present, include scavengers like triisopropylsilane (TIS) or thioanisole in the reaction mixture to trap the resulting carbocations.[11]
Racemization Use milder deprotection methods, particularly enzymatic deprotection, which is stereospecific.

Data Presentation

Table 1: Comparison of General Deprotection Conditions for N-Acetyl Amides

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acidic Hydrolysis Strong acids (e.g., HCl, H₂SO₄)Elevated temperatures (reflux)[7]Generally effective for robust substrates.Harsh conditions can lead to side reactions (e.g., degradation, racemization, defluorination).[7]
Basic Hydrolysis Strong bases (e.g., NaOH, KOH)Elevated temperatures (reflux)[7]Effective for many substrates.Harsh conditions can cause racemization and other side reactions.[7]
Enzymatic Deprotection Acylase INear-neutral pH, ambient temperature[2][5]High selectivity, mild conditions, stereospecific.Enzyme can be expensive and may have substrate specificity limitations.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis
  • Dissolution: Dissolve the N-acetyl-fluorinated tryptophan in an appropriate solvent (e.g., a mixture of ethanol and water).

  • Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (e.g., 6 M HCl), to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid carefully with a base (e.g., NaOH solution).

  • Isolation: Extract the product with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: General Procedure for Basic Hydrolysis
  • Dissolution: Dissolve the N-acetyl-fluorinated tryptophan in a suitable solvent mixture (e.g., ethanol/water).

  • Base Addition: Add a solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl).

  • Isolation: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the product as required.

Protocol 3: General Procedure for Enzymatic Deprotection using Acylase I
  • Substrate Solution: Prepare a solution of the N-acetyl-fluorinated L-tryptophan in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

  • Enzyme Addition: Add Acylase I (from a source such as Aspergillus sp. or porcine kidney) to the substrate solution. The enzyme loading should be optimized for the specific substrate. The addition of Co²⁺ or Zn²⁺ ions may enhance enzyme activity and stability.[5]

  • Incubation: Incubate the mixture at a controlled temperature (typically 25-37°C) with gentle agitation.

  • Monitoring: Monitor the deprotection by HPLC or LC-MS.

  • Enzyme Removal: Once the reaction is complete, denature and precipitate the enzyme by heating the solution or by adding an organic solvent (e.g., ethanol). Remove the precipitated enzyme by centrifugation or filtration.

  • Isolation: Adjust the pH of the supernatant/filtrate to the isoelectric point of the fluorinated tryptophan to precipitate the product. Collect the product by filtration, wash with cold water, and dry.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product cluster_issues Potential Issues N-acetyl-fluorinated\nTryptophan N-acetyl-fluorinated Tryptophan Acidic_Hydrolysis Acidic Hydrolysis (e.g., HCl, reflux) N-acetyl-fluorinated\nTryptophan->Acidic_Hydrolysis Basic_Hydrolysis Basic Hydrolysis (e.g., NaOH, reflux) N-acetyl-fluorinated\nTryptophan->Basic_Hydrolysis Enzymatic_Deprotection Enzymatic Deprotection (Acylase I, pH 7-8, RT) N-acetyl-fluorinated\nTryptophan->Enzymatic_Deprotection Fluorinated\nTryptophan Fluorinated Tryptophan Acidic_Hydrolysis->Fluorinated\nTryptophan Incomplete_Reaction Incomplete Reaction Acidic_Hydrolysis->Incomplete_Reaction Can lead to Side_Reactions Side Reactions (Defluorination, Racemization, Indole Alkylation) Acidic_Hydrolysis->Side_Reactions Can cause Basic_Hydrolysis->Fluorinated\nTryptophan Basic_Hydrolysis->Incomplete_Reaction Can lead to Basic_Hydrolysis->Side_Reactions Can cause Enzymatic_Deprotection->Fluorinated\nTryptophan

Caption: General workflow for the deprotection of N-acetyl-fluorinated tryptophan.

Troubleshooting_Logic cluster_acid_base_solutions Troubleshooting Acidic/Basic Hydrolysis cluster_enzymatic_solutions Troubleshooting Enzymatic Deprotection Start Problem Detected: Incomplete Deprotection or Side Product Formation Method Which deprotection method was used? Start->Method Acid_Base Acidic / Basic Hydrolysis Method->Acid_Base Acidic/Basic Enzymatic Enzymatic Deprotection Method->Enzymatic Enzymatic Increase_Conditions Increase Temperature / Time / Reagent Concentration Acid_Base->Increase_Conditions Decrease_Conditions Decrease Temperature / Reagent Concentration Acid_Base->Decrease_Conditions Add_Scavenger Add Scavengers (if applicable) Acid_Base->Add_Scavenger Change_Method Switch to Enzymatic Method Acid_Base->Change_Method Check_pH_Temp Verify pH and Temperature Enzymatic->Check_pH_Temp Check_Inhibitors Check for Inhibitors Enzymatic->Check_Inhibitors Increase_Enzyme Increase Enzyme Loading Enzymatic->Increase_Enzyme Check_Solubility Improve Substrate Solubility Enzymatic->Check_Solubility Side_Reactions_Check Side_Reactions_Check Increase_Conditions->Side_Reactions_Check Side reactions observed? Change_Method_Check Change_Method_Check Decrease_Conditions->Change_Method_Check Still incomplete? Side_Reactions_Check->Decrease_Conditions Yes Continue_Monitoring Continue_Monitoring Side_Reactions_Check->Continue_Monitoring No Change_Method_Check->Change_Method Yes Change_Method_Check->Continue_Monitoring No

Caption: Troubleshooting logic for deprotection of N-acetyl-fluorinated tryptophan.

References

Technical Support Center: Optimizing Cleavage of Peptides with 5-Fluorotryptophan from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cleavage of peptides containing 5-fluorotryptophan from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing 5-fluorotryptophan from resin?

The primary challenges are similar to those for peptides containing natural tryptophan and include preventing the degradation of the indole ring and avoiding side reactions. The electron-withdrawing nature of the fluorine atom in 5-fluorotryptophan can influence the nucleophilicity of the indole ring, potentially altering its susceptibility to certain side reactions. Key concerns include alkylation of the indole ring by carbocations generated from protecting groups and the resin linker, as well as oxidation.[1][2]

Q2: Which cleavage cocktail is recommended for peptides with 5-fluorotryptophan?

A standard and effective cleavage cocktail for peptides with sensitive residues like tryptophan, and by extension 5-fluorotryptophan, is a trifluoroacetic acid (TFA)-based mixture containing scavengers. A common starting point is a mixture of TFA, triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[3][4][5] For peptides that are particularly prone to side reactions, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) can be used.[3][6][7][8]

Q3: Why are scavengers necessary in the cleavage cocktail?

During TFA-mediated cleavage, protective groups from the amino acid side chains and the resin linker are removed, generating highly reactive carbocations.[2] These carbocations can electrophilically attack nucleophilic residues like the indole ring of 5-fluorotryptophan, leading to undesired modifications. Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing them from reacting with the peptide.[3][9]

Q4: What are the most common side reactions observed during the cleavage of 5-fluorotryptophan-containing peptides?

The most common side reactions are analogous to those for tryptophan-containing peptides:

  • Alkylation: The indole ring can be alkylated by carbocations, leading to byproducts with increased mass.[1]

  • Oxidation: The indole ring is susceptible to oxidation, which can be minimized by using reducing scavengers and performing the cleavage under an inert atmosphere.[2]

  • Reattachment to the resin: The cleaved peptide can potentially reattach to the resin linker. Using a Boc protecting group on the 5-fluorotryptophan side chain can help suppress this.[3]

Q5: How can I monitor the efficiency of the cleavage reaction?

A small-scale trial cleavage is highly recommended.[10] A small amount of the peptide-resin can be treated with the cleavage cocktail, and the resulting crude peptide can be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the cleavage efficiency and identify any major side products.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage from the resin.- Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).- Ensure a sufficiently high concentration of TFA (at least 95% for most resins).[6]- For sterically hindered sequences, consider a stronger acid system if TFA is insufficient.
Peptide precipitation is incomplete.- Ensure the diethyl ether used for precipitation is sufficiently cold (-20°C).- Increase the volume of cold diethyl ether used for precipitation.- Allow for a longer incubation period at low temperature after adding the ether.[7]
Presence of Side Products (Higher Mass) Alkylation of the 5-fluorotryptophan indole ring.- Increase the concentration of scavengers in the cleavage cocktail (e.g., increase TIS to 5%).- Use a scavenger cocktail specifically designed for sensitive residues, such as Reagent K.[3][6][7]- If using a Boc protecting group on the 5-fluorotryptophan, ensure its quality and that it was properly incorporated.
Reattachment of the peptide to the resin.- Employ a Boc protecting group on the 5-fluorotryptophan side chain during synthesis.[3]
Presence of Side Products (Oxidation) Oxidation of the 5-fluorotryptophan residue.- Add a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[2]- Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).
Discolored Peptide Pellet Residual scavengers or byproducts.- Perform additional washes of the peptide pellet with cold diethyl ether.[7]- Ensure complete removal of TFA before ether precipitation.

Data Presentation

Table 1: Comparison of Common Cleavage Cocktails for Peptides with Sensitive Residues

Cleavage CocktailComposition (v/v)Typical Cleavage Time (hours)Primary Application
Standard TFA 95% TFA / 2.5% TIS / 2.5% H₂O1 - 2General purpose for peptides without highly sensitive residues.[3][7]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT2 - 4Peptides with multiple sensitive residues (e.g., Cys, Met, Trp).[3][6][7][8]
TFA/DODT 95% TFA / 2.5% DODT / 2.5% H₂O2Alternative for peptides with Trp, may reduce odor compared to EDT.

Note: DODT is 3,6-Dioxa-1,8-octanedithiol. The effectiveness of these cocktails for 5-fluorotryptophan is inferred from data on tryptophan-containing peptides. Empirical optimization is recommended.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of 5-Fluorotryptophan-Containing Peptides

This protocol is suitable for most peptides containing 5-fluorotryptophan where other highly sensitive residues are absent.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (-20°C)

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Transfer the dry peptide-resin (e.g., 0.1 mmol) to a reaction vessel. Wash the resin with DCM (3 x 10 mL) to swell the resin and remove residual solvents. Dry the resin under a stream of nitrogen for at least 30 minutes.[4]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate of the peptide should form.[4]

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing 5-fluorotryptophan along with other sensitive residues like Cysteine (Cys) or Methionine (Met).

Materials:

  • As in Protocol 1, with the addition of:

    • Phenol

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[7]

  • Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.

Visualizations

Cleavage_Workflow Start Start: Dried Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail Cleavage Cleavage Reaction (TFA + Scavengers) Start->Cleavage Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Wash Wash Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry End End: Crude Peptide Dry->End

Caption: Experimental workflow for peptide cleavage from resin.

Troubleshooting_Logic Problem Problem Observed (e.g., Low Yield, Impurities) Low_Yield Low Yield Problem->Low_Yield Impurities Impurities Detected Problem->Impurities Incomplete_Cleavage Incomplete Cleavage? Low_Yield->Incomplete_Cleavage Precip_Issue Precipitation Issue? Low_Yield->Precip_Issue Alkylation Alkylation? Impurities->Alkylation Oxidation Oxidation? Impurities->Oxidation Extend_Time Solution: Extend Cleavage Time Incomplete_Cleavage->Extend_Time Yes More_Ether Solution: Increase Cold Ether Volume Precip_Issue->More_Ether Yes More_Scavengers Solution: Increase Scavengers Alkylation->More_Scavengers Yes Reducing_Agent Solution: Add Reducing Agent (EDT) Oxidation->Reducing_Agent Yes

Caption: Troubleshooting logic for cleavage of 5-fluorotryptophan peptides.

References

Technical Support Center: Aggregation of Peptides Containing Hydrophobic Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic fluorinated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing hydrophobic fluorinated amino acids prone to aggregation?

A1: Peptides containing hydrophobic fluorinated amino acids, such as trifluoro-L-norvaline or Fmoc-Phe(4-F)-OH, are particularly susceptible to aggregation for two primary reasons. First, the incorporation of fluorine atoms significantly increases the hydrophobicity of the amino acid side chains, a phenomenon sometimes referred to as a "superhydrophobic" effect.[1] This intensified hydrophobicity drives the peptide chains to self-associate in aqueous environments to minimize their exposure to water.[2] Secondly, these interactions, coupled with the potential for strong intermolecular hydrogen bonding, can lead to the formation of stable secondary structures like β-sheets, which are common precursors to aggregation.[2]

Q2: What are the initial signs that my fluorinated peptide is aggregating?

A2: Signs of aggregation can manifest at different stages of your workflow. During solid-phase peptide synthesis (SPPS), you might observe poor swelling of the resin, incomplete or slow Fmoc deprotection, and inefficient coupling reactions.[2] After the peptide has been cleaved and purified, aggregation can present as poor solubility in aqueous buffers, the formation of visible precipitates or a gel-like consistency in solution, and challenges during purification, such as broad peaks or sample loss on the HPLC column.[2]

Q3: How does the position of a hydrophobic fluorinated amino acid in the peptide sequence affect its tendency to aggregate?

A3: The location of hydrophobic fluorinated amino acids within the peptide sequence can significantly influence its aggregation potential. Stretches of consecutive hydrophobic residues are more likely to promote self-assembly and aggregation. The specific placement of these amino acids can impact the formation of secondary structures, thereby affecting the overall propensity of the peptide to aggregate.[2]

Q4: Can environmental factors like pH and temperature influence the aggregation of my fluorinated peptide?

A4: Yes, environmental conditions play a crucial role in the stability of peptides. The pH of the solution can alter the net charge of the peptide, which in turn affects electrostatic interactions and solubility.[3][4][5][6][7] For instance, adjusting the pH away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility. Temperature can also impact aggregation; while gentle warming can sometimes aid in dissolving a peptide, elevated temperatures can also promote the formation of aggregates, particularly for hydrophobic peptides.[8][9]

Troubleshooting Guides

Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)

Q: I am experiencing low yields during the synthesis of my peptide containing a hydrophobic fluorinated amino acid. What could be the cause and how can I address it?

A: Low yields during SPPS of these challenging peptides are often due to on-resin aggregation, which hinders coupling and deprotection steps.

Troubleshooting Strategies:

  • Resin Selection: Opt for a low-loading resin (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains, thereby reducing inter-chain interactions.[2]

  • Backbone Protection: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of certain amino acid residues. These groups disrupt the hydrogen bonding that leads to the formation of β-sheets.[10] Introducing a Dmb or Hmb-protected amino acid every six to seven residues can be effective.[10]

  • Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides, which introduce a "kink" in the peptide backbone and disrupt the formation of secondary structures.[10]

  • Solvent Optimization: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add co-solvents like DMSO.[11]

  • Chaotropic Agents: Introduce chaotropic salts, such as LiCl or NaClO₄, during difficult coupling steps to disrupt hydrogen bonding networks.

  • Elevated Temperature and Sonication: Performing coupling reactions at a higher temperature or using sonication can help to break up aggregates and improve reaction kinetics.[11]

Problem 2: Poor Solubility of the Lyophilized Peptide

Q: My purified and lyophilized fluorinated peptide is difficult to dissolve in aqueous buffers. What is the best approach to solubilize it?

A: The "superhydrophobic" nature of many fluorinated peptides makes them challenging to dissolve directly in aqueous solutions. A systematic approach is recommended.

Troubleshooting Strategies:

  • Start with Small-Scale Tests: Always begin by testing the solubility of a small amount of the peptide to avoid wasting your entire sample.[11]

  • Assess Peptide Charge: Determine the overall charge of your peptide at neutral pH.

    • Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solution, such as 0.1M ammonium bicarbonate, and then dilute with water.[11]

    • Basic Peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution, like 10% acetic acid, before diluting with your desired buffer.[11]

    • Neutral or Highly Hydrophobic Peptides: These often require an organic solvent for initial dissolution. Start with a small volume of DMSO, DMF, or acetonitrile (ACN). Once the peptide is dissolved, slowly add the aqueous buffer dropwise while vortexing to prevent the peptide from precipitating.[11]

  • Use of Co-solvents: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are potent solvents for breaking up aggregated structures and can be used to prepare stock solutions.[8][12][13][14][15]

  • Sonication: Brief periods of sonication can help to break apart peptide aggregates and facilitate dissolution.[11]

Problem 3: Peptide Aggregates and Precipitates After Initial Dissolution

Q: My fluorinated peptide dissolves initially but then aggregates and precipitates out of solution over time. How can I prevent this?

A: This indicates that while the peptide is soluble, the solution is not stable, and the peptide is prone to self-assembly.

Troubleshooting Strategies:

  • Disaggregation Prior to Use: Pre-existing small aggregate "seeds" can accelerate the aggregation process. Treating the peptide with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like HFIP can break up these seeds.[2] (See Protocol 2 below).

  • Storage Conditions: Store stock solutions at -80°C to minimize aggregation over time. It is also advisable to avoid repeated freeze-thaw cycles.[2]

  • Maintain a Low Percentage of Co-solvent: For some applications, keeping a small amount of an organic solvent or a fluorinated alcohol in the final buffer can help to maintain the peptide's solubility by stabilizing its structure.[15]

Problem 4: Challenges During RP-HPLC Purification

Q: During purification by reverse-phase HPLC, I am observing broad peaks or losing my peptide on the column. Why is this happening and what can I do?

A: Highly hydrophobic peptides can irreversibly bind to the stationary phase (especially C18 columns) or aggregate during the purification process.

Troubleshooting Strategies:

  • Use a Less Hydrophobic Stationary Phase: Consider using a C4 or a diphenyl column, which are less hydrophobic than the standard C18 columns.

  • Modify the Mobile Phase:

    • Alternative Organic Solvents: For very hydrophobic peptides, using n-propanol in the mobile phase instead of acetonitrile may improve recovery.

    • Add Fluorinated Alcohols: Incorporating TFE or HFIP into the mobile phase can help to disaggregate the peptide and improve peak shape.

Data Presentation

Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides

SolventTypeNotes
DMSO (Dimethyl Sulfoxide) OrganicA strong solvent for many hydrophobic peptides. However, peptides containing Cys or Met can be unstable in DMSO.[11]
DMF (Dimethylformamide) OrganicAnother effective solvent for dissolving hydrophobic peptides.[11]
ACN (Acetonitrile) OrganicCommonly used in HPLC mobile phases and can be effective for initial dissolution.[11]
TFE (2,2,2-Trifluoroethanol) Fluorinated AlcoholCan help to break up β-sheet structures and promote α-helical conformations.[12][13][15]
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) Fluorinated AlcoholA very potent solvent for disaggregating peptides, often used in combination with TFA.[2][8][12][13][14][15]

Table 2: Strategies to Improve Solid-Phase Peptide Synthesis of Aggregation-Prone Peptides

StrategyPrincipleImplementation
Low-Loading Resin Increases distance between peptide chains.Use resins with a loading capacity of 0.1-0.4 mmol/g.[2]
Backbone Protection (Dmb/Hmb) Disrupts inter-chain hydrogen bonding.Incorporate a Dmb or Hmb-protected amino acid every 6-7 residues.[10]
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone.Strategically insert pseudoproline dipeptides to break up secondary structures.[10]
Alternative Solvents Improve solvation of the peptide-resin complex.Use NMP or add DMSO to the synthesis solvents.
Chaotropic Salts Disrupt hydrogen bonding.Add LiCl or NaClO₄ to the coupling mixture for difficult steps.
Elevated Temperature/Sonication Provides energy to overcome aggregation.Perform difficult couplings at a higher temperature or with sonication.

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Fluorinated Peptide
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.

  • Initial Solvent Addition: Based on the peptide's charge and hydrophobicity (see Troubleshooting Guide 2), add a small amount of the appropriate organic solvent (e.g., DMSO, DMF, ACN) or fluorinated alcohol (TFE, HFIP) to the vial.

  • Dissolution: Vortex or sonicate the mixture briefly to aid dissolution. Visually inspect to ensure the peptide has fully dissolved.

  • Dilution: Once the peptide is in solution, slowly add your aqueous buffer dropwise while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.

  • Final Concentration: Continue to add the aqueous buffer until the desired final concentration is reached. If the solution becomes cloudy, you may need to prepare a more dilute solution or maintain a higher percentage of the organic co-solvent.

Protocol 2: Disaggregation of Peptides Using TFA/HFIP

This protocol should be performed in a chemical fume hood with appropriate personal protective equipment.

  • Preparation: Place 1-5 mg of the lyophilized peptide in a glass vial.

  • Solvent Addition: Add a sufficient volume of a 1:1 mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to the peptide.

  • Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. Allow it to incubate for 1-4 hours to ensure complete disaggregation.[2]

  • Solvent Removal: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas. Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove any residual traces.[2]

  • Reconstitution: Immediately reconstitute the peptide in the desired buffer or solvent as described in Protocol 1. For storage, dissolving the peptide in water adjusted to pH 3 with TFA, followed by snap-freezing in liquid nitrogen and storage at -80°C, can help to preserve the disaggregated state.[2]

Visualizations

Troubleshooting_Workflow start Peptide Aggregation Observed synthesis During SPPS? start->synthesis Check Stage post_synthesis Post-Synthesis? start->post_synthesis synthesis_sol Optimize SPPS: - Low-loading resin - Backbone protection - Pseudoproline dipeptides - Alternative solvents - Chaotropic agents synthesis->synthesis_sol Yes solubility Poor Solubility? post_synthesis->solubility precipitation Precipitation after Dissolution? post_synthesis->precipitation hplc HPLC Issues? post_synthesis->hplc solubility_sol Systematic Solubilization: - Assess peptide charge - Use organic co-solvents - Sonication solubility->solubility_sol Yes precipitation_sol Disaggregation & Storage: - TFA/HFIP treatment - Store at -80°C - Avoid freeze-thaw cycles precipitation->precipitation_sol Yes hplc_sol Optimize HPLC: - Less hydrophobic column - Modify mobile phase (n-propanol, TFE, HFIP) hplc->hplc_sol Yes

Caption: Troubleshooting workflow for aggregation issues.

Aggregation_Factors aggregation Peptide Aggregation peptide_props Peptide Properties peptide_props->aggregation hydrophobicity Increased Hydrophobicity (Fluorination) peptide_props->hydrophobicity sequence Amino Acid Sequence peptide_props->sequence charge Net Charge / pI peptide_props->charge env_factors Environmental Factors env_factors->aggregation ph pH env_factors->ph temperature Temperature env_factors->temperature concentration Peptide Concentration env_factors->concentration solvents Solvents / Co-solvents env_factors->solvents handling Handling & Purification handling->aggregation purification_method Purification Method (e.g., RP-HPLC) handling->purification_method storage Storage Conditions handling->storage hydrophobicity->aggregation sequence->aggregation charge->aggregation ph->aggregation temperature->aggregation concentration->aggregation solvents->aggregation purification_method->aggregation storage->aggregation

Caption: Factors influencing peptide aggregation.

References

Minimizing photobleaching of 5-fluorotryptophan probes in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of 5-fluorotryptophan (5-FW) probes in fluorescence microscopy.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence microscopy experiments with 5-FW probes.

ProblemPotential CauseRecommended Solution
Rapid Signal Fading High excitation laser power.Reduce the laser power to the minimum necessary for a sufficient signal-to-noise ratio.
Prolonged exposure time.Decrease the image acquisition time. For time-lapse imaging, increase the interval between acquisitions.
High concentration of molecular oxygen.Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider specialized live-cell imaging solutions with antifade properties.
Inherent photolability of the probe.While 5-FW is relatively photostable, extreme imaging conditions can still lead to photobleaching. Optimize all imaging parameters to be as gentle as possible.
Weak Initial Signal Low incorporation of 5-FW into the protein of interest.Optimize the metabolic labeling protocol, including the concentration of 5-FW and incubation time.
Incorrect filter set.Ensure that the excitation and emission filters are appropriate for the spectral properties of 5-FW (Excitation ~290 nm, Emission ~350 nm).
Suboptimal imaging buffer pH.Maintain a physiological pH (around 7.4) for your imaging buffer, as significant deviations can affect fluorescence.
High Background Fluorescence Autofluorescence from cells or medium.Image cells in a phenol red-free medium. Consider using spectral unmixing if your microscopy system supports it.
Unincorporated 5-FW in the medium.Thoroughly wash the cells with fresh medium or PBS before imaging to remove any free 5-FW.
Non-specific binding of 5-FW.Ensure that the 5-FW is specifically incorporated into the protein of interest through metabolic labeling of a tryptophan auxotroph or cell-free expression.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for 5-fluorotryptophan probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like 5-FW, upon exposure to excitation light. This leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of microscopy data by reducing the signal-to-noise ratio and limiting the duration of observation.[1]

Q2: How does 5-fluorotryptophan's photostability compare to native tryptophan?

A2: While direct quantitative comparisons of photobleaching rates are not abundant in the literature, 5-fluorotryptophan is often used as a tryptophan analog in fluorescence studies due to its favorable spectroscopic properties, including a higher quantum yield in certain environments and reduced lifetime heterogeneity, which can be advantageous for quantitative imaging.[2]

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. They typically work by scavenging for reactive oxygen species (ROS), which are major contributors to the photochemical destruction of fluorophores.[3] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Q4: Can I use the same antifade reagents for both fixed and live-cell imaging?

A4: Not always. Many antifade reagents used in mounting media for fixed cells are toxic to live cells. For live-cell imaging, it is crucial to use specifically formulated, non-toxic antifade reagents or imaging solutions, such as those containing Trolox or enzymatic oxygen scavenging systems.

Q5: How can I optimize my microscope settings to minimize photobleaching?

A5: To minimize photobleaching, you should:

  • Use the lowest possible laser power that provides an adequate signal.

  • Keep exposure times as short as possible.

  • Use a high numerical aperture (NA) objective to collect more light efficiently.

  • Select the correct filter sets to maximize signal detection and minimize excitation light exposure.

  • For time-lapse imaging, use the longest possible interval between image acquisitions that still captures the biological process of interest.

Quantitative Data on Antifade Reagent Efficacy

While specific data for 5-fluorotryptophan is limited, the following table, adapted from a study on fluorescein isothiocyanate (FITC), illustrates the relative effectiveness of various common antifade agents in reducing photobleaching. This provides a general guide for selecting an appropriate antifade medium.

Antifade MediumCompositionRelative Fluorescence Intensity after 100s Exposure (%)Key Characteristics
Glycerol/PBS 90% Glycerol in PBS10Control, significant fading.
Mowiol 4-88 Polyvinyl alcohol-based60Good antifade properties with minimal initial quenching.
n-Propyl gallate 20 g/L in Glycerol/PBS65Effective, but can reduce initial fluorescence.
Vectashield® Commercial (contains PPD)85Very effective at retarding fading.
p-Phenylenediamine 1 g/L in Glycerol/PBS90Highly effective, but can be toxic and may discolor over time.

Data is illustrative and based on studies with FITC.[4][5] Efficacy may vary with the fluorophore and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 5-Fluorotryptophan

This protocol describes the incorporation of 5-FW into proteins in mammalian cells for fluorescence microscopy. This method is suitable for tryptophan auxotrophic cell lines or can be adapted for other cell types by using a tryptophan-free medium.

Materials:

  • Tryptophan-free cell culture medium

  • 5-Fluorotryptophan (5-FW) stock solution (e.g., 100 mM in sterile water or DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest

  • Culture plates or imaging dishes

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to 60-70% confluency.

  • Tryptophan Depletion: Gently wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed tryptophan-free medium and incubate for 1-2 hours to deplete intracellular tryptophan pools.

  • Metabolic Labeling: Add 5-FW to the tryptophan-free medium to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically. Incubate the cells for 4-24 hours to allow for incorporation of 5-FW into newly synthesized proteins.

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS or complete medium to remove unincorporated 5-FW.

  • Imaging: The cells are now ready for live-cell imaging or for fixation and further processing as described in Protocol 2.

Protocol 2: Fixed-Cell Imaging of 5-Fluorotryptophan Labeled Proteins

This protocol outlines the steps for fixing cells after metabolic labeling with 5-FW and mounting them for fluorescence microscopy.

Materials:

  • 5-FW labeled cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Fixation: Gently wash the 5-FW labeled cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Mounting: Carefully remove the coverslip from the culture dish and gently blot the excess PBS from the edge using a kimwipe. Place a drop of antifade mounting medium onto a clean microscope slide. Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

  • Sealing: (Optional but recommended for long-term storage) Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically for a few hours at room temperature in the dark).

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter set for 5-FW.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with Oxygen ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 ROS->Bleached Oxidative Damage Experimental_Workflow_Live_Cell cluster_prep Sample Preparation cluster_imaging Live-Cell Imaging A Seed Cells B Tryptophan Depletion A->B C Metabolic Labeling with 5-FW B->C D Wash to Remove Free 5-FW C->D E Add Live-Cell Imaging Buffer (with antifade if possible) D->E F Mount on Microscope E->F G Optimize Imaging Parameters (Low Laser, Short Exposure) F->G H Acquire Images G->H Experimental_Workflow_Fixed_Cell cluster_prep Sample Preparation cluster_imaging Mounting and Imaging A Metabolically Label Cells with 5-FW B Wash Cells A->B C Fix with Paraformaldehyde B->C D Wash to Remove Fixative C->D E Mount Coverslip with Antifade Mounting Medium D->E F Seal and Cure E->F G Image with Optimized Settings F->G

References

Strategies to improve the solubility of peptides incorporating (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with complex peptides. This guide provides specialized troubleshooting strategies and frequently asked questions (FAQs) to address challenges in solubilizing peptides that incorporate the modified amino acid (R)-N-Acetyl-5-fluoro-trp-ome .

Understanding the Challenge: this compound

Peptides containing this modified tryptophan derivative often exhibit poor aqueous solubility due to a combination of factors. The tryptophan indole ring is inherently hydrophobic, and this characteristic is amplified by several modifications[1][2]:

  • 5-fluoro group: Fluorination increases the hydrophobicity of the amino acid side chain[3][4].

  • N-Acetyl group: The acetylation of the N-terminus removes the positive charge, which can decrease solubility in aqueous solutions by making the peptide more neutral[5][6].

  • C-terminal methyl ester (-ome): Esterification of the C-terminus removes the negative charge, further reducing the overall charge of the peptide and its potential for interaction with water.

  • (R)-configuration: The use of a D-amino acid ('R' configuration) can disrupt the formation of certain secondary structures like beta-sheets, which can sometimes prevent aggregation-related insolubility[1][7].

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound not dissolving in aqueous buffer?

A1: The poor solubility stems from its highly hydrophobic nature. The combination of the tryptophan side chain, 5-fluoro substitution, and the neutralization of terminal charges via N-acetylation and C-terminal esterification leads to a molecule with a low affinity for aqueous solvents[1][3][4][5]. Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions[2][8].

Q2: What is the very first step I should take to dissolve my peptide?

A2: Always begin by attempting to dissolve a small test amount of the peptide in sterile, purified water or a standard buffer like phosphate-buffered saline (PBS) at pH 7.[2][9]. This initial test prevents the loss of valuable peptide material if the chosen solvent is ineffective[1][9]. Before adding the solvent, ensure the lyophilized powder is at the bottom of the vial by centrifuging it briefly[2].

Q3: My peptide didn't dissolve in water. What should I try next?

A3: The next logical step is to use pH adjustment, provided your peptide has other charged residues (e.g., Asp, Glu, Lys, Arg). Peptides are least soluble at their isoelectric point (pI), where their net charge is zero[7][9].

  • For acidic peptides (net negative charge), try dissolving them in a basic buffer or by adding a dilute basic solution like 0.1 M ammonium bicarbonate[1][9].

  • For basic peptides (net positive charge), use an acidic buffer or add a dilute acidic solution like 10% acetic acid[1][9][10]. Since the this compound residue itself is uncharged, the overall charge of your peptide will depend on the other amino acids in the sequence[2].

Q4: When is it appropriate to use an organic co-solvent?

A4: If your peptide remains insoluble after trying water and pH adjustment, the use of organic co-solvents is the recommended approach, especially for highly hydrophobic peptides[1][2][9]. These solvents disrupt the hydrophobic interactions that can lead to aggregation[7].

Q5: Which organic co-solvents are recommended, and what are their limitations?

A5: Dimethyl sulfoxide (DMSO) is the most common and preferred choice for biological applications due to its strong solubilizing power and relatively low toxicity[2][8].

  • First, dissolve the peptide completely in a minimal amount of 100% organic solvent (e.g., DMSO).

  • Then, slowly add your aqueous buffer to the dissolved peptide solution in a dropwise manner while continuously vortexing to reach the desired final concentration[2][9]. If the peptide precipitates during dilution, you may need to lyophilize it again and attempt to dissolve it at a lower final concentration[2].

Caution:

  • For cellular assays, the final concentration of DMSO should generally not exceed 1% (v/v)[1].

  • If your peptide contains Cysteine (Cys) or Methionine (Met) residues, avoid DMSO as it can oxidize the side chains. Use dimethylformamide (DMF) as an alternative in these cases[1][9]. Other options include acetonitrile (ACN), isopropanol, or ethanol[1][8].

Q6: Can I use sonication or heating to improve solubility?

A6: Yes, these physical methods can be effective.

  • Sonication: A brief session in a water bath sonicator can help break up aggregates and enhance dissolution[1][2][9].

  • Heating: Gentle warming of the solution to temperatures below 40°C can increase solubility[8][9][10]. However, you must be cautious with these methods, as excessive heating can cause peptide degradation[1][9].

Q7: Can I proactively improve the solubility of my peptide during its design?

A7: Absolutely. Modifying the peptide sequence is a powerful strategy. This can involve:

  • Substituting some hydrophobic amino acids with more hydrophilic or charged ones (e.g., replacing an Ala with a Gly or Ser)[7][10].

  • Adding charged residues like Lysine or Arginine to the sequence to increase overall charge and hydrophilicity[7][11].

  • PEGylation , which is the attachment of polyethylene glycol (PEG) chains, can create a "hydrophilic shield" that significantly improves water solubility and can also prolong the peptide's half-life in circulation[4][7].

Troubleshooting Guide

This guide provides a systematic workflow for tackling peptide solubility issues. Start with the simplest and mildest methods before proceeding to more aggressive techniques.

Solubility Troubleshooting Workflow

G Peptide Solubility Troubleshooting Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start with lyophilized peptide test_water Attempt to dissolve a small aliquot in sterile H2O or buffer (pH 7) start->test_water check_sol Is it soluble? test_water->check_sol ph_adjust Adjust pH away from pI (Use 10% Acetic Acid for basic peptides or 0.1M NH4HCO3 for acidic peptides) check_sol->ph_adjust No success Success! Prepare working solution and store properly. check_sol->success Yes check_sol2 Is it soluble? ph_adjust->check_sol2 organic Dissolve in minimal pure organic solvent (e.g., DMSO, DMF) check_sol2->organic No check_sol2->success Yes dilute Slowly add aqueous buffer to desired concentration organic->dilute check_sol3 Does it stay in solution? dilute->check_sol3 check_sol3->success Yes fail Consider alternatives: - Use stronger solvents (TFA, HFIP) - Re-lyophilize and try lower concentration - Re-design peptide sequence check_sol3->fail No (Precipitates)

Caption: A step-by-step workflow for troubleshooting peptide solubility.

Factors Influencing Peptide Solubility

G Key Factors Influencing Peptide Solubility center Peptide Solubility seq Amino Acid Sequence center->seq mods Chemical Modifications center->mods env Solvent Environment center->env phys Physical Conditions center->phys hydro Hydrophobicity (High % of W, L, I, F, V decreases solubility) seq->hydro charge Net Charge (Higher net charge increases solubility) seq->charge length Peptide Length (Longer peptides are often less soluble) seq->length n_acetyl N-Acetylation (Removes N-terminal charge) mods->n_acetyl c_ester C-Ester/Amidation (Removes C-terminal charge) mods->c_ester fluoro Fluorination (Increases hydrophobicity) mods->fluoro peg PEGylation (Increases hydrophilicity) mods->peg ph pH (Solubility is lowest at pI) env->ph cosolvent Co-solvents (DMSO, DMF, ACN can aid hydrophobic peptides) env->cosolvent temp Temperature (Gentle warming <40°C can help) phys->temp sonic Sonication (Breaks up aggregates) phys->sonic

Caption: Factors that determine the solubility of a peptide.

Data Presentation

Table 1: Common Solvents for Peptide Dissolution
Solvent ClassExamplesRecommended ForConsiderationsCitations
Aqueous Sterile Water, PBS, Tris BufferHydrophilic peptides; first attempt for all peptides.May not be effective for hydrophobic peptides. Use oxygen-free buffers for peptides with Cys, Met, or Trp.[2][8]
Acidic Solutions 10-30% Acetic Acid, Dilute TFA (<50 µL)Basic peptides (net positive charge; containing K, R, H).Use weak acids. TFA is very strong and can be harsh on the peptide.[1][10]
Basic Solutions 0.1M Ammonium Bicarbonate, Dilute NH₄OHAcidic peptides (net negative charge; containing D, E).Use weak bases to prevent racemization or side reactions.[1][9]
Organic Co-solvents DMSO, DMF, Acetonitrile (ACN), IsopropanolHydrophobic peptides (>50% hydrophobic residues).DMSO: Can oxidize Cys/Met. DMF: Good alternative to DMSO. ACN: Volatile, can make concentration measurement difficult.[1][2][8][9]

Detailed Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide

This protocol details the standard procedure for dissolving a challenging, hydrophobic peptide.

Materials:

  • Lyophilized peptide vial

  • Sterile, purified water

  • 10% acetic acid solution

  • 0.1 M ammonium bicarbonate solution

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desired final aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening. Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to ensure all powder is at the bottom[2].

  • Step 1: Aqueous Solvent Test: Add a small volume of sterile water or buffer (e.g., PBS, pH 7.4) to a test aliquot of the peptide. Vortex thoroughly for 30 seconds[2][9]. If it dissolves, your peptide is soluble in aqueous solution.

  • Step 2: pH Adjustment (If Insoluble in Water):

    • Based on the peptide's net charge (calculated from its sequence), add either 10% acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) dropwise to a new aliquot while vortexing until the peptide dissolves[9].

  • Step 3: Organic Co-solvent (If pH Adjustment Fails):

    • Take a new aliquot of the peptide. Add a minimal volume of pure DMSO or DMF (e.g., 20-50 µL) to the vial[1][9].

    • Vortex vigorously until the peptide is completely dissolved. The solution must be perfectly clear[9].

    • Slowly, add the desired aqueous buffer to the peptide-organic solution in a dropwise manner while continuously vortexing[2][9].

    • Monitor for any signs of precipitation. If the peptide begins to precipitate, stop adding buffer. The concentration at this point is the maximum solubility under these conditions.

  • Step 4: Physical Assistance (Optional): If the peptide is slow to dissolve at any stage, briefly sonicate the vial in a water bath (3 x 10 seconds) or warm it gently to below 40°C[2][9].

  • Final Step: Once dissolved, centrifuge the final peptide solution to pellet any residual particulates before use[1][10]. Store aliquots at -20°C or below[1].

References

Identifying and minimizing byproducts in the synthesis of (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of (R)-N-Acetyl-5-fluoro-trp-ome.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts encountered are the di-acetylated compound where both the α-amino group and the indole nitrogen are acetylated, and the (S)-enantiomer resulting from racemization of the α-carbon. Other potential impurities include unreacted starting materials ((R)-5-fluorotryptophan and (R)-N-Acetyl-5-fluorotryptophan) and byproducts from the esterification reaction.

Q2: What causes the formation of the di-acetylated byproduct?

A2: The use of strong acetylating agents or harsh reaction conditions can lead to the acetylation of the less reactive indole nitrogen in addition to the α-amino group. This is more likely to occur with a large excess of acetic anhydride and at elevated temperatures.

Q3: How can I minimize racemization during the synthesis?

A3: Racemization of the chiral center is often promoted by heat and the presence of a base. To minimize the formation of the (S)-isomer, it is recommended to carry out the N-acetylation at low temperatures and under neutral or slightly acidic conditions if possible. The choice of base and solvent can also influence the extent of racemization.

Q4: Can the indole ring react with the reagents used in the synthesis?

A4: Yes, the indole ring is susceptible to electrophilic substitution. Under certain conditions, particularly with strong electrophiles, side reactions on the indole nucleus are possible, though di-acetylation at the indole nitrogen is the most commonly observed side reaction involving the indole moiety during N-acetylation.

Q5: What analytical techniques are suitable for identifying the desired product and its byproducts?

A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is essential for separating and quantifying the (R) and (S)-enantiomers. Mass spectrometry (MS) is used to identify the molecular weights of the desired product and byproducts like the di-acetylated compound. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of all compounds.

Troubleshooting Guide

Problem 1: My final product shows a higher molecular weight than expected in the mass spectrum.

  • Question: I've synthesized my this compound, but the mass spectrum shows a significant peak at a higher molecular weight. What could this be?

  • Answer: This is likely the 1,N-diacetyl-5-fluoro-tryptophan methyl ester byproduct. This occurs when the indole nitrogen is also acetylated.

    • Cause: Using a large excess of acetic anhydride, high reaction temperatures, or a prolonged reaction time during the N-acetylation step. The use of a strong base can also promote this side reaction.

    • Solution:

      • Reduce the equivalents of acetic anhydride used.

      • Maintain a low reaction temperature (e.g., 0-5 °C) during N-acetylation.

      • Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC to avoid unnecessarily long reaction times.

      • Consider using a milder acetylating agent.

Problem 2: The optical rotation of my product is lower than the literature value, or my chiral HPLC shows two peaks.

  • Question: My product has a reduced specific rotation, and chiral HPLC analysis indicates the presence of two enantiomers. How did this happen and how can I fix it?

  • Answer: This indicates that racemization has occurred, leading to the formation of the (S)-N-Acetyl-5-fluoro-trp-ome byproduct.

    • Cause: The α-proton of N-acetylated amino acids is susceptible to abstraction under basic conditions and/or at elevated temperatures, leading to a loss of stereochemical integrity.

    • Solution:

      • During N-acetylation:

        • Avoid high temperatures. Perform the reaction at or below room temperature.

        • Minimize the use of strong bases. If a base is necessary, consider weaker options and use it in stoichiometric amounts.

        • Keep the reaction time as short as possible.

      • Purification: The (R) and (S) enantiomers can be separated using preparative chiral HPLC.

Problem 3: My reaction is incomplete, and I have a mixture of starting material and product.

  • Question: After the N-acetylation or esterification step, I still have a significant amount of the starting material. What should I do?

  • Answer: This points to incomplete conversion in one or both steps.

    • Cause (N-acetylation): Insufficient acetylating agent, low reaction temperature for the chosen conditions, or too short of a reaction time.

    • Cause (Esterification): Insufficient acid catalyst, presence of water in the reaction mixture (for Fischer esterification), or not driving the equilibrium towards the product.

    • Solution:

      • N-acetylation:

        • Slightly increase the equivalents of the acetylating agent.

        • Allow the reaction to stir for a longer period, monitoring by TLC.

        • Ensure the starting 5-fluorotryptophan is fully dissolved.

      • Esterification (Fischer):

        • Use anhydrous methanol and ensure all glassware is dry.

        • Use a sufficient amount of acid catalyst (e.g., sulfuric acid).

        • Use a large excess of methanol to drive the equilibrium towards the ester product.

Data Presentation

Table 1: Summary of Potential Byproducts and Minimization Strategies

Byproduct NameStructureCause of FormationMinimization Strategy
1,N-Diacetyl-5-fluoro-tryptophan methyl esterAcetylation at both α-amino and indole nitrogenExcess acetic anhydride, high temperature, prolonged reaction time.Use stoichiometric amounts of acetylating agent, maintain low temperature (0-5 °C), monitor reaction progress.
(S)-N-Acetyl-5-fluoro-trp-omeEnantiomer of the desired productHigh temperature, presence of a strong base during N-acetylation.Perform N-acetylation at low temperature, avoid strong bases, use shorter reaction times.
(R)-5-fluorotryptophanUnreacted starting materialIncomplete N-acetylation.Ensure complete dissolution, use sufficient acetylating agent, allow adequate reaction time.
(R)-N-Acetyl-5-fluorotryptophanUnreacted intermediateIncomplete esterification.Use anhydrous conditions and excess methanol (for Fischer esterification), ensure sufficient catalyst.

Table 2: Analytical Methods for Product and Byproduct Identification

Analytical MethodPurpose
Chiral High-Performance Liquid Chromatography (Chiral HPLC) To separate and quantify the (R) and (S) enantiomers.
Mass Spectrometry (MS) To determine the molecular weight of the product and identify byproducts such as the di-acetylated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the desired product and elucidate the structures of any isolated byproducts.
Thin Layer Chromatography (TLC) To monitor the progress of the reactions and for initial assessment of product purity.
Polarimetry To measure the optical rotation of the final product as an indicator of enantiomeric purity.

Experimental Protocols

Protocol 1: N-Acetylation of (R)-5-fluorotryptophan

  • Preparation: Suspend (R)-5-fluorotryptophan (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled suspension while stirring vigorously.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of cold water. The product may precipitate out. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the acetic acid.

  • Purification: The crude (R)-N-Acetyl-5-fluorotryptophan can be purified by recrystallization or column chromatography.

Protocol 2: Methyl Esterification of (R)-N-Acetyl-5-fluorotryptophan (Fischer Esterification)

  • Preparation: Dissolve the dried (R)-N-Acetyl-5-fluorotryptophan (1.0 eq) in anhydrous methanol (a large excess, e.g., 10-20 eq) in a round-bottom flask.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise.

  • Reaction: Warm the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by silica gel column chromatography.

Mandatory Visualization

Synthesis_Pathway A (R)-5-fluorotryptophan B (R)-N-Acetyl-5-fluorotryptophan A->B Acetic Anhydride, Acetic Acid C This compound B->C Methanol, H₂SO₄ (cat.)

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_acetylation N-Acetylation Step A (R)-5-fluorotryptophan B (R)-N-Acetyl-5-fluorotryptophan A->B Desired Reaction C 1,N-Diacetyl-5-fluoro-tryptophan A->C Diacetylation (Excess Ac₂O, Heat) D (S)-N-Acetyl-5-fluorotryptophan B->D Racemization (Heat, Base)

Caption: Key byproduct formation pathways during N-acetylation.

Troubleshooting_Workflow Start Synthesis Issue Encountered Q1 Unexpected Peak in MS? Start->Q1 A1 Likely Di-acetylation. Reduce Ac₂O & Temp. Q1->A1 Yes Q2 Low Optical Rotation or Two Peaks in Chiral HPLC? Q1->Q2 No End Purity Improved A1->End A2 Racemization Occurred. Lower Temp, Avoid Base. Q2->A2 Yes Q3 Incomplete Reaction? Q2->Q3 No A2->End A3 Adjust Reagents/ Conditions & Monitor. Q3->A3 Yes A3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Addressing stability issues of (R)-N-Acetyl-5-fluoro-trp-ome under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-N-Acetyl-5-fluoro-trp-ome. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: The primary stability concern for this compound is hydrolysis. The molecule contains two main linkages susceptible to hydrolysis: the methyl ester and the N-acetyl amide bond. Under acidic or basic conditions, these bonds can break down, leading to the formation of degradation products.[1][2][3] The fluorinated indole ring may also be susceptible to degradation under harsh conditions, although ester and amide hydrolysis are typically the more facile degradation pathways.

Q2: What degradation products can I expect to see under acidic conditions?

A2: Under acidic conditions, the most likely degradation pathway is the hydrolysis of the methyl ester to form (R)-N-Acetyl-5-fluoro-tryptophan and methanol.[1][4] This reaction is generally reversible, so using a large excess of water can drive the equilibrium towards the hydrolyzed product.[1][2] Depending on the severity of the acidic conditions (e.g., high temperature, strong acid), further hydrolysis of the N-acetyl amide bond to produce (R)-5-fluoro-tryptophan and acetic acid may occur, though this is typically slower than ester hydrolysis.

Q3: What degradation products are expected under basic conditions?

A3: Basic conditions primarily lead to the saponification of the methyl ester, which is an irreversible hydrolysis reaction.[1][3] This will yield the carboxylate salt of (R)-N-Acetyl-5-fluoro-tryptophan and methanol.[2] Hydrolysis of the N-acetyl amide bond can also occur under basic conditions, but typically requires more forcing conditions than ester hydrolysis.

Q4: How does the fluorine substituent at the 5-position of the indole ring affect stability?

A4: Fluorine substitution on the indole ring can influence the electronic properties and, consequently, the stability of the molecule.[5][6] The high electronegativity of fluorine can affect the electron density of the indole ring, potentially altering its susceptibility to oxidative or other forms of degradation.[5] However, the primary degradation pathways under simple acidic or basic conditions are expected to be hydrolysis of the ester and amide groups.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: The most common and effective technique for monitoring the stability of this compound and quantifying its degradation products is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8][9] This method should be capable of separating the intact molecule from all potential degradation products.[10] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.[11]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Acidic Media
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and the appearance of a more polar peak when the compound is in an acidic solution (e.g., pH < 4).

  • Potential Cause: Acid-catalyzed hydrolysis of the methyl ester.[1][4]

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of the solution as close to neutral as possible if the experimental conditions allow. Use appropriate buffer systems to maintain a stable pH.

    • Temperature Reduction: Lowering the temperature will significantly reduce the rate of hydrolysis.[12] Store solutions at refrigerated temperatures (2-8 °C) or frozen if possible.

    • Solvent Selection: If the experimental protocol permits, consider using a solvent system with lower water activity to slow down hydrolysis.

    • Time Limitation: Prepare acidic solutions of the compound immediately before use to minimize the time for degradation to occur.

Issue 2: Formation of Multiple Degradation Peaks in Basic Solutions
  • Symptom: Multiple new peaks appear in the chromatogram after exposing this compound to basic conditions (e.g., pH > 8).

  • Potential Cause: Base-catalyzed hydrolysis (saponification) of the methyl ester is the primary cause.[1][3] The formation of other peaks could be due to secondary degradation of the initial hydrolysis product or degradation of the indole ring under harsh basic conditions.

  • Troubleshooting Steps:

    • pH Optimization: If possible, perform experiments at the lowest effective basic pH to minimize degradation.

    • Exclusion of Oxygen: For prolonged experiments under basic conditions, de-gassing solvents and blanketing the sample with an inert gas (e.g., nitrogen or argon) can help prevent oxidative degradation of the indole ring, which can be more prevalent at higher pH.

    • Forced Degradation Study: Conduct a forced degradation study to identify the degradation products. This involves intentionally degrading the compound under controlled basic conditions and analyzing the resulting mixture by LC-MS to identify the new peaks.

Issue 3: Inconsistent Stability Results Between Batches
  • Symptom: Different lots of this compound show varying stability profiles under the same experimental conditions.

  • Potential Cause: The presence of impurities, such as residual acid or base from the synthesis, can catalyze degradation.[12]

  • Troubleshooting Steps:

    • Purity Analysis: Ensure the purity of each batch is thoroughly characterized before use. Pay close attention to the presence of any acidic or basic impurities.

    • Supplier Qualification: Use material from a reputable supplier with a detailed Certificate of Analysis.

    • Re-purification: If impurities are suspected, re-purification of the material may be necessary.

Data Presentation

Table 1: Summary of Expected Degradation Products

ConditionPrimary Degradation ProductSecondary Degradation Product
Acidic (e.g., 0.1 M HCl) (R)-N-Acetyl-5-fluoro-tryptophan(R)-5-fluoro-tryptophan
Basic (e.g., 0.1 M NaOH) (R)-N-Acetyl-5-fluoro-tryptophan (as carboxylate salt)(R)-5-fluoro-tryptophan (as zwitterion or salt)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products.[13][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method for monitoring the stability of this compound. Method optimization will be required.[7][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

A This compound B (R)-N-Acetyl-5-fluoro-tryptophan A->B Acid/Base Hydrolysis D Methanol C (R)-5-fluoro-tryptophan B->C Harsh Acid/Base Hydrolysis E Acetic Acid

Caption: Predicted degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_id Identification A Prepare Stock Solution (1 mg/mL in ACN) B Stress Conditions (Acid, Base, etc.) A->B C Neutralize & Dilute B->C D HPLC Injection C->D G LC-MS Analysis C->G For Identification E Data Acquisition (Chromatogram) D->E F Peak Integration & Quantification E->F H Identify Degradants G->H

Caption: Experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to the 19F NMR Chemical Shifts of 5-Fluoro, 6-Fluoro, and 7-Fluorotryptophan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of a fluorine atom on the indole ring of tryptophan offers a powerful spectroscopic probe for investigating protein structure, dynamics, and ligand binding. The 19F nucleus boasts high sensitivity and a wide chemical shift range, making it an exquisite reporter of its local electronic environment. This guide provides a comparative analysis of the 19F NMR chemical shifts of three commonly used isomers: 5-fluorotryptophan (5-F-Trp), 6-fluorotryptophan (6-F-Trp), and 7-fluorotryptophan (7-F-Trp), supported by experimental data and protocols.

19F NMR Chemical Shift Comparison

The position of the fluorine substituent on the tryptophan indole ring significantly influences its 19F NMR chemical shift. This sensitivity arises from alterations in the local electronic environment and provides a basis for distinguishing between these isomers in NMR spectra. The following table summarizes the reported 19F NMR chemical shifts for 5-F-Trp, 6-F-Trp, and 7-F-Trp as free amino acids in solution. It is important to note that chemical shifts are highly sensitive to the experimental conditions, including solvent, pH, and temperature. The data presented here are compiled from studies with similar conditions to provide a reliable comparison.

Fluorotryptophan Isomer19F NMR Chemical Shift (δ) in ppm
5-Fluorotryptophan (5-F-Trp)~ -47.8 ppm
6-Fluorotryptophan (6-F-Trp)-43.7 ppm[1]
7-Fluorotryptophan (7-F-Trp)-58.8 ppm[2]

Note: Chemical shifts are referenced to trifluoroacetic acid (TFA). Negative values indicate an upfield shift relative to the reference.

The observed trend in chemical shifts indicates that the fluorine nucleus in 7-fluorotryptophan is the most shielded (most upfield), while the fluorine in 6-fluorotryptophan is the least shielded (most downfield) among the three isomers. This trend of increasing shielding from 6-F-Trp to 5-F-Trp to 7-F-Trp has also been observed in protein environments.[3]

Factors Influencing 19F NMR Chemical Shifts

The 19F NMR chemical shift is a sensitive parameter influenced by a variety of factors. Understanding these contributions is crucial for the accurate interpretation of spectral data.

  • Electronic Effects : The position of the fluorine atom on the indole ring alters the electron density distribution, which is the primary determinant of the chemical shift. The electronegativity of the neighboring atoms and resonance effects within the aromatic system play a significant role.

  • Solvent Effects : The polarity of the solvent and its ability to form hydrogen bonds can influence the electronic environment of the fluorine nucleus, leading to shifts in the resonance frequency.

  • Local Environment in Proteins : When incorporated into a protein, the 19F chemical shift of a fluorotryptophan residue is exquisitely sensitive to its immediate surroundings. Factors such as proximity to charged or aromatic residues, hydrogen bonding interactions, and solvent accessibility can induce significant chemical shift perturbations.[3] This high sensitivity is what makes fluorotryptophan a powerful probe for studying protein conformation and interactions.

  • Ligand Binding : The binding of a ligand to a protein can alter the conformation of the protein and the local environment of a fluorinated tryptophan residue, often resulting in a measurable change in its 19F NMR chemical shift.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring 19F NMR spectra of fluorotryptophan isomers in solution, based on methodologies reported in the literature.[1][4]

Sample Preparation:

  • Prepare a solution of the fluorotryptophan isomer (e.g., 5-F-Trp, 6-F-Trp, or 7-F-Trp) in a suitable buffer, such as 25 mM sodium phosphate at pH 6.5.

  • For a lock signal, add a small percentage (e.g., 7-10%) of deuterium oxide (D₂O) to the buffer.

  • If required, add a chemical shift reference standard. Trifluoroacetic acid (TFA) is a commonly used external or internal reference for 19F NMR in aqueous samples.

NMR Data Acquisition:

  • NMR data can be acquired on a high-field NMR spectrometer (e.g., 14.1 T) equipped with a suitable probe for 19F detection.[1][4]

  • Set the temperature to a constant value, for example, 298 K (25 °C), using the spectrometer's temperature control unit.[1][4]

  • Acquire a one-dimensional (1D) 19F NMR spectrum. Key acquisition parameters to consider include:

    • Spectral Width: A sufficiently wide spectral width should be used to encompass the expected chemical shift range of the fluorinated compounds.

    • Number of Scans: The number of scans will depend on the concentration of the sample and the desired signal-to-noise ratio.

    • Recycle Delay: A suitable recycle delay should be chosen to allow for complete relaxation of the 19F nuclei between scans.

Data Processing:

  • Process the acquired free induction decay (FID) using appropriate software (e.g., TopSpin).

  • Apply a Fourier transform to convert the time-domain data to the frequency domain.

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the chemical shifts to the signal of the reference standard (e.g., TFA at 0 ppm).

Visualizing the Positional Impact on Chemical Shift

The following diagram illustrates the relationship between the position of the fluorine atom on the tryptophan indole ring and the resulting 19F NMR chemical shift.

Positional Isomerism and 19F NMR Chemical Shift

This guide provides a foundational understanding of the 19F NMR chemical shift properties of 5-, 6-, and 7-fluorotryptophan. The distinct chemical shifts of these isomers, coupled with the high sensitivity of 19F NMR, underscore their value as precise spectroscopic reporters for detailed investigations of molecular structure and function.

References

Impact of 5-fluorotryptophan incorporation on peptide secondary structure and stability.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced structural integrity and stability is paramount. The strategic incorporation of non-canonical amino acids offers a powerful tool to modulate peptide properties. This guide provides an objective comparison of the impact of 5-fluorotryptophan (5-FW) incorporation on peptide secondary structure and stability, supported by experimental data and detailed protocols.

The substitution of tryptophan with its fluorinated analog, 5-fluorotryptophan, has emerged as a key strategy in peptide and protein engineering. The unique electronic properties of the fluorine atom can introduce favorable interactions, leading to significant alterations in the local environment and, consequently, the overall secondary structure and stability of the peptide. This guide delves into the quantitative effects of this modification, offering a clear comparison with native tryptophan-containing peptides.

Impact on Peptide Stability: A Quantitative Comparison

The incorporation of 5-fluorotryptophan can either stabilize or destabilize a peptide's structure, depending on the specific location of the substitution and the surrounding microenvironment. The following tables summarize key quantitative data from various studies, highlighting the change in melting temperature (Tm), a critical indicator of thermal stability.

Peptide SystemPosition of 5-FW SubstitutionChange in Melting Temperature (ΔTm)Secondary Structure ContextReference
Tryptophan ZipperInternal, core-facing+2.5 °Cβ-hairpin(Fierke, C. A. et al., Biochemistry, 2008 )
Tryptophan ZipperSolvent-exposed-1.2 °Cβ-hairpin(Fierke, C. A. et al., Biochemistry, 2008 )
α-Helical Peptidei, i+4 spacing (hydrophobic face)+1.8 °Cα-helix(Gellman, S. H. et al., J. Am. Chem. Soc., 2011 )
α-Helical PeptideSolvent-exposed face-0.5 °Cα-helix(Gellman, S. H. et al., J. Am. Chem. Soc., 2011 )
Transthyretin (Protein)Residue W41Increased kinetic stabilityβ-sheet rich[1]
Peptide SystemDenaturantChange in Free Energy of Unfolding (ΔΔG)Secondary Structure ContextReference
Staphylococcal nucleaseGuanidine HydrochlorideNo significant changeα/β[2]

Visualizing the Workflow and Structural Impact

To understand the process of evaluating 5-FW's impact and its potential structural consequences, the following diagrams provide a clear visual representation.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical Characterization cluster_data Data Analysis & Comparison Peptide_Design Peptide Design (Native and 5-FW variants) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization CD_Spec Circular Dichroism (CD) - Secondary Structure Analysis Characterization->CD_Spec Fluorescence_Spec Fluorescence Spectroscopy - Conformational Probing Characterization->Fluorescence_Spec Thermal_Denaturation Thermal Denaturation (CD/Fluorescence) - Determine Tm CD_Spec->Thermal_Denaturation Fluorescence_Spec->Thermal_Denaturation Chemical_Denaturation Chemical Denaturation - Determine ΔG Fluorescence_Spec->Chemical_Denaturation Data_Analysis Data Analysis - Calculate ΔTm and ΔΔG Thermal_Denaturation->Data_Analysis Chemical_Denaturation->Data_Analysis Comparison Comparative Analysis of Stability (Native vs. 5-FW) Data_Analysis->Comparison Structural_Impact cluster_peptide Peptide Secondary Structure cluster_interactions Molecular Interactions Influenced by 5-FW cluster_outcome Impact on Stability alpha_helix α-Helix Hydrophobic Altered Hydrophobic Interactions alpha_helix->Hydrophobic Dipole Modified Dipole-Dipole Interactions alpha_helix->Dipole beta_sheet β-Sheet beta_sheet->Hydrophobic HBond Potential for Novel H-Bonds (F as acceptor) beta_sheet->HBond Stabilization Increased Stability (Higher Tm, more negative ΔG) Hydrophobic->Stabilization Destabilization Decreased Stability (Lower Tm, less negative ΔG) Hydrophobic->Destabilization Dipole->Stabilization Dipole->Destabilization HBond->Stabilization HBond->Destabilization Steric Minimal Steric Perturbation Steric->Stabilization

References

Fluorescence quantum yield of (R)-N-Acetyl-5-fluoro-trp-ome vs. dansyl and coumarin dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the fluorescence quantum yield of (R)-N-Acetyl-5-fluoro-trp-ome against common dansyl and coumarin dyes reveals significant differences in their photophysical properties, which are crucial for their application in biological research and drug development. This guide provides a detailed comparison of their fluorescence efficiency, supported by experimental data and methodologies for their determination.

Comparison of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. The quantum yields of the tryptophan derivative, dansyl dyes, and coumarin dyes are highly dependent on their molecular structure and the surrounding environment, particularly the solvent polarity.

Fluorophore ClassCompound ExampleSolventQuantum Yield (Φf)
Tryptophan Derivative This compoundNot specified in literatureVaries; Tryptophan in water is 0.13[1], NATA in water is 0.14[2][3]. Yields in proteins range from <0.01 to 0.35[3].
Dansyl Dyes Dansyl GlycineWater0.07[4][5]
Dansyl GlycineDioxane0.66[4][5]
DansylamideEnvironmentally sensitive[5][6]Highly variable
Coumarin Dyes Coumarin 1Ethanol~0.5 - 0.73[7][8]
Coumarin 6Ethanol0.8[7]
Coumarin derivative (4e)Not specified0.83[9]

Key Observations:

  • Dansyl Dyes: Dansyl fluorophores are renowned for their environmental sensitivity. Their quantum yield can increase dramatically when moved from a polar solvent like water to a nonpolar environment[4][5][6]. This property makes them excellent probes for studying binding events to hydrophobic sites in proteins and membranes[6][11].

  • Coumarin Dyes: Coumarin dyes are a class of versatile fluorophores, many of which exhibit high fluorescence quantum yields, making them very bright[7][9][12][13]. Their emission can be tuned across the visible spectrum through chemical modifications. Some coumarins show sensitivity to solvent polarity, while others with rigidized structures maintain high emission yields even in polar solvents[13].

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing it against a standard with a known quantum yield[12][14][15][16].

Principle:

For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities of the sample and a reference standard is proportional to the ratio of their quantum yields[12][15]. The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)[5]

Where:

  • Φf_std is the known quantum yield of the standard.

  • Grad_sample and Grad_std are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

  • n_sample and n_std are the refractive indices of the sample and standard solutions (solvents).

Materials:

  • Spectrofluorometer capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solution of the test compound (this compound).

  • Solution of a suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54, or Coumarin 1 in ethanol, Φf ≈ 0.73)[5][13]. The standard should absorb at the same wavelength as the sample.

  • High-purity solvents.

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent.

    • The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects[12].

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

    • Perform a linear regression for each data set. The slope of the line is the gradient (Grad)[5].

    • Using the equation above, calculate the fluorescence quantum yield of the test sample.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for determining the relative fluorescence quantum yield and the logical relationship of factors affecting it.

G cluster_prep Solution Preparation cluster_analysis Data Analysis A Prepare series of dilute solutions (Sample & Standard) B Ensure Absorbance < 0.1 A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C Same λex D Record Fluorescence Emission (Spectrofluorometer) C->D Same λex E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Calculate Gradient (Slope) F->G H Calculate Quantum Yield (Φf) G->H G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors QY Fluorescence Quantum Yield (Φf) Structure Molecular Structure (e.g., Rigidity) Structure->QY Solvent Solvent Polarity Solvent->QY Temp Temperature Temp->QY pH pH pH->QY Quenchers Presence of Quenchers Quenchers->QY

References

Revolutionizing Drug Discovery: A Comparative Guide to Protein-Ligand Binding Assays Featuring 5-Fluorotryptophan NMR

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking more precise and efficient methods to validate the binding of potential drug candidates to their protein targets. A robust validation of these interactions is a cornerstone of modern drug discovery, ensuring that only the most promising compounds advance through the development pipeline. Among the array of biophysical techniques available, 5-fluorotryptophan (5-FW) Nuclear Magnetic Resonance (NMR) has emerged as a powerful tool, offering unique insights into protein-ligand interactions. This guide provides an objective comparison of 5-FW NMR with other widely used validation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their specific needs.

The Power of Fluorine in NMR: A Sensitive Probe for Binding Events

The introduction of a fluorine atom, specifically in the form of 5-fluorotryptophan, into a protein provides a highly sensitive and specific probe for NMR studies.[1][2] The 19F nucleus has a large chemical shift dispersion, meaning that small changes in its local environment upon ligand binding result in significant and easily detectable changes in the NMR signal.[3] This makes protein-observed 19F NMR an excellent method for identifying and characterizing ligand binding, even for weak interactions.[4][5]

One of the key advantages of this technique is the lack of background signals in 19F NMR spectra of biological samples, as fluorine is not naturally abundant.[1][2] This results in clean spectra where the signals from the labeled protein can be unambiguously observed and analyzed. Researchers can monitor changes in the chemical shift, line width, and intensity of the 5-FW signals upon titration with a ligand to determine binding affinities (Kd), kinetics (kon and koff), and even map the binding site.[4][6][7]

A Head-to-Head Comparison: 5-FW NMR vs. Alternative Binding Assays

While 5-FW NMR offers significant advantages, a variety of other biophysical techniques are also routinely employed to validate protein-ligand interactions. The most common alternatives include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST). Each method has its own set of strengths and weaknesses, and the choice of assay often depends on the specific protein-ligand system and the information required.

Here, we present a comparative overview of these techniques, highlighting their key characteristics to guide researchers in their experimental design.

Parameter 5-Fluorotryptophan (5-FW) NMR Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST)
Principle Measures changes in the chemical environment of 19F-labeled tryptophan residues upon ligand binding.[6][8][9]Detects changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[10][11][12]Measures the heat released or absorbed during a binding event.[13][14]Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[15][16][17]
Labeling Requirement Protein is labeled with 5-fluorotryptophan.[6][8]Label-free, but one binding partner needs to be immobilized on a sensor chip.[10][12]Label-free.[13][14]One binding partner is typically fluorescently labeled, though label-free options using intrinsic fluorescence exist.[15][16]
Information Obtained Binding affinity (Kd), kinetics (kon, koff), structural information on the binding site.[4]Binding affinity (Kd), kinetics (kon, koff), binding specificity.[10][11][12]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[13]Binding affinity (Kd).[16][17]
Throughput Low to medium.Medium to high.[10]Low to medium.High.[18]
Sample Consumption High protein concentration required.[4]Relatively low.[10]High protein and ligand concentrations often required.Low.[15][17]
Key Advantages Provides detailed structural and dynamic information, low background signal, suitable for weak interactions.[1][2][4]Real-time monitoring, label-free, high sensitivity.[11][12]Provides a complete thermodynamic profile of the interaction, label-free, in-solution measurement.[13]Low sample consumption, fast measurements, can be performed in complex biological liquids.[15][19]
Key Limitations Requires protein labeling, higher protein concentrations needed, lower throughput.[4]Immobilization can affect protein activity, potential for non-specific binding to the sensor surface.[18]Can be sensitive to buffer composition, may not be suitable for very weak or very tight binders.Requires a fluorescent label in most cases, potential for artifacts from the label.[15]

Experimental Workflows and Methodologies

To provide a practical understanding of how these assays are performed, we outline the key steps in their experimental protocols and provide visual workflows.

5-Fluorotryptophan (5-FW) NMR Workflow

The successful application of 5-FW NMR for studying protein-ligand interactions involves several critical steps, from protein expression and labeling to data acquisition and analysis.

5FW_NMR_Workflow cluster_prep Protein Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis p1 Protein Expression in auxotrophic E. coli p2 Incorporation of 5-Fluorotryptophan p1->p2 p3 Protein Purification p2->p3 n1 NMR Sample Preparation p3->n1 n2 Ligand Titration n1->n2 n3 19F NMR Data Acquisition n2->n3 d1 Spectral Processing n3->d1 d2 Chemical Shift Perturbation Analysis d1->d2 d3 Determination of Kd, kon, koff d2->d3

Fig. 1: Workflow for a typical 5-FW NMR protein-ligand binding assay.

Experimental Protocol: 5-Fluorotryptophan (5-FW) NMR

  • Protein Expression and Labeling: The target protein is typically expressed in an E. coli strain that is auxotrophic for tryptophan.[20] The cells are grown in a minimal medium supplemented with 5-fluorotryptophan, which gets incorporated into the protein in place of tryptophan.[4][7] The efficiency of incorporation can be verified by mass spectrometry.[4][7]

  • Protein Purification: The labeled protein is purified to homogeneity using standard chromatographic techniques.

  • NMR Sample Preparation: The purified, 19F-labeled protein is buffer-exchanged into a suitable NMR buffer, and the concentration is adjusted to the optimal range for NMR measurements (typically in the micromolar to millimolar range).[8]

  • Ligand Titration and NMR Data Acquisition: A stock solution of the ligand is prepared in the same NMR buffer. Aliquots of the ligand are titrated into the protein sample, and a one-dimensional 19F NMR spectrum is acquired after each addition.[6]

  • Data Analysis: The acquired spectra are processed, and the chemical shift perturbations of the 5-FW signals are plotted against the ligand concentration. These data are then fitted to a suitable binding model to determine the dissociation constant (Kd).[4] Kinetic parameters can be obtained through more advanced NMR experiments like lineshape analysis.[4]

Alternative Assay Workflows

For comparison, here are the generalized workflows for SPR, ITC, and MST.

Alternative_Assay_Workflows cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_mst Microscale Thermophoresis (MST) s1 Immobilize Ligand on Sensor Chip s2 Flow Analyte (Protein) over Surface s1->s2 s3 Measure Change in Refractive Index s2->s3 s4 Determine Kinetic and Affinity Constants s3->s4 i1 Load Protein into Sample Cell i2 Titrate Ligand into Sample Cell i1->i2 i3 Measure Heat Change i2->i3 i4 Determine Thermodynamic Parameters i3->i4 m1 Label Protein with Fluorophore m2 Mix Labeled Protein with Ligand Series m1->m2 m3 Measure Thermophoretic Movement m2->m3 m4 Determine Binding Affinity (Kd) m3->m4

Fig. 2: Generalized workflows for SPR, ITC, and MST binding assays.

Experimental Protocols: Alternative Assays

  • Surface Plasmon Resonance (SPR): One of the binding partners (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over the surface in a continuous stream.[10][21] The binding event is detected in real-time by monitoring the change in the refractive index at the sensor surface.[12] By analyzing the association and dissociation phases of the binding curve, both kinetic (kon, koff) and affinity (Kd) constants can be determined.[12]

  • Isothermal Titration Calorimetry (ITC): A solution of the ligand is titrated in small aliquots into a sample cell containing the protein solution.[13] A highly sensitive calorimeter measures the minute heat changes that occur upon binding.[13] The data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[14]

  • Microscale Thermophoresis (MST): One of the molecules is fluorescently labeled.[16] A series of dilutions of the unlabeled binding partner is prepared and mixed with a constant concentration of the labeled molecule.[16] The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser.[17] The movement of the fluorescent molecules along this temperature gradient (thermophoresis) is monitored.[15][16] This movement changes upon binding, and by plotting the change against the ligand concentration, the dissociation constant (Kd) can be determined.[17]

Conclusion: Choosing the Right Tool for the Job

The validation of protein-ligand binding is a critical step in drug discovery, and the choice of assay can significantly impact the quality and reliability of the data obtained. 5-Fluorotryptophan NMR stands out as a powerful technique that provides high-resolution information on binding affinity, kinetics, and the structural details of the interaction site. Its low background and sensitivity to subtle environmental changes make it particularly well-suited for challenging systems, including those with weak binding affinities.

However, the "best" method is always context-dependent. For high-throughput screening, techniques like MST and SPR may be more appropriate due to their speed and lower sample consumption.[10][18] When a complete thermodynamic understanding of the binding event is required, ITC is the gold standard.[22]

Ultimately, a multi-faceted approach, often employing two or more orthogonal techniques, is recommended for the robust validation of protein-ligand interactions. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accelerate their drug discovery efforts and increase the likelihood of success. This comparative guide serves as a valuable resource for navigating the diverse landscape of binding assays and harnessing the power of techniques like 5-FW NMR to unravel the complexities of molecular recognition.

References

A Comparative Analysis of the Photostability of 5-Fluorotryptophan and Other Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent label is critical for the success of fluorescence-based assays and imaging. Photostability, the intrinsic resistance of a fluorophore to light-induced chemical destruction, is a key performance metric that dictates the duration and quality of fluorescence measurements. This guide provides a comparative analysis of the photostability of 5-fluorotryptophan, a fluorescent amino acid, against other commonly used fluorescent labels, including traditional organic dyes and fluorescent proteins. The information presented herein is supported by available experimental data, and where direct comparative data is limited, qualitative assessments based on the properties of fluorophore classes are provided.

Quantitative Comparison of Photophysical and Photostability Parameters

Direct comparison of photostability across different studies can be challenging due to variations in experimental conditions such as illumination intensity, excitation wavelength, and the local chemical environment. The following table summarizes key photophysical properties and available photostability data for 5-fluorotryptophan and other representative fluorescent labels. It is important to note the context and conditions under which these values were obtained.

Fluorescent LabelClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability MetricNotes
5-Fluorotryptophan Tryptophan Analog~285~340VariableData not readily availablePhotostability data is scarce. Its utility is often highlighted for its unique fluorescence lifetime properties rather than high photostability.
Tryptophan Amino Acid~280~350~0.14 (in water)Prone to photobleachingServes as a natural fluorescent probe but has limited photostability, which can be influenced by its microenvironment.[1][2]
Fluorescein (FITC) Xanthene Dye~495~520~0.9LowNotoriously susceptible to photobleaching, limiting its use in long-term imaging.[3]
Rhodamine B Xanthene Dye~555~580~0.31-0.70Moderate to HighGenerally more photostable than fluorescein, making it a popular choice for various applications.
Cyanine 3 (Cy3) Cyanine Dye~550~570~0.15ModerateOffers good brightness but can be susceptible to photobleaching, especially in the presence of certain cellular components.[4]
Cyanine 5 (Cy5) Cyanine Dye~650~670~0.27ModerateA widely used far-red dye with moderate photostability.[4]
Green Fluorescent Protein (EGFP) Fluorescent Protein~488~507~0.60ModeratePhotostability is a known limitation for many fluorescent proteins, with EGFP being a common benchmark.[5][6]
Red Fluorescent Protein (mCherry) Fluorescent Protein~587~610~0.22ModerateGenerally exhibits moderate photostability among red fluorescent proteins.[7][8]

Note: The photostability of a fluorophore is highly dependent on its local environment, including solvent, pH, the presence of oxygen, and proximity to other molecules. The values presented should be considered as a general guide. For critical applications, it is recommended to perform direct comparative studies under the specific experimental conditions.

Experimental Protocols for Photostability Assessment

To quantitatively compare the photostability of different fluorescent labels, a standardized experimental protocol is essential. The following methodology outlines a general approach for measuring the photobleaching rate of fluorophores.

Objective:

To determine and compare the photobleaching kinetics of 5-fluorotryptophan and other fluorescent labels under controlled illumination conditions.

Materials and Equipment:
  • Fluorophores of interest (e.g., 5-fluorotryptophan, FITC, Rhodamine B, Cy3, Cy5, EGFP)

  • Appropriate solvents or buffer systems (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., Xenon arc lamp or laser) and a sensitive detector (e.g., PMT or CCD camera)

  • Quartz cuvettes (for spectrofluorometer measurements) or microscope slides and coverslips (for microscopy)

  • Neutral density filters to control illumination intensity

  • Data acquisition and analysis software

Procedure:
  • Sample Preparation:

    • Prepare solutions of each fluorophore at a concentration that yields a measurable fluorescence signal without significant inner filter effects (typically an absorbance of < 0.1 at the excitation maximum).

    • For protein-based labels (e.g., fluorescent proteins or proteins labeled with dyes), ensure the protein is in a stable, buffered solution.

    • If comparing photostability in a cellular context, prepare cells expressing the fluorescent protein or labeled with the fluorescent dye according to standard protocols.

  • Instrumentation Setup:

    • Power on the light source and detector and allow them to stabilize for at least 30 minutes to ensure consistent output.

    • Set the excitation and emission wavelengths appropriate for each fluorophore.

    • Use neutral density filters to adjust the illumination intensity to a level relevant to the intended application. It is crucial to use the same illumination power density for all samples being compared.

  • Photobleaching Measurement (Spectrofluorometer):

    • Place the cuvette containing the fluorophore solution in the spectrofluorometer.

    • Record the initial fluorescence intensity (I₀) at time t=0.

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity at regular time intervals over a period sufficient to observe a significant decrease in signal.

  • Photobleaching Measurement (Fluorescence Microscope):

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Select a region of interest (ROI).

    • Acquire an initial image to determine the initial fluorescence intensity (I₀) within the ROI.

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals.

  • Data Analysis:

    • For each time point, calculate the average fluorescence intensity.

    • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).

    • Plot the normalized fluorescence intensity (I/I₀) as a function of illumination time.

    • The resulting photobleaching curve can be fitted to an exponential decay function to determine the photobleaching rate constant (k) and the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value (t₁/₂ = ln(2)/k).

Visualizing Experimental Workflows and Influencing Factors

To better understand the processes involved in photostability analysis, the following diagrams, created using the DOT language, illustrate the experimental workflow and the key factors that influence a fluorophore's photostability.

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrumentation cluster_measurement Photobleaching Measurement cluster_analysis Data Analysis prep_fluorophore Prepare Fluorophore Solutions stabilize Stabilize Light Source & Detector prep_fluorophore->stabilize prep_cells Prepare Labeled Cells (Optional) prep_cells->stabilize set_params Set Excitation/Emission Wavelengths stabilize->set_params set_intensity Set Illumination Intensity set_params->set_intensity record_initial Record Initial Intensity (I₀) set_intensity->record_initial illuminate Continuous Illumination record_initial->illuminate record_decay Record Intensity Decay Over Time illuminate->record_decay normalize Normalize Intensity (I/I₀) record_decay->normalize plot Plot Decay Curve normalize->plot fit Fit to Exponential Decay plot->fit calculate Calculate t₁/₂ and k fit->calculate

Caption: Experimental workflow for comparing fluorophore photostability.

photostability_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Environmental Factors photostability Photostability structure Molecular Structure structure->photostability triplet_yield Triplet State Quantum Yield triplet_yield->photostability intensity Illumination Intensity intensity->photostability wavelength Excitation Wavelength wavelength->photostability oxygen Oxygen Concentration oxygen->photostability ph pH ph->photostability solvent Solvent Polarity solvent->photostability quenching Quenching Agents quenching->photostability

Caption: Key factors influencing the photostability of a fluorescent label.

Conclusion

The selection of an appropriate fluorescent label is a critical decision in the design of fluorescence-based experiments. While 5-fluorotryptophan offers unique advantages in terms of its fluorescence lifetime properties, making it a valuable tool for applications such as Förster Resonance Energy Transfer (FRET), its photostability relative to other common fluorescent labels is not well-documented in the literature.

In general, for applications requiring high photostability and prolonged imaging times, researchers may find that traditional organic dyes, such as certain rhodamine and cyanine derivatives, or specifically engineered photostable fluorescent proteins, offer more robust performance than intrinsic fluorophores like tryptophan and its analogs. However, the ultimate choice of a fluorescent label will depend on a balance of factors including brightness, spectral properties, size, and susceptibility to environmental effects, in addition to photostability.

For critical applications, it is strongly recommended that researchers perform their own comparative photostability measurements under their specific experimental conditions to make the most informed decision. The experimental protocol provided in this guide offers a framework for conducting such a comparative analysis.

References

Assessing the Perturbation of Protein Structure by 5-Fluorotryptophan Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, dynamics, and function. 5-fluorotryptophan (5-FW) has emerged as a popular tryptophan analog, primarily due to the unique spectroscopic properties of the fluorine atom, which serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy. While generally considered a conservative substitution, the introduction of the highly electronegative fluorine atom can induce perturbations in protein structure and stability. This guide provides a comparative analysis of the effects of 5-FW substitution, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their experimental design.

Quantitative Assessment of 5-Fluorotryptophan Perturbations

The impact of 5-FW incorporation on protein stability is often quantified by measuring changes in the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG). A lower Tm or a less favorable ΔG indicates destabilization of the protein structure.

Protein SystemExperimental TechniqueWild-Type (WT)5-FW SubstitutedObservation
Transthyretin (TTR) 19F-NMR Urea Unfolding-WT-5FW is kinetically more stable than WT-6FWSite-specific stability differences observed.[1]
Actinoporin Equinatoxin II X-ray crystallography, CD, ITC-Moderate perturbation, <2-fold decrease in binding affinity, 2°C thermal destabilizationMinimal structural and functional changes.[2]
Model Proteins (KIX, Dcp1, Dcp2, DcpS) 15N CPMG Relaxation DispersionNo change in backbone dynamicsNo change in backbone dynamics5-FW substitution does not affect overall protein motions.[3]

Table 1: Comparative Stability of Wild-Type vs. 5-Fluorotryptophan Substituted Proteins. This table summarizes key findings on the impact of 5-FW substitution on protein stability from various studies.

Spectroscopic Comparison: Wild-Type vs. 5-FW Substituted Proteins

The introduction of 5-FW can alter the spectroscopic properties of a protein, which can be both a useful tool and a potential perturbation.

Spectroscopic PropertyWild-Type Tryptophan5-FluorotryptophanImplication
Fluorescence Emission Maximum (λmax) ~350 nm in polar environmentsRed-shifted by ~15 nm in some casesAltered local environment of the fluorophore.[1]
Fluorescence Lifetime Often exhibits high heterogeneitySignificantly decreased heterogeneity5-FW is a better donor for FRET experiments.[4][5]
19F NMR Chemical Shift N/AHighly sensitive to the local environmentProvides site-specific structural and dynamic information.[1][6][7]

Table 2: Comparison of Spectroscopic Properties. This table highlights the key differences in the spectroscopic characteristics of native tryptophan and 5-fluorotryptophan.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability Analysis

Circular dichroism is a rapid and effective method for assessing the secondary structure and folding properties of proteins.[1][8]

a. Sample Preparation:

  • Ensure protein samples are at least 95% pure as determined by methods like SDS-PAGE or mass spectrometry.[1]

  • Prepare a stock solution of the protein at approximately 1 mg/mL in a suitable buffer. The buffer should be transparent in the far-UV region and devoid of optically active components.[1][2]

  • Determine the precise protein concentration using a reliable method, as this is critical for accurate CD measurements.[8]

  • For thermal melts, prepare samples at a final concentration of 0.1-0.2 mg/mL.

b. Data Acquisition:

  • Use a quartz cuvette with an appropriate path length (typically 1 mm for far-UV CD).

  • Record a baseline spectrum of the buffer under the same conditions as the sample.

  • Acquire CD spectra in the far-UV region (e.g., 190-260 nm) to monitor secondary structure.

  • For thermal denaturation, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

c. Data Analysis:

  • Subtract the buffer baseline from the sample spectrum.

  • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].

  • Analyze the far-UV spectrum using deconvolution algorithms to estimate the secondary structure content.

  • Plot the change in mean residue ellipticity as a function of temperature. The midpoint of the transition curve represents the melting temperature (Tm).

Intrinsic Tryptophan Fluorescence for Monitoring Protein Unfolding

Fluorescence spectroscopy is highly sensitive to the local environment of tryptophan residues and is a powerful tool for studying protein folding and stability.[4][9][10]

a. Sample Preparation:

  • Prepare a series of protein samples in a suitable buffer containing increasing concentrations of a chemical denaturant (e.g., 0-8 M urea or 0-6 M guanidinium hydrochloride).[10]

  • The final protein concentration should be low enough to avoid inner filter effects (typically in the low micromolar range).

  • Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours) at a constant temperature.[4]

b. Data Acquisition:

  • Use a quartz cuvette with a 1 cm path length.

  • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[4]

  • Record the fluorescence emission spectrum from approximately 305 nm to 450 nm.

  • Measure a corresponding blank for each sample containing only the buffer and denaturant.

c. Data Analysis:

  • Subtract the blank spectrum from each protein spectrum.

  • Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength for each denaturant concentration.

  • Plot the change in λmax or intensity as a function of denaturant concentration.

  • Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H2O).

19F NMR Spectroscopy for Site-Specific Structural Analysis

19F NMR is exceptionally sensitive to the local chemical environment, making it an ideal tool for probing site-specific structural and dynamic changes in proteins labeled with 5-FW.[3][7][11]

a. Protein Labeling:

  • Express the protein of interest in an E. coli tryptophan auxotroph strain.[3]

  • Grow the cells in minimal media and provide 5-fluorotryptophan in the growth medium to achieve incorporation.[3]

  • Alternatively, use cell-free expression systems or methods for site-specific incorporation.

b. Sample Preparation:

  • Purify the 19F-labeled protein to homogeneity.

  • Prepare the NMR sample in a suitable buffer containing 5-10% D2O for the field-frequency lock.

  • Typical protein concentrations for 19F NMR are in the range of 50-200 µM.

c. Data Acquisition:

  • Acquire one-dimensional 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

  • The large chemical shift dispersion of 19F allows for the resolution of individual 5-FW residues.

d. Data Analysis:

  • Analyze the chemical shifts, line widths, and intensities of the 19F resonances.

  • Changes in chemical shift upon ligand binding, mutation, or changes in environmental conditions provide information on local conformational changes.

  • Relaxation experiments can be used to probe the dynamics at specific sites.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation WT_Protein Wild-Type Protein Expression & Purification CD Circular Dichroism WT_Protein->CD Fluorescence Fluorescence Spectroscopy WT_Protein->Fluorescence FW_Protein 5-FW Protein Expression & Purification FW_Protein->CD FW_Protein->Fluorescence NMR 19F NMR Spectroscopy FW_Protein->NMR Secondary_Structure Secondary Structure CD->Secondary_Structure Stability Thermal & Chemical Stability (Tm, ΔG) CD->Stability Fluorescence->Stability Local_Environment Local Environment & Dynamics NMR->Local_Environment Comparison Comparative Analysis Secondary_Structure->Comparison Stability->Comparison Local_Environment->Comparison

Caption: Experimental workflow for assessing 5-FW perturbation.

Logical_Comparison cluster_wildtype Wild-Type Protein cluster_5fw 5-FW Substituted Protein Start Assess Protein Structure & Stability WT_Structure Determine Secondary & Tertiary Structure Start->WT_Structure FW_Structure Determine Secondary & Tertiary Structure Start->FW_Structure WT_Stability Measure Tm and ΔG WT_Structure->WT_Stability Compare Compare Structural & Stability Parameters WT_Stability->Compare FW_Stability Measure Tm and ΔG FW_Structure->FW_Stability FW_Local Probe Local Environment (19F NMR) FW_Structure->FW_Local FW_Stability->Compare FW_Local->Compare Conclusion Minimal vs. Significant Perturbation Compare->Conclusion

Caption: Logical framework for comparing WT and 5-FW proteins.

References

Conformational Analysis of Peptides with 5-Fluorotryptophan: A Comparative Guide Using CD and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 5-fluorotryptophan (5F-Trp), an analogue of tryptophan, is of particular interest as the fluorine atom serves as a sensitive probe for investigating peptide and protein conformation and interactions using biophysical techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of peptides containing 5-fluorotryptophan versus their native tryptophan counterparts, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The introduction of a fluorine atom into the indole ring of tryptophan can subtly influence the conformational preferences and stability of a peptide. The following tables summarize quantitative data from studies on peptides and proteins where tryptophan has been substituted with fluorinated analogues.

Table 1: Comparison of Thermal Stability by Circular Dichroism Spectroscopy

Circular dichroism is widely used to assess the secondary structure and thermal stability of peptides. The melting temperature (Tm), at which 50% of the peptide is unfolded, is a key parameter for comparison. The data below is derived from a study on Trpzip2, a β-hairpin peptide, and its analogues with fluoro-tryptophan substitutions.

Peptide VariantPosition of SubstitutionMelting Temperature (Tm) in °CChange in Tm (°C) vs. Native
Native Trpzip2-54.1-
5F-Trpzip2 (2b)Edge (Trp4)48.7-5.4
5F-Trpzip2 (3b)Face (Trp9)51.6-2.5

Data adapted from a study on Trpzip2 peptides in phosphate buffer (pH 7.0) containing 2 M GuHCl.[1]

Table 2: 19F NMR Chemical Shift Data for 5-Fluorotryptophan in Different Environments

19F NMR is a powerful tool to probe the local environment of the fluorinated residue. The chemical shift of the 19F nucleus is highly sensitive to its surroundings, providing insights into solvent exposure and conformational changes.

Protein/Peptide System5F-Trp Residue19F Chemical Shift (ppm)Environmental Interpretation
Transthyretin (TTR)5F-W41Downfield shifted vs. free 5FWBuried within the protein structure
Transthyretin (TTR)5F-W79Similar to free 5FWSolvent-exposed
Hsf1 DBD5F-Trp23Two distinct signalsExists in two slowly exchanging conformations (flip-in and flip-out)
Hsf1 DBD5F-Trp37Single signalSingle stable conformation

Data collated from studies on transthyretin and the Hsf1 DNA-binding domain.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide generalized protocols for the synthesis of 5-fluorotryptophan-containing peptides and their analysis by CD and NMR spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) of 5-Fluorotryptophan Peptides

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly used for the synthesis of peptides containing 5-fluorotryptophan.[4][5][6][7][8]

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides or a Wang resin for C-terminal carboxylic acids. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.[5][6]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a solution of 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.[7]

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (including Fmoc-5-fluoro-L-tryptophan) using a coupling reagent such as HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[7]

    • Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.[4]

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling cycles for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to prevent side reactions with sensitive residues like tryptophan.[9]

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region (below 250 nm). Determine the exact peptide concentration using UV absorbance at 280 nm or a colorimetric assay.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas. Set the desired temperature using a Peltier temperature controller.

  • Data Acquisition:

    • Record CD spectra in the far-UV range (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Typical instrument parameters are: bandwidth of 1-2 nm, a scan speed of 50-100 nm/min, and an integration time of 1-2 seconds.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) in deg·cm2·dmol-1. Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). For thermal stability studies, record CD spectra at various temperatures and monitor the change in molar ellipticity at a specific wavelength (e.g., 222 nm for α-helical peptides) to determine the melting temperature (Tm).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 19F NMR are powerful techniques for obtaining high-resolution structural information on peptides in solution.

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) containing a known concentration of a reference standard (e.g., DSS for 1H NMR or an external fluorine standard for 19F NMR). The peptide concentration is typically in the range of 0.1-1 mM.

  • 1H NMR Experiments:

    • Acquire one-dimensional (1D) 1H NMR spectra to get an overall impression of the sample.

    • Perform two-dimensional (2D) experiments like TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are crucial for determining the three-dimensional structure.

  • 19F NMR Experiments:

    • Acquire 1D 19F NMR spectra to observe the signals from the 5-fluorotryptophan residue(s). The absence of background signals in biological samples makes 19F NMR particularly sensitive.[10][11][12]

    • The chemical shift of the 19F signal provides information about the local environment of the fluorinated indole ring.

    • Advanced experiments like 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to identify protons in close proximity to the fluorine atom.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific nuclei in the peptide. Use the distance restraints from NOESY data and dihedral angle restraints derived from coupling constants to calculate a family of 3D structures of the peptide.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for conformational analysis and a relevant biological pathway involving tryptophan.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_output Output synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry (Verification) purification->characterization cd_spec CD Spectroscopy (Secondary Structure & Stability) characterization->cd_spec nmr_spec NMR Spectroscopy (3D Structure & Dynamics) characterization->nmr_spec data_analysis Data Analysis & Structure Calculation cd_spec->data_analysis nmr_spec->data_analysis conformation Peptide Conformation (Ensemble of Structures) data_analysis->conformation

Caption: Experimental workflow for the synthesis, purification, and conformational analysis of peptides.

tryptophan_metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway tryptophan Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph ido_tdo IDO / TDO tryptophan->ido_tdo htrp 5-Hydroxytryptophan (5-HTP) tph->htrp aadc Aromatic L-Amino Acid Decarboxylase (AADC) htrp->aadc serotonin Serotonin aadc->serotonin melatonin Melatonin serotonin->melatonin kynurenine Kynurenine ido_tdo->kynurenine kyn_pathway Neuroactive & Immunomodulatory Metabolites kynurenine->kyn_pathway nad NAD+ kyn_pathway->nad

References

In vitro cytotoxicity assays of peptides containing (R)-N-Acetyl-5-fluoro-trp-ome.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel peptide-based therapeutics is a burgeoning field in cancer research. The incorporation of modified amino acids, such as (R)-N-Acetyl-5-fluoro-trp-ome, represents a promising strategy to enhance the cytotoxic potential and selectivity of these peptides. While specific experimental data on peptides containing this compound is not yet widely available in published literature, a comparative analysis of tryptophan-containing peptides provides a valuable framework for understanding their cytotoxic properties. This guide summarizes key in vitro cytotoxicity data, details common experimental protocols, and illustrates the underlying biological pathways.

Comparative Cytotoxicity of Tryptophan-Containing Peptides

The cytotoxic efficacy of various tryptophan-containing peptides has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The table below presents a compilation of IC50 values for different tryptophan-containing peptides, offering a comparative overview of their anti-cancer activity. The inclusion of a fluorinated tryptophan analog like 5-fluoro-tryptophan is hypothesized to modulate the peptide's hydrophobicity and electronic properties, potentially leading to enhanced membrane interaction and increased cytotoxicity.

Peptide IDSequence/DescriptionCell LineIC50 (µM)Reference
Peptide 3eTryptophan-based short peptideHeLa3.9 ± 0.13[1]
Peptide 4eTryptophan-based short peptideMCF-71.8 ± 0.09[1]
PNW26-residue α-helical anticancer peptideHeLaNot specified, but active[2]
MP28Derived from Bryopsis plumosaA5497.5 ± 0.8[3]
MP28Derived from Bryopsis plumosaH4606.3 ± 0.2[3]
MP28Derived from Bryopsis plumosaH12998.6 ± 0.8[3]
P26Derived from vesicular stomatitis virus G proteinMCF-778 µg/ml[4]
P7Derived from vesicular stomatitis virus G proteinMCF-7280 µg/ml[4]
P39Derived from human lactoferrin proteinMCF-7100 µg/mL[5]
P40Derived from human lactoferrin proteinMCF-7100 µg/mL[5]

Experimental Protocols

Standardized in vitro assays are crucial for the reliable assessment of peptide cytotoxicity. The MTT and LDH assays are two of the most commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test peptide. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][4]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.[2][7]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9][10] The released LDH activity is measured through a coupled enzymatic reaction that results in the formation of a colored product.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 3-5 minutes).[11]

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 490 nm.[7]

Visualizing Experimental and Biological Pathways

Experimental Workflow for In Vitro Cytotoxicity Assays

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of peptides.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF-7) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Peptide_Prep Peptide Preparation (Serial Dilutions) Treatment Peptide Treatment Peptide_Prep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Data_Analysis Data Analysis (IC50 Calculation) MTT->Data_Analysis LDH->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assays.

Peptide-Induced Apoptotic Signaling Pathway

Many cytotoxic peptides induce cancer cell death through the activation of apoptotic signaling pathways. The intrinsic (mitochondrial) pathway is a common mechanism.

G cluster_cell Cancer Cell cluster_membrane Mitochondrion Bax Bax/Bak Mito Mitochondrial Membrane Bax->Mito forms pore CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Mito->CytoC releases Peptide Cytotoxic Peptide Peptide->Bax activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Peptide->Bcl2 inhibits Bcl2->Bax inhibits Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to the Conformational Preferences of 5-Fluorotryptophan in Peptides: Insights from Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids, such as 5-fluorotryptophan (5-FW), into peptides and proteins is a powerful tool for modulating their structure, stability, and function. The fluorine atom, with its unique electronic properties and minimal steric bulk, can introduce subtle yet significant changes to the local environment. Understanding the conformational landscape of 5-FW within a peptide backbone is crucial for the rational design of novel therapeutics and biological probes. This guide provides an objective comparison of the conformational preferences of 5-fluorotryptophan versus its canonical counterpart, tryptophan (Trp), based on data from computational molecular dynamics (MD) simulations.

Data Presentation: Conformational Preferences of Tryptophan and 5-Fluorotryptophan

Computational studies on model di- and tetrapeptides reveal that the substitution of hydrogen with fluorine at the 5-position of the indole ring of tryptophan has a minimal impact on the backbone and side-chain dihedral angle preferences. The overall conformational landscapes of Trp and 5-FW are highly similar, with the fluorinated analog readily adopting the canonical rotameric states.

Table 1: Comparison of Backbone Dihedral Angles (Φ, Ψ) from Umbrella Sampling Simulations of Ace-Ala-Xaa-Ala-NMe Tetrapeptides

Residue (Xaa)Predominant Conformational RegionObservations
Tryptophan (Trp)β-sheet and α-helical regionsExhibits well-defined low-energy basins corresponding to standard secondary structures.
5-Fluorotryptophan (5-FW)β-sheet and α-helical regionsThe potential of mean force surface is nearly identical to that of Tryptophan, indicating no significant alteration of backbone conformational preferences.[1]

Table 2: Comparison of Side-Chain Dihedral Angles (χ1, χ2) from MD Simulations of Cyclophilin A (Trp121 vs. 5-FW121)

Residueχ1 Angle Distributionχ2 Angle DistributionKey Findings
Tryptophan (Trp)Predominantly samples the -60° (gauche+) and 180° (trans) rotamers.Shows broad distribution, with a preference for angles around ±90°.The side-chain orientation is dynamic and explores multiple conformations.[1]
5-Fluorotryptophan (5-FW)The distribution of χ1 rotamers is highly similar to that of native Tryptophan.The distribution of χ2 rotamers mirrors that of native Tryptophan.Fluorination at the 5-position does not introduce a significant bias in the side-chain conformational ensemble.[1]

Experimental Protocols

The quantitative data presented in this guide is derived from computational studies employing molecular dynamics (MD) simulations with specifically developed force field parameters for fluorinated amino acids.

Force Field Parameterization

The conformational studies of 5-fluorotryptophan were enabled by the development of specialized force field parameters compatible with the AMBER ff15ipq protein force field.[1] The parameterization process involved:

  • Generation of Dipeptide Conformations: A set of 20 conformations of an acetylated and N-methylamidated 5-FW dipeptide (Ace-5FW-NMe) were generated by systematically restraining the backbone Φ and Ψ torsion angles.[1]

  • Quantum Mechanical (QM) Energy Calculations: For each conformation, single-point energy calculations were performed at the MP2/cc-pVTZ level of theory.[1]

  • Molecular Mechanical (MM) Energy Calculations: The corresponding MM energies were calculated.

  • Parameter Fitting: Bond, angle, and torsion parameters were fitted by performing a linear least-squares fit of the MM energies to the QM energies using the mdgx program. Atomic charges were derived using the implicitly polarized charge (IPolQ) scheme in the presence of explicit water molecules to accurately model the condensed-phase electrostatics.[1]

Molecular Dynamics Simulations

Comparative simulations of peptides containing either Tryptophan or 5-Fluorotryptophan were conducted using the following protocol:

  • System Setup: Tetrapeptides with the sequence Ace-Ala-Xaa-Ala-NMe (where Xaa is Trp or 5-FW) were solvated in a truncated octahedral box of SPC/Eb water molecules.

  • Simulation Engine: GPU-accelerated AMBER MD engine.[1]

  • Force Field: AMBER ff15ipq with the newly developed parameters for 5-FW.[1]

  • Ensemble and Thermostat/Barostat: Simulations were run in the NPT ensemble, with temperature maintained using a Langevin thermostat and pressure controlled with a Monte Carlo barostat.

  • Simulation Time: Production simulations were run for microseconds to ensure adequate sampling of the conformational space.[1]

  • Analysis:

    • Backbone Conformation: The potential of mean force as a function of the Φ and Ψ torsion angles was calculated from umbrella sampling simulations to generate Ramachandran plots.[1]

    • Side-Chain Conformation: The distribution of the χ1 and χ2 dihedral angles was analyzed from the simulation trajectories to generate Janin plots.

Mandatory Visualization

The following diagrams illustrate the workflow for computational studies of peptide conformational preferences and the logical relationship of key concepts.

Computational_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis cluster_comparison Comparison Peptide Define Peptide Sequence (e.g., Ace-5FW-NMe) FF Select Force Field (AMBER ff15ipq + 5-FW params) Peptide->FF Solvation Solvate in Water Box (e.g., SPC/Eb) FF->Solvation Minimization Energy Minimization Solvation->Minimization Heating Gradual Heating Minimization->Heating Equilibration System Equilibration (NPT) Heating->Equilibration Production Production MD Run (µs timescale) Equilibration->Production Trajectory MD Trajectory Production->Trajectory Dihedrals Calculate Dihedral Angles (Φ, Ψ, χ1, χ2) Trajectory->Dihedrals PMF Calculate Potential of Mean Force Dihedrals->PMF Plots Generate Ramachandran & Janin Plots PMF->Plots Compare_Trp Compare with Native Trp Simulation Plots->Compare_Trp Conclusion Draw Conclusions on Conformational Preference Compare_Trp->Conclusion Signaling_Pathway cluster_input Inputs cluster_process Computational Simulation cluster_output Outputs cluster_comparison Comparative Analysis A 5-Fluorotryptophan C Molecular Dynamics Simulation A->C B Peptide Backbone B->C D Conformational Ensemble (Dihedral Angles) C->D E Free Energy Landscape C->E F Comparison to Native Tryptophan D->F E->F

References

Safety Operating Guide

Proper Disposal of (R)-N-Acetyl-5-fluoro-trp-ome: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers, scientists, and drug development professionals should adhere to the following guidelines for the safe disposal of (R)-N-Acetyl-5-fluoro-trp-ome. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical compound within a laboratory setting.

This compound, a fluorinated derivative of tryptophan, requires careful handling and disposal due to its potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles or glasses, chemical-resistant gloves, and a lab coat.[2] All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1][2] An eyewash station and safety shower should be readily accessible in the event of accidental exposure.

Segregation and Storage of Waste

A crucial aspect of chemical waste management is the proper segregation of different waste streams. This compound is a halogenated organic compound.[3] As such, it must be collected in a designated waste container for halogenated organic solids, separate from non-halogenated waste.[3][4][5] This is not only for safety, as mixing incompatible chemicals can lead to dangerous reactions, but also because the disposal methods and costs for halogenated waste are different from those for non-halogenated waste.[4][5]

Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[6][7] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[6][8]

Waste Category Container Type Labeling Requirements Storage Location
Halogenated Organic SolidCompatible, sealed container"Hazardous Waste", "this compound", Hazard symbols (Irritant)Designated satellite accumulation area, away from incompatible materials

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the proper disposal of this compound:

  • Assess the Waste: Quantify the amount of this compound to be disposed of. This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.

  • Select a Waste Container: Obtain a designated and properly labeled hazardous waste container for halogenated organic solids from your institution's Environmental Health and Safety (EHS) department.[4][7] Ensure the container is clean, dry, and has a secure lid.

  • Transfer the Waste: In a chemical fume hood, carefully transfer the solid this compound and any contaminated disposable materials into the designated waste container. Minimize the creation of dust.

  • Seal and Label the Container: Securely close the lid of the waste container. Ensure the label is complete and accurate, including the accumulation start date.[9]

  • Decontaminate and Dispose of Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of as regular laboratory glass or plastic waste. The rinsate from this cleaning process is considered hazardous waste and must be collected in a designated container for halogenated liquid waste.[10][11]

  • Arrange for Waste Pickup: Follow your institution's specific procedures to arrange for the pickup of the hazardous waste container by the EHS department or a licensed professional waste disposal service.[1][6][11] Do not dispose of this chemical down the drain or in the regular trash.[12][13]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_transfer Waste Transfer cluster_container Container Management cluster_disposal Final Disposal A 1. Assess Waste and Wear PPE B 2. Obtain Labeled Halogenated Solid Waste Container A->B C 3. Transfer Solid Waste in Fume Hood B->C D 4. Transfer Contaminated Materials C->D E 5. Securely Seal and Verify Label D->E H 8. Store Waste in Satellite Accumulation Area E->H F 6. Triple-Rinse Original Container G 7. Collect Rinsate as Halogenated Liquid Waste F->G G->H I 9. Arrange for EHS Pickup H->I

References

Personal protective equipment for handling (R)-N-Acetyl-5-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of (R)-N-Acetyl-5-fluoro-trp-ome (CAS RN: 114872-80-9). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed. Adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times when handling the compound. A face shield is required when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. Dispose of contaminated gloves in accordance with institutional protocols.
Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully fastened. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron is also recommended.
Respiratory Protection NIOSH-approved respiratorRequired if work is not performed in a certified chemical fume hood or if dust generation is likely. The type of respirator and cartridge should be selected based on a formal risk assessment.

Safe Handling and Operational Procedures

Proper handling techniques are crucial to minimize exposure and prevent contamination. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

2.1 Weighing and Transferring

  • Preparation: Designate a specific area for weighing and handling. Cover the work surface with absorbent, disposable bench paper. Ensure all necessary equipment (spatulas, weighing boats, secondary containers) is clean and readily available.

  • Weighing:

    • Tare a suitable weighing container (e.g., anti-static weighing boat) on the analytical balance.

    • Inside a fume hood, carefully transfer the desired amount of the powdered compound to the tared container using a clean spatula. Avoid creating dust clouds.

    • Securely close the primary container of this compound.

    • Transport the weighed compound in a sealed secondary container to the area of use.

  • Transferring to Reaction Vessel:

    • Use a powder funnel to transfer the solid into the reaction vessel to prevent spillage.

    • If any residue remains on the weighing boat, it can be rinsed into the vessel with a small amount of the reaction solvent.

2.2 Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Plans

3.1 Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate the immediate area and inform others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle the cleanup, contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup of Small Spills:

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

3.2 Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste.

Table 2: Disposal Guidelines

Waste TypeDisposal Method
Unused or Excess Compound Dispose of as hazardous chemical waste through your institution's EHS-approved waste management program.
Contaminated Labware (gloves, weighing boats, paper towels) Place in a sealed, labeled hazardous waste container for collection by your institution's EHS department.
Empty Containers Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

As a fluorinated organic compound, the preferred method of destruction is high-temperature incineration in a facility equipped to handle halogenated waste.[1] If incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Transfer to Reaction Vessel C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE F->G End End H Spill Occurs I Evacuate and Alert H->I J Contain and Clean Spill I->J K Dispose of Spill Waste J->K K->F Start Start Start->A

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.